molecular formula C5H4INO B023836 6-Iodopyridin-3-ol CAS No. 129034-38-4

6-Iodopyridin-3-ol

Cat. No.: B023836
CAS No.: 129034-38-4
M. Wt: 221 g/mol
InChI Key: UVNPCRNIHOCXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodopyridin-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C5H4INO and its molecular weight is 221 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-5-2-1-4(8)3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNPCRNIHOCXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453888
Record name 6-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129034-38-4
Record name 6-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Iodopyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Iodopyridin-3-ol, a halogenated pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document consolidates its chemical and physical properties, safety information, and potential applications, with a focus on its role as a versatile building block in the synthesis of complex molecules for drug discovery.

Chemical and Physical Properties

This compound is an off-white solid compound.[1] Its core structure, a pyridine ring substituted with both a hydroxyl and an iodine group, makes it a valuable intermediate for introducing the 3-hydroxypyridine moiety into larger molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 129034-38-4
Molecular Formula C₅H₄INO
Molecular Weight 221.00 g/mol
Melting Point 149-151 °C
Boiling Point 399.7 ± 27.0 °C at 760 mmHg[1]
Density 2.142 g/cm³[1]
Appearance Off-white powder/solid[1]
Purity ≥96%
InChI Key UVNPCRNIHOCXEA-UHFFFAOYSA-N

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Safety Information for this compound

CategoryInformationReference
Pictogram GHS07 (Harmful)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501
Storage Store at 4°C, protect from light, and keep under a nitrogen atmosphere.

Applications in Drug Discovery and Organic Synthesis

While specific biological activities for this compound are not extensively documented in the public domain, its structural motifs are present in many biologically active compounds. The pyridin-3-ol core, in particular, is a recognized pharmacophore. Pyridinone structures, which are tautomers of hydroxypyridines, are found in molecules with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2]

The primary utility of this compound lies in its function as a synthetic intermediate. The iodine substituent at the 6-position is a versatile handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.

Potential Synthetic Applications:

  • Palladium-Catalyzed Cross-Coupling Reactions: Similar to other iodopyridines, this compound is an excellent substrate for Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceutical candidates.[3]

  • Synthesis of Kinase Inhibitors: The 3-hydroxypyridine scaffold is a known hinge-binding motif in many kinase inhibitors.[2] this compound can serve as a starting material for the synthesis of novel kinase inhibitor libraries.

  • Development of Novel Heterocyclic Compounds: The reactivity of the iodo group allows for its displacement or participation in further cyclization reactions to generate novel heterocyclic systems with potential therapeutic applications.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Product Scaffolds 6_Iodopyridin_3_ol This compound Suzuki Suzuki Coupling (Boronic Acid/Ester) 6_Iodopyridin_3_ol->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkyne) 6_Iodopyridin_3_ol->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig Amination (Amine) 6_Iodopyridin_3_ol->Buchwald Pd catalyst, Base Aryl 6-Aryl-pyridin-3-ol Suzuki->Aryl C-C bond Alkynyl 6-Alkynyl-pyridin-3-ol Sonogashira->Alkynyl C-C bond Amino 6-Amino-pyridin-3-ol Buchwald->Amino C-N bond

Caption: Synthetic utility of this compound in cross-coupling reactions.

Experimental Protocols

While a specific, published synthesis for this compound was not identified in the initial search, a plausible synthetic route could involve the iodination of pyridin-3-ol or a related precursor. For its application in synthesis, a general protocol for a Suzuki cross-coupling reaction is provided below as a representative example of its use.

General Protocol for Suzuki Cross-Coupling of this compound:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0-3.0 eq.) or K₂CO₃.

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or toluene and water. The reaction is typically heterogeneous.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure 6-substituted-pyridin-3-ol derivative.

G Start Combine Reactants (this compound, Boronic Acid, Pd Catalyst, Base) Solvent Add Solvent (e.g., Dioxane/Water) Start->Solvent Heat Heat Reaction Mixture (80-110 °C) Solvent->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product (6-Aryl-pyridin-3-ol) Purify->Product

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

This guide provides foundational knowledge for the use of this compound in a research and development context. Its versatile chemical nature makes it a valuable reagent for the synthesis of novel compounds with potential therapeutic value. As with all chemical reagents, users should consult the relevant Safety Data Sheet (SDS) before use and handle the compound with appropriate precautions.

References

6-Iodopyridin-3-ol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a concise technical summary of the chemical compound 6-Iodopyridin-3-ol, focusing on its chemical structure, nomenclature, and key identifiers. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Nomenclature

This compound is a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is a six-membered aromatic heterocycle containing a nitrogen atom. The substituents on this ring dictate the compound's chemical properties and reactivity.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound or 6-iodo-3-pyridinol .[1] This name indicates the presence of an iodine atom at the 6th position and a hydroxyl group at the 3rd position of the pyridine ring, with the nitrogen atom occupying the 1st position.

The chemical structure can be visualized as a pyridine ring with an iodine atom bonded to the carbon atom adjacent to the nitrogen atom, and a hydroxyl group bonded to the carbon atom at the meta-position relative to the nitrogen.

Synonyms for this compound include 2-Iodo-5-hydroxypyridine and 5-Hydroxy-2-iodopyridine.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 129034-38-4[1][3]
Molecular Formula C5H4INO[1]
Molecular Weight 221.00 g/mol
Appearance Off-white powder[4]
Melting Point 149-151 °C
Boiling Point 399.7 ± 27.0 °C at 760 mmHg[4]
Density 2.142 g/cm³[4]
InChI Key UVNPCRNIHOCXEA-UHFFFAOYSA-N

Logical Structure of Nomenclature

The naming convention of this compound follows a clear logical hierarchy based on IUPAC rules for substituted heterocyclic compounds. The workflow for deriving the name is outlined in the diagram below.

IUPAC Naming Workflow Figure 1. IUPAC Naming Logic for this compound A Identify Parent Heterocycle B Pyridine A->B C Number the Ring System B->C D Nitrogen = Position 1 C->D E Identify and Locate Substituents D->E F Iodine at C6 Hydroxyl at C3 E->F G Assemble the Name Alphabetically F->G H 6-Iodo pyridin-3-ol G->H

Figure 1. IUPAC Naming Logic for this compound

References

physical and chemical properties of 6-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 6-Iodopyridin-3-ol, a key heterocyclic building block in medicinal chemistry and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development, presenting data in a structured and accessible format.

Core Physical and Chemical Properties

This compound is a solid, off-white to beige or brown powder at room temperature.[1][2] Its core structure consists of a pyridine ring substituted with an iodine atom at the 6-position and a hydroxyl group at the 3-position. This substitution pattern imparts specific reactivity and properties that are valuable in the synthesis of more complex molecules.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₄INO[1][3][4]
Molecular Weight 221.00 g/mol [3][4]
Appearance Off-white to beige or brown solid/powder[1][2]
Melting Point 149-151 °C[1][4][5]
Boiling Point 399.7 ± 27.0 °C at 760 mmHg[1][2][4][5]
Density 2.142 g/cm³[2]
Flash Point 195.52 °C[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the iodo and hydroxyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons bearing the iodine and hydroxyl groups will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present. Key expected vibrations include:

  • O-H stretch: A broad band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.

  • Aromatic C-H stretch: Signals typically appear above 3000 cm⁻¹.

  • Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-O stretch: An absorption in the 1200-1300 cm⁻¹ range.

  • C-I stretch: A weaker band in the lower frequency region of the spectrum.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 221. The fragmentation pattern would likely involve the loss of iodine, carbon monoxide, and other characteristic fragments of the pyridinol ring.

Solubility and Acidity

The solubility and acidity of this compound are critical parameters for its use in synthesis and biological assays.

Solubility:

While quantitative solubility data is not extensively published, based on its structure, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Its solubility in water is likely to be low.[6]

pKa:

The pKa of this compound has not been experimentally reported. However, the pKa values of the parent compound, 3-hydroxypyridine, are approximately 4.79 and 8.75.[1][7][8] The presence of the electron-withdrawing iodine atom at the 6-position is expected to increase the acidity of the hydroxyl group and decrease the basicity of the pyridine nitrogen.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, with the Sandmeyer reaction being a common and effective method.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes a general procedure for the synthesis of this compound from 6-aminopyridin-3-ol.

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction A 6-Aminopyridin-3-ol B NaNO₂, HCl, H₂O, 0-5 °C A->B Reacts with C Aryl Diazonium Salt Intermediate B->C Forms D Potassium Iodide (KI) C->D Reacts with E This compound D->E Yields

Caption: General workflow for the purification of this compound by recrystallization.

A suitable solvent system for recrystallization would be one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. [5][9]Common solvent pairs like ethanol/water or ethyl acetate/hexane are often effective for purifying polar compounds. [7] Column Chromatography:

For higher purity, column chromatography using silica gel as the stationary phase is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would likely provide good separation.

Reactivity and Stability

The reactivity of this compound is dominated by the presence of the iodo, hydroxyl, and pyridine nitrogen functionalities.

Reactivity:

  • Cross-Coupling Reactions: The iodine atom at the 6-position is a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This makes it a valuable building block for introducing the pyridinol moiety into more complex molecules. [10]* Reactions of the Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other standard transformations of phenols.

  • Reactions of the Pyridine Nitrogen: The pyridine nitrogen can be protonated in acidic conditions or alkylated to form pyridinium salts.

Stability:

  • Thermal Stability: The compound is a solid with a relatively high melting point, suggesting good thermal stability under normal laboratory conditions.

  • Photostability: Iodinated aromatic compounds can be susceptible to photodegradation. [11]Therefore, it is recommended to store this compound protected from light. [1][3][4]It should also be stored under an inert atmosphere, as recommended by suppliers. [1][3][4]

Biological Activity and Applications in Drug Discovery

While specific biological activities of this compound are not extensively documented, the 3-hydroxypyridine and pyridinone scaffolds are present in numerous biologically active compounds and approved drugs. [12][13]These scaffolds are known to be involved in a range of biological processes, and their derivatives have been investigated as kinase inhibitors, antiviral agents, and for other therapeutic applications. [12] The presence of the iodine atom allows for the facile introduction of this important pharmacophore into a diverse range of molecular structures through cross-coupling reactions, making this compound a valuable building block in drug discovery programs. [14][15][16][17]Pyridine derivatives, in general, have been explored for their potential as antagonists for various receptors, including chemokine receptors, and have shown promise in the development of treatments for cancer and inflammatory diseases. [18] Logical Relationship of this compound in Drug Discovery

G A This compound (Building Block) B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Diverse Library of Pyridinol Derivatives B->C D Biological Screening (e.g., Kinase Assays, Antiviral Assays) C->D E Lead Compound Identification D->E F Drug Candidate E->F

Caption: Role of this compound as a building block in the drug discovery process.

Safety Information

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be taken when handling this compound.

Hazard Statements: [1][3][4]* H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1][3][4]* P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

6-Iodopyridin-3-ol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for 6-Iodopyridin-3-ol. Due to the limited availability of public-domain quantitative solubility and stability data for this specific compound, this document outlines standardized, industry-accepted experimental protocols for determining these critical parameters. These methodologies, widely used in pharmaceutical development, will enable researchers to generate the necessary data for their specific applications.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for the handling, storage, and initial experimental design involving this compound.

PropertyValueSource
Molecular Formula C5H4INO
Molecular Weight 221.00 g/mol
Melting Point 149-151 °C
Boiling Point 399.7 ± 27.0 °C at 760 mmHg
Appearance Off-white powder/solid[1]
Purity 96%
Storage Conditions 4°C, protect from light, stored under nitrogen

Solubility Assessment: Experimental Protocols

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Both kinetic and thermodynamic solubility assays are crucial at different stages of drug discovery and development.[2]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the dissolution rate of a compound from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[3] It provides a rapid assessment of a compound's dissolution characteristics.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[4][5]

  • Assay Plate Preparation: Dispense the stock solution into a 96-well microtiter plate.[4]

  • Dilution and Precipitation: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells containing the DMSO stock solution. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.[3]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.[4][6]

  • Separation of Undissolved Compound: Separate the precipitated solid from the saturated solution via filtration or centrifugation.[6]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[4][6]

  • Data Analysis: Construct a calibration curve to determine the solubility of the compound in the aqueous buffer.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10-20 mM Stock in DMSO plate Dispense Stock into 96-well Plate stock->plate dilute Add Aqueous Buffer (e.g., PBS) plate->dilute incubate Incubate with Shaking (1-2h) dilute->incubate separate Separate Precipitate (Filter/Centrifuge) incubate->separate quantify Quantify Soluble Compound (UV/HPLC) separate->quantify calculate Calculate Kinetic Solubility quantify->calculate

Kinetic Solubility Experimental Workflow
Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with the solid state. This is a more accurate measure of a compound's true solubility and is typically determined in later stages of preclinical development.[7][8]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS at various pH values).[9]

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6][9] The time to reach equilibrium should be confirmed by sampling at different time points until the concentration remains constant.[7]

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method like HPLC-UV.[10]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid to Solvent agitate Agitate at Constant Temperature (24-48h) add_solid->agitate check_eq Sample Periodically to Confirm Equilibrium agitate->check_eq separate Separate Solid and Liquid Phases check_eq->separate quantify Quantify Concentration in Supernatant (HPLC) separate->quantify

Thermodynamic Solubility Experimental Workflow

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[11][12] These studies are a regulatory requirement as outlined in the International Council for Harmonisation (ICH) guidelines.[13]

Experimental Protocol (Based on ICH Q1A(R2) Guidelines):

Forced degradation studies should be conducted on this compound to evaluate its intrinsic stability. The goal is to achieve a target degradation of 5-20%.[13][14]

  • Hydrolytic Degradation:

    • Acidic Conditions: Treat a solution of the compound with a suitable acid (e.g., 0.1 M HCl) at room temperature or elevated temperatures (e.g., 50-70°C).

    • Basic Conditions: Treat a solution of the compound with a suitable base (e.g., 0.1 M NaOH) under similar temperature conditions.

    • Neutral Conditions: Reflux the compound in water.

  • Oxidative Degradation:

    • Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a combination of UV and visible light. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.[11] A dark control should be run in parallel.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at an elevated temperature (e.g., 60-80°C) for a specified duration.

Sample Analysis:

  • All stressed samples should be analyzed using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector.

  • The method must be capable of separating the intact drug from all significant degradation products.

  • Mass balance should be assessed to ensure that all degradation products are accounted for.

G cluster_stress Stress Conditions cluster_analysis Analysis hydrolytic Hydrolytic (Acid, Base, Neutral) hplc Stability-Indicating HPLC-PDA hydrolytic->hplc oxidative Oxidative (e.g., H₂O₂) oxidative->hplc photolytic Photolytic (UV/Vis Light) photolytic->hplc thermal Thermal (Dry Heat) thermal->hplc separation Separate Drug and Degradants hplc->separation identification Identify and Characterize Degradants separation->identification pathway Elucidate Degradation Pathways identification->pathway compound This compound compound->hydrolytic compound->oxidative compound->photolytic compound->thermal

Forced Degradation Study Logical Flow

Conclusion

References

The Ascendant Therapeutic Potential of Halogenated Pyridin-3-ol Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design.[1][2][3] Among its derivatives, the pyridin-3-ol framework offers a versatile platform for developing novel therapeutic agents due to the synthetic tractability and the biological significance of the hydroxyl group. The strategic introduction of halogen atoms (F, Cl, Br, I) onto this scaffold—a process known as halogenation—can profoundly modulate a molecule's physicochemical and biological properties. Halogenation can enhance membrane permeability, improve metabolic stability, and introduce specific interactions with biological targets, often leading to increased potency and selectivity.[4][5] This technical guide provides an in-depth exploration of the biological activities of halogenated pyridin-3-ol scaffolds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Biological Activities of Halogenated Pyridin-3-ol Derivatives

The incorporation of halogens onto the pyridin-3-ol core has yielded compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The nature and position of the halogen atom are critical determinants of these activities.

Antimicrobial Activity

Halogenated pyridin-3-ol and related pyridine derivatives have demonstrated significant efficacy against a range of microbial pathogens, including drug-resistant strains. Halogenation can enhance the antimicrobial and antibiofilm activities of small molecules, representing a promising strategy against drug-resistant microbes.[6]

For instance, certain alkyl pyridinol compounds have shown potent activity against Gram-positive bacteria.[7] One brominated derivative, EA-02-009, was particularly effective at inhibiting the growth of various Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.5-1 µg/mL.[7] Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which can be considered related structures, showed strong antibacterial activity comparable to the antibiotic linezolid against several Gram-positive bacteria.[8] The introduction of a fluorine atom into the pyridine ring significantly increased the antibacterial activity of these compounds.[8]

Table 1: Antimicrobial Activity of Selected Halogenated Pyridine Derivatives

Compound/Derivative ClassHalogenTarget Organism(s)Activity MetricValueReference
EA-02-009 (Alkyl Pyridinol)BromineStaphylococcus aureus (various strains)MIC0.5 - 1 µg/mL[7]
JC-01-072 (Alkyl Pyridinol)BromineS. aureus / MRSAMIC4 - 8 µg/mL[7]
Halogenated Pyrimidine DerivativesF, Br, IStaphylococcus aureusMIC (24DC5FP)50 µg/mL[6]
Halogenated Thiazolo[3,2-a]pyrimidin-3-ones-S. epidermidis, S. aureusMIC1.56 - 6.25 µM[9]
3-(Pyridine-3-yl)-2-oxazolidinones (21b, 21d, 21f)FluorineGram-positive bacteriaMICSimilar to Linezolid[8]
Anticancer Activity

The pyridine scaffold is a key component of several approved anticancer drugs.[10] Halogenation has been explored as a strategy to enhance the antiproliferative activity of pyridine-containing compounds. Studies on halogenated chalcones and flavonols have shown that anticancer activity against the HCT116 human colorectal carcinoma cell line increases as the substituent on the B-ring is changed from fluorine to chlorine and then to bromine.[11][12]

However, the effect of halogenation can be complex. A broad review of pyridine derivatives indicated that compounds with halogen atoms sometimes exhibited lower antiproliferative activity compared to those with other functional groups like -OMe, -OH, or -NH2.[1] This highlights the importance of the specific molecular context. In one successful example, a (S)-5-chloro-indole derivative featuring a pyridine moiety was identified as a potent inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT signaling pathway, with an EC50 of 0.49 µM.[13] This compound inhibited the growth of HCT116 cells with an EC50 of 7.1 µM.[13]

Table 2: Anticancer Activity of Selected Halogenated Pyridine Derivatives

Compound/Derivative ClassHalogen(s)Cancer Cell LineActivity MetricValueReference
Halogenated FlavonolsF, Cl, BrHCT116 (Colorectal)AntiproliferativeBr > Cl > F[11]
(S)-5-Chloro-indole Pyridine Derivative (RS4690)ChlorineHCT116 (Colorectal)DVL1 Inhibition (EC50)0.49 ± 0.11 µM[13]
(S)-5-Chloro-indole Pyridine Derivative (RS4690)ChlorineHCT116 (Colorectal)Growth Inhibition (EC50)7.1 ± 0.6 µM[13]
Pyridine-Urea Derivative (8e)-MCF-7 (Breast)IC50 (48h)0.22 µM[10]
Triazole-Pyridine Derivatives (5a-e)-HT29 (Colon)Growth InhibitionStatistically significant[14]
Neuroprotective Activity

Recent research has uncovered the potential of halogenated pyridin-3-ol scaffolds in the treatment of neurodegenerative disorders like Alzheimer's disease. One notable compound, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), acts as a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[15][16][17] This compound demonstrated significant neuroprotective effects against β-amyloid (Aβ) induced toxicity in PC-12 cells, enhancing cell viability by 37% at a concentration of just 1 nM.[15][16][17] These PAMs work by binding to an allosteric site on the receptor, enhancing its activity without directly competing with the natural ligand, acetylcholine.[16][17]

Neuroprotective_Mechanism Abeta β-Amyloid (Aβ) Aggregates nAChR α7 Nicotinic Acetylcholine Receptor (nAChR) Abeta->nAChR Binds & Impairs Toxicity Neurotoxicity & Synaptic Dysfunction Abeta->Toxicity Induces Neuron Neuron nAChR->Neuron Part of Protection Neuroprotection nAChR->Protection Enhanced Signaling Leads to EQ04 Halogenated Pyridin-3-ol (e.g., EQ-04) EQ04->nAChR Positive Allosteric Modulation (PAM)

Caption: Mechanism of α7 nAChR-mediated neuroprotection.

Structure-Activity Relationships (SAR)

The biological activity of halogenated pyridin-3-ols is intricately linked to the type, number, and position of the halogen substituents.

  • Type of Halogen: For several classes of compounds, including anticancer flavonols and antimicrobial peptoids, biological activity increases with the size of the halogen, following the trend F < Cl < Br < I.[4][11] This is often attributed to increased lipophilicity and the ability to form stronger halogen bonds, which can be crucial for target binding.[18]

  • Position of Halogen: The regiochemistry of halogenation is critical. For example, 3-selective halogenation of the pyridine ring is a key strategy for accessing a diverse range of derivatives for SAR studies.[19][20] In some anticancer chalcones, halogenation at the 3-position enhances activity, whereas for the corresponding flavonols, 4-substitution is preferred.[11][12]

  • Electronic Effects: The high electronegativity of halogens alters the electronic distribution of the pyridine ring, which can influence binding to target proteins and metabolic stability.[5]

SAR_Logic cluster_factors Modulating Factors cluster_properties Physicochemical Properties HalogenType Halogen Type (F, Cl, Br, I) Lipophilicity Lipophilicity (logP) HalogenType->Lipophilicity Electronic Electronic Effects (pKa, σ) HalogenType->Electronic HalogenBond Halogen Bonding Potential HalogenType->HalogenBond HalogenPosition Halogen Position (e.g., C-3, C-4) HalogenPosition->Electronic Steric Steric Profile HalogenPosition->Steric OtherSubst Other Substituents OtherSubst->Lipophilicity OtherSubst->Steric Activity Biological Activity (e.g., IC50, MIC) Lipophilicity->Activity Electronic->Activity Steric->Activity HalogenBond->Activity

Caption: Key factors influencing the structure-activity relationship.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of halogenated pyridin-3-ol scaffolds.

General Workflow for In Vitro Screening

Experimental_Workflow start Synthesis & Purification of Halogenated Pyridin-3-ols stock Prepare Stock Solutions (e.g., in DMSO) start->stock primary_screen Primary Screening (e.g., Single High Concentration) stock->primary_screen dose_response Dose-Response Assay (Serial Dilutions) primary_screen->dose_response Active? Yes end Lead Candidate primary_screen->end Inactive? No data_analysis Data Analysis (Calculate IC50, MIC, EC50) dose_response->data_analysis hit_validation Hit Validation & Secondary Assays data_analysis->hit_validation hit_validation->end Confirmed

Caption: A generalized workflow for in vitro biological screening.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Compound: Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 2048 to 1 µg/mL).[21]

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • (Optional) Viability Indicator: To aid visualization, a viability dye such as resazurin can be added after incubation. A color change (e.g., blue to pink) indicates viable, metabolically active cells.[22]

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT116) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the halogenated pyridin-3-ol compound for a specified period (e.g., 48 or 72 hours).[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Neuroprotection Assay (Aβ-Induced Toxicity)

This protocol assesses the ability of a compound to protect neuronal cells from β-amyloid toxicity.

  • Cell Culture: Culture neuronal cells (e.g., PC-12 or primary hippocampal neurons) under standard conditions.[15][16]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1 nM to 1000 nM) for a defined period (e.g., 1-2 hours).

  • Aβ Challenge: Add a toxic concentration of pre-aggregated Aβ peptides (e.g., Aβ25-35 or Aβ1-42) to the wells. Include control wells with no compound and no Aβ, wells with Aβ only, and wells with the compound only.

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay (Protocol 2) or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with both the compound and Aβ to those treated with Aβ alone.

Conclusion and Future Perspectives

Halogenated pyridin-3-ol scaffolds represent a highly promising and versatile class of molecules for drug discovery. The strategic incorporation of halogens provides a powerful tool to fine-tune biological activity, leading to potent antimicrobial, anticancer, and neuroprotective agents. The data clearly indicate that the type and position of the halogen are critical for optimizing activity, a key insight for future structure-activity relationship studies.

The detailed experimental protocols provided in this guide serve as a foundational resource for researchers aiming to evaluate novel compounds based on this scaffold. Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of specific protein targets and the characterization of downstream signaling effects. Further exploration of selective halogenation chemistries will continue to expand the accessible chemical space, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

Unlocking the Therapeutic Potential of 6-Iodopyridin-3-ol Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of an iodine atom at the 6-position of this scaffold, creating 6-Iodopyridin-3-ol, offers a versatile platform for the development of novel therapeutics. The iodine atom serves as a valuable synthetic handle, enabling a wide range of cross-coupling reactions for the introduction of diverse substituents, thereby facilitating the exploration of chemical space and the optimization of pharmacological activity. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound analogs, with a primary focus on their promise as protein kinase inhibitors for the treatment of cancer. This document will detail synthetic strategies, structure-activity relationships (SAR), and relevant biological evaluation protocols, supported by illustrative data and pathway diagrams to empower researchers in their drug discovery endeavors.

Introduction: The Pyridine Scaffold in Drug Discovery

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry, present in a vast array of approved drugs. Their prevalence stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to be readily functionalized. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity that can enhance solubility and bioavailability.

The 3-hydroxypyridine moiety, in particular, is of significant interest due to its structural resemblance to endogenous ligands and its ability to participate in key interactions with biological targets. The addition of a halogen, such as iodine, at the 6-position, provides a crucial tool for medicinal chemists. The carbon-iodine bond is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the systematic and efficient generation of diverse analog libraries. This synthetic tractability is paramount for establishing robust structure-activity relationships and for the iterative process of lead optimization.

Potential Therapeutic Application: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridine scaffold has been successfully exploited in the design of numerous kinase inhibitors.

Analogs of this compound are hypothesized to be potent and selective kinase inhibitors. The pyridin-3-ol core can serve as a scaffold that orients substituents to effectively interact with the ATP-binding pocket of kinases. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, while the pyridine nitrogen can form additional hydrogen bonds with the hinge region of the kinase, a common binding motif for type I and type II inhibitors. The substituent introduced at the 6-position via the iodine handle can be tailored to occupy hydrophobic pockets and enhance potency and selectivity.

Illustrative Kinase Inhibitor Data for Related Pyridine Scaffolds

While specific data for a wide range of this compound analogs is not extensively available in the public domain, the following table summarizes inhibitory activities of structurally related pyridine-based kinase inhibitors to illustrate the potential of this compound class.

Compound ID (Illustrative)ScaffoldTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
PYR-1 2-aminopyridineKinase X15Staurosporine5
PYR-2 4-anilinopyridineKinase Y45Sunitinib10
PYR-3 Pyridin-3-yl-pyrimidineBcr-Abl80Imatinib250
THP-1 Thieno[2,3-b]pyridineVEGFR222Sorafenib90
PZP-1 Pyrazolo[1,5-a]pyrimidineKDR19Vandetanib40

This data is representative of activities reported for various pyridine-based kinase inhibitors and serves to highlight the potential potency of this compound analogs.

Experimental Protocols

General Synthetic Protocol for 6-Substituted-pyridin-3-ol Analogs via Suzuki Coupling

This protocol provides a general method for the synthesis of 6-aryl- or 6-heteroaryl-pyridin-3-ol analogs from this compound.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 eq), the aryl- or heteroaryl-boronic acid/ester (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-pyridin-3-ol analog.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target protein kinase.

Materials:

  • Synthesized this compound analogs

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows can aid in understanding the mechanism of action and the drug discovery process.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Phosphorylation GrowthFactor Growth Factor GrowthFactor->Receptor Analog This compound Analog Analog->Receptor Inhibition ATP ATP ATP->Receptor Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition by a this compound analog.

Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification KinaseAssay In Vitro Kinase Assay (IC50 Determination) Purification->KinaseAssay CellAssay Cell-Based Assay (Proliferation, Apoptosis) KinaseAssay->CellAssay AnimalModel Animal Model (Xenograft) CellAssay->AnimalModel PKPD Pharmacokinetics & Pharmacodynamics AnimalModel->PKPD

Caption: A typical experimental workflow for the development of this compound analogs as therapeutic agents.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

Based on extensive research on pyridine-based kinase inhibitors, the following SAR principles can be extrapolated to guide the design of novel this compound analogs:

  • The Pyridin-3-ol Core: The hydroxyl group is often crucial for activity, participating in a key hydrogen bond with the kinase hinge region. The pyridine nitrogen can also form a hydrogen bond with the hinge.

  • The 6-Position: This position is typically solvent-exposed and provides an excellent vector for introducing substituents that can target specific sub-pockets within the ATP-binding site.

    • Aryl and Heteroaryl Groups: Introduction of substituted phenyl, pyridyl, or pyrazolyl groups can significantly enhance potency through hydrophobic and van der Waals interactions. Electron-donating or -withdrawing groups on these rings can modulate activity and pharmacokinetic properties.

    • Linker Chemistry: The nature of the linkage at the 6-position (e.g., direct C-C bond, ether, amine) will influence the conformational flexibility and overall shape of the molecule, impacting kinase binding.

  • Other Positions (2, 4, 5): Substitution at these positions is generally less explored but can be used to fine-tune physicochemical properties such as solubility and metabolic stability.

Caption: Key structure-activity relationship points for this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. Its synthetic accessibility and the proven track record of the pyridine core in successful kinase inhibitors provide a strong rationale for its exploration. Future research should focus on the design and synthesis of diverse libraries of 6-substituted analogs and their systematic evaluation against a panel of protein kinases implicated in various cancers. Detailed structural biology studies of lead compounds in complex with their target kinases will be invaluable for understanding the molecular basis of their activity and for guiding further optimization efforts. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.

Spectroscopic Profile of 6-Iodopyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 6-Iodopyridin-3-ol. Due to the limited availability of published experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with data from analogous pyridine derivatives, to predict its spectral features. This guide is intended to assist researchers in compound identification, structural elucidation, and method development.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-27.9 - 8.1Doublet (d)~2-3
H-47.2 - 7.4Doublet of doublets (dd)~8-9, ~2-3
H-57.0 - 7.2Doublet (d)~8-9
OH5.0 - 7.0Broad singlet (br s)-

¹³C NMR (Carbon-13 NMR)

Carbon Predicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3150 - 155
C-4125 - 130
C-5115 - 120
C-690 - 95
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak. The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.

Parameter Predicted Value
Molecular FormulaC₅H₄INO
Molecular Weight220.99 g/mol
Predicted [M]⁺m/z 221
Predicted [M+H]⁺m/z 222

Fragmentation Patterns: Common fragmentation pathways for pyridine derivatives include the loss of the iodine atom and cleavage of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=N stretch (pyridine ring)1550 - 1650Medium to Strong
C=C stretch (aromatic)1400 - 1600Medium to Strong
C-O stretch (alcohol)1000 - 1260Strong
C-I stretch500 - 600Medium

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Data Acquisition (¹H and ¹³C NMR):

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

Data Acquisition (Electron Ionization - EI or Electrospray Ionization - ESI):

  • EI-MS: Suitable for volatile and thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam.

  • ESI-MS: A soft ionization technique suitable for a wider range of compounds. The sample solution is sprayed into the mass spectrometer, creating charged droplets from which ions are desorbed.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Solid Samples (KBr Pellet):

    • Grind a small amount of the solid sample with anhydrous potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Solid or Liquid Samples (Attenuated Total Reflectance - ATR):

    • Place a small amount of the sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR):

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Measurement:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the spectrum of the sample.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The typical spectral range is 4000-400 cm⁻¹.[1][2]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

commercial availability and suppliers of 6-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Iodopyridin-3-ol: Commercial Availability, Properties, and Experimental Considerations

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the chemical compound this compound (CAS No. 129034-38-4). The guide covers its commercial availability, key chemical and physical properties, safety information, and a representative synthesis protocol.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, often as a building block for organic synthesis in research and development. The compound is typically sold in quantities ranging from milligrams to several grams.

Key Suppliers:

  • Sigma-Aldrich (MilliporeSigma): Offers this compound, often in partnership with other suppliers like ChemScene LLC.

  • ChemScene: A direct supplier providing various quantities of the compound.

  • iChemical: Lists this compound and provides some physical properties.[1]

  • AChemBlock: Offers 6-Iodopyridin-3-amine, a closely related compound.[2]

  • BLD Pharm: Supplies various iodinated pyridine derivatives, including 6-Chloro-4-iodopyridin-3-ol.[3][4]

The following diagram illustrates a typical workflow for procuring and utilizing a chemical reagent like this compound in a research environment.

cluster_procurement Procurement Phase cluster_handling In-Lab Handling & Usage A Identify Research Need B Search Supplier Databases (e.g., Sigma-Aldrich, ChemScene) A->B C Compare Purity, Quantity & Price B->C D Place Order & Await Delivery C->D E Receive & Log Chemical D->E Chemical Received F Review Safety Data Sheet (SDS) E->F G Store Under Recommended Conditions (4°C, protect from light, under nitrogen) F->G H Use in Experiment G->H I Dispose of Waste Properly H->I

Caption: Workflow for Chemical Procurement and In-Lab Handling.

Physicochemical Properties

The quantitative data for this compound has been aggregated from various suppliers and is summarized below for easy comparison.

PropertyValueSource(s)
CAS Number 129034-38-4
Molecular Formula C₅H₄INO
Molecular Weight 220.99 g/mol [5]
Appearance Solid, Off-white powder[1]
Melting Point 149-151 °C
Boiling Point 399.7 ± 27.0 °C at 760 mmHg[1]
Density 2.142 g/cm³[1]
Purity ≥96%
Storage Conditions 4°C, protect from light, store under nitrogen
InChI Key UVNPCRNIHOCXEA-UHFFFAOYSA-N

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

  • Signal Word: Warning

  • Pictogram: GHS07 (Harmful)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling the compound.[5]

Experimental Protocols: Representative Synthesis

While a specific protocol for the synthesis of this compound was not found, a general and widely used method for the synthesis of iodopyridines is the Aromatic Finkelstein Reaction .[6] This reaction typically involves the conversion of an aryl bromide to an aryl iodide using a copper(I) iodide catalyst. The following is a detailed, representative methodology adapted from a general procedure for synthesizing 3-iodopyridine from 3-bromopyridine.[6]

Objective: To replace a bromine atom on a pyridine ring with an iodine atom. This serves as a model for the synthesis of compounds like this compound from a corresponding bromo-precursor.

Materials:

  • (Het)aryl bromide starting material (e.g., 6-Bromopyridin-3-ol)

  • Sodium Iodide (NaI, 2 equivalents per bromine)

  • Copper(I) Iodide (CuI, 5 mol% per bromine)

  • Solvent (e.g., N,N-Dimethylformamide or Dioxane)

  • 25% Aqueous Ammonia (NH₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Schlenk line apparatus, two-neck flask, reflux condenser

Procedure:

  • Reaction Setup: The reaction must be conducted under an inert atmosphere (e.g., argon) using standard Schlenk techniques due to the sensitivity of CuI to moisture and oxygen.[6]

  • Charging the Flask: To a two-neck flask equipped with a reflux condenser, add the aryl bromide starting material, sodium iodide (2 eq.), and copper(I) iodide (5 mol%).[6]

  • Heating: Add the solvent and heat the resulting suspension to 110°C for approximately 18 hours.[6]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into a 25% aqueous ammonia solution. The solution will turn blue.[6]

    • Dilute the solution with water to double its original volume.

    • Extract the product three times with dichloromethane (CH₂Cl₂).[6]

  • Purification:

    • Combine the organic layers and wash them with brine.

    • Dry the organic phase with magnesium sulfate (MgSO₄).[6]

    • Remove the solvent under reduced pressure to yield the crude product.

    • If necessary, further purify the product by column chromatography or recrystallization.[6]

The following diagram outlines the key steps of this synthetic workflow.

cluster_synthesis Aromatic Finkelstein Reaction Workflow A 1. Setup (Inert Atmosphere) B 2. Reagent Addition (Aryl-Br, NaI, CuI) A->B C 3. Heating (110°C, 18h) B->C D 4. Quenching (Aqueous NH3) C->D E 5. Extraction (CH2Cl2) D->E F 6. Purification (Drying & Evaporation) E->F G Final Product (Iodopyridine) F->G

Caption: Key Stages of the Aromatic Finkelstein Reaction.

References

In-Depth Technical Guide: Safety and Handling of 6-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Iodopyridin-3-ol (CAS No. 129034-38-4), a halogenated pyridine derivative increasingly utilized in synthetic and medicinal chemistry. Adherence to these protocols is crucial to ensure personnel safety and maintain experimental integrity.

Compound Identification and Properties

This compound, with the synonym 6-iodo-3-pyridinol, is a solid, off-white powder.[1] Its fundamental properties are summarized below for quick reference.

PropertyValue
Molecular Formula C₅H₄INO
Molecular Weight 221.00 g/mol
Melting Point 149-151 °C
Boiling Point 399.7 ± 27.0 °C at 760 mmHg
Density 2.142 g/cm³[1]
Appearance Solid, Off-white powder[1]
Purity Typically ≥96%
Storage Temperature 4°C, protect from light, stored under nitrogen

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

GHS ClassificationHazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure risk.

PPE_Recommendations cluster_ppe Required Personal Protective Equipment labcoat Lab Coat (Flame-retardant recommended) gloves Gloves (Nitrile or Neoprene) goggles Safety Goggles (Chemical splash proof) respirator Respiratory Protection (Use in fume hood or with respirator) researcher Researcher researcher->labcoat Body Protection researcher->gloves Hand Protection researcher->goggles Eye/Face Protection researcher->respirator Respiratory Protection

Figure 1: Recommended Personal Protective Equipment for handling this compound.

Safe Handling and Experimental Protocol

Due to its hazardous nature, this compound must be handled with care in a controlled laboratory environment. The following is a detailed protocol for handling this compound during a typical organic synthesis experiment.

4.1. General Handling Precautions

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry place away from incompatible materials and ignition sources.

4.2. Detailed Experimental Protocol: A Representative Suzuki Coupling Reaction

This protocol is adapted from a standard cross-coupling procedure and illustrates the safe handling of this compound.

Objective: To perform a Suzuki coupling reaction using this compound as a starting material.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction glassware and purge with an inert gas (Nitrogen or Argon) to remove oxygen and moisture. This is crucial as many organometallic catalysts are air-sensitive.

  • Reagent Weighing and Addition:

    • In the chemical fume hood, weigh the required amount of this compound using a clean spatula and weighing paper. Avoid creating dust.

    • Transfer the solid to the reaction flask.

    • Similarly, weigh and add the arylboronic acid, palladium catalyst, and base to the flask.

  • Solvent Addition: Add the degassed solvent mixture to the reaction flask via a cannula or syringe.

  • Reaction Setup:

    • Fit the flask with a reflux condenser under a continuous flow of inert gas.

    • Place the flask in a heating mantle on a magnetic stirrer.

  • Reaction Execution:

    • Begin stirring and gently heat the mixture to the desired reaction temperature (e.g., 80-100 °C).

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Perform the extraction in a separatory funnel, ensuring it is vented frequently.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography.

Suzuki_Coupling_Workflow cluster_workflow Experimental Workflow for Suzuki Coupling start Start inert_atm Establish Inert Atmosphere start->inert_atm weigh_reagents Weigh and Add Reagents (this compound, Boronic Acid, Catalyst, Base) inert_atm->weigh_reagents add_solvent Add Degassed Solvent weigh_reagents->add_solvent reaction_setup Assemble Reaction Apparatus add_solvent->reaction_setup heating Heat and Stir Reaction Mixture reaction_setup->heating monitoring Monitor Reaction Progress heating->monitoring workup Reaction Work-up and Extraction monitoring->workup purification Purify Product workup->purification end End purification->end

Figure 2: A generalized workflow for a Suzuki coupling reaction involving this compound.

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Management

6.1. Spill Response

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Contact your institution's environmental health and safety department.

6.2. Waste Disposal

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all federal, state, and local regulations for the disposal of halogenated organic compounds.

  • Do not dispose of down the drain or in regular trash.

Disposal_Pathway cluster_disposal Waste Disposal Logical Pathway waste Generation of This compound Waste segregation Segregate as Halogenated Organic Waste waste->segregation container Place in a Labeled, Sealed, and Compatible Container segregation->container storage Store in a Designated Hazardous Waste Area container->storage disposal Dispose via Institutional Hazardous Waste Program storage->disposal

Figure 3: A logical pathway for the proper disposal of this compound waste.

Toxicological and Reactivity Information

7.1. Toxicological Summary

While specific toxicological studies on this compound are limited, the GHS classifications indicate potential for acute oral toxicity and irritation to the skin, eyes, and respiratory system. The toxicity of pyridine and its derivatives is well-documented, with potential effects on the liver and nervous system with prolonged or high-level exposure.

7.2. Reactivity Profile

  • Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under combustion, may produce carbon oxides, nitrogen oxides, and hydrogen iodide.

  • Reactivity: The iodopyridine moiety is reactive in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The hydroxyl group can undergo typical reactions of phenols.

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this compound are familiar with its hazards and follow appropriate safety protocols. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before use.

References

An In-depth Technical Guide to the Mechanism of Ionization in Iodine/Pyridine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate mechanism of ionization that occurs in solutions of iodine and pyridine. The interaction between iodine, a classic Lewis acid, and pyridine, a Lewis base, gives rise to a series of equilibria involving charge-transfer complexes and ionic species. Understanding these fundamental processes is crucial for researchers and professionals in various scientific disciplines, including physical chemistry, analytical chemistry, and drug development, where such interactions can influence reaction kinetics, sample stability, and formulation chemistry.

The Core Mechanism: From Charge-Transfer to Ionization

The dissolution of iodine in pyridine initiates a cascade of reactions, starting with the formation of a molecular charge-transfer (CT) complex. This initial complex can then proceed through different pathways to form distinct ionic species, leading to an increase in the electrical conductivity of the solution. The overall mechanism can be conceptualized in two primary stages: a rapid, reversible formation of the outer complex followed by slower, more complex ionization steps.

In nonpolar solvents, the interaction between iodine (I₂) and pyridine (Pyr) is primarily characterized by the formation of a stable 1:1 molecular complex, often referred to as an "outer complex"[1][2]. This equilibrium can be represented as:

Pyr + I₂ ⇌ Pyr·I₂

This charge-transfer complex is responsible for the characteristic color change observed when iodine is dissolved in pyridine. The equilibrium constant (Kc) for this reaction at room temperature is approximately 150 dm³ mol⁻¹[1][3].

In polar solvents, or in neat pyridine which acts as both a reactant and a polar solvent, the Pyr·I₂ complex can further dissociate to form ionic species[1][2]. This ionization process is significantly influenced by the polarity of the medium, with higher polarity favoring the formation of ions[1]. Two primary ionization mechanisms have been proposed to explain the observed experimental data[1][4].

Fast and Reversible Ionization

The first proposed mechanism is a rapid and reversible process that is favored by an increase in the polarity of the medium and/or a decrease in temperature[1][4]. This pathway is believed to involve the formation of the bis(pyridine)iodine(I) cation ([Pyr₂I]⁺) and the triiodide anion (I₃⁻). The reaction sequence is as follows:

2(Pyr·I₂) ⇌ [Pyr₂I]⁺ + I₃⁻

This equilibrium is established relatively quickly, with characteristic times ranging from picoseconds to nanoseconds[4].

Slow and Irreversible Ionization

A second, much slower process has also been observed, which reaches equilibrium over a period of days[1][2]. This process is thought to be irreversible and is favored by an increase in the donor strength and/or temperature[1][4]. While the exact nature of this slow reaction is still a subject of investigation, it has been suggested that it may involve the substitution of an iodine atom onto the pyridine ring[1].

The primary ionic species responsible for the increase in conductivity in freshly prepared solutions are the [Pyr₂I]⁺ cation and the I₃⁻ anion[1]. The formation of these ions is supported by spectroscopic evidence from Far-Infrared and Raman spectroscopy, which show characteristic bands for both species[1][3].

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature for the iodine/pyridine system. This data is essential for understanding the thermodynamics and kinetics of the ionization process.

ParameterValueSolventTemperatureCitation
Equilibrium Constant (Kc) for Pyr·I₂ formation ≈ 150 dm³ mol⁻¹Nonpolar SolventsRoom Temperature[1][3]
Ionization Constant (K) for 2(Pyr·I₂) ⇌ [Pyr₂I]⁺ + I₃⁻ 0.158 ± 0.0081,2-dichloroethane25 °C[2]
Stability Constant (K) for Iodine-Pyridine Complex 0.45 L/molCH₂Cl₂Not Specified[2]
Stability Constant (K) for Iodonium ion-Collidine Complex 22 L/molCH₂Cl₂Not Specified[2]

Table 1: Equilibrium and Stability Constants for Iodine/Pyridine Interactions.

SpeciesRaman Shift (cm⁻¹)Vibrational ModeCitation
**Complexed Iodine (Pyr·I₂) **180ν(I-I) stretching[1]
Triiodide Anion (I₃⁻) 112Symmetric stretch[1]
Bis(pyridine)iodine(I) Cation ([Pyr₂I]⁺) 180[1]

Table 2: Characteristic Raman Spectroscopic Data.

SpeciesFar-Infrared Absorption (cm⁻¹)Citation
Triiodide Anion (I₃⁻) 139[1]
Bis(pyridine)iodine(I) Cation ([Pyr₂I]⁺) 436, 636[1]

Table 3: Characteristic Far-Infrared Spectroscopic Data.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the ionization mechanism in iodine/pyridine solutions.

Preparation of High-Purity Solvents and Reagents

Accurate and reproducible results in studying iodine/pyridine solutions necessitate the use of highly purified and anhydrous solvents and reagents.

Materials:

  • Fisher certified ACS grade pyridine

  • Solid potassium hydroxide (KOH)

  • Calcium hydride (CaH₂)

  • Fisher certified ACS grade 1,2-dichloroethane

  • Fisher laboratory grade resublimed iodine

Procedure for Pyridine Purification:

  • Allow pyridine to stand over solid potassium hydroxide for several days to remove water and acidic impurities.

  • Decant the pyridine and reflux it over calcium hydride for several hours.

  • Distill the pyridine from fresh portions of calcium hydride. The boiling point should be 115-116 °C at 760 Torr.

  • The specific conductivity of the purified pyridine should be below 1 x 10⁻⁷ (ohm-cm)⁻¹.

Procedure for 1,2-Dichloroethane Purification:

  • Dry 1,2-dichloroethane over calcium hydride for several days.

  • Reflux the solvent over calcium hydride for one day.

  • Repeatedly distill from fresh portions of calcium hydride, collecting the middle fraction with a normal boiling point of 82.9-83.1 °C.

Procedure for Iodine Purification:

  • Resublime laboratory grade iodine twice.

  • Store the purified iodine in a desiccator over anhydrous copper sulfate.

Conductivity Measurements

Conductivity measurements provide direct evidence for the formation of ionic species in solution.

Apparatus:

  • Standard conductivity cell with platinum electrodes

  • Conductivity bridge (e.g., YSI Model 31)

  • Constant temperature water bath (25.0 °C)

Procedure:

  • Cell Constant Determination:

    • Prepare a standard 0.0200 N solution of potassium chloride (KCl) at 25.0 °C.

    • Measure the resistance of the KCl solution using the conductivity cell and bridge.

    • Calculate the cell constant (K_cell) using the known specific conductivity of the KCl solution. For a 0.0200 N KCl solution at 25.0 °C, the specific conductivity is 0.002768 ohm⁻¹cm⁻¹.

    • K_cell (cm⁻¹) = Specific Conductivity (ohm⁻¹cm⁻¹) * Measured Resistance (ohm)

  • Sample Measurement:

    • Prepare fresh solutions of iodine in pyridine at various concentrations.

    • Place the conductivity cell in the sample solution, ensuring the platinum electrodes are fully immersed.

    • Allow the temperature of the solution to equilibrate to 25.0 °C in the water bath.

    • Measure the resistance of the solution.

    • Calculate the specific conductivity (κ) of the solution using the determined cell constant: κ (ohm⁻¹cm⁻¹) = K_cell (cm⁻¹) / Measured Resistance (ohm).

    • For time-dependent studies, record the conductivity at regular intervals after the initial preparation of the solution.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is used to monitor the formation and disappearance of the charge-transfer complex and other absorbing species.

Apparatus:

  • UV-Visible Spectrophotometer (e.g., Cary 17)

  • Quartz cells (e.g., 10 mm and 2 mm path lengths)

Procedure:

  • Prepare a series of solutions with a constant concentration of iodine and varying concentrations of pyridine in a suitable non-polar solvent (e.g., heptane).

  • Prepare a corresponding series of reference solutions containing only pyridine at the same concentrations.

  • Record the absorption spectrum of each solution against its corresponding reference solution over the desired wavelength range (e.g., 250-500 nm).

  • The appearance of a new absorption band, not present in the spectra of either pure iodine or pure pyridine, indicates the formation of the charge-transfer complex.

  • To determine the equilibrium constant for complex formation, the Benesi-Hildebrand method can be employed. This involves plotting [I₂]₀ / A against 1 / [Pyr]₀, where [I₂]₀ and [Pyr]₀ are the initial concentrations of iodine and pyridine, respectively, and A is the absorbance of the charge-transfer band. The equilibrium constant can be calculated from the slope and intercept of the resulting linear plot.

Raman and Far-Infrared Spectroscopy

These vibrational spectroscopy techniques are powerful tools for identifying the specific ionic species present in solution.

Apparatus for Raman Spectroscopy:

  • Raman spectrometer (e.g., SPEX 1403 double monochromator)

  • Argon-ion laser for excitation

Apparatus for Far-Infrared Spectroscopy:

  • Far-infrared spectrometer (e.g., Nicolet 20F interferometer)

  • DTGS detector

Procedure:

  • Prepare solutions of iodine in pyridine, as well as in ternary and quaternary mixtures with nonpolar (e.g., n-heptane, CCl₄, CS₂) and polar (e.g., CH₃CN) solvents to study the effect of solvent polarity.

  • Record the Raman and Far-IR spectra of the freshly prepared solutions.

  • For Raman spectroscopy, focus on the spectral regions where the ν(I-I) stretching vibration of the complexed iodine (around 180 cm⁻¹) and the symmetric stretch of the I₃⁻ anion (around 112 cm⁻¹) are expected.

  • For Far-IR spectroscopy, look for the characteristic absorption bands of the I₃⁻ anion (around 139 cm⁻¹) and the [Pyr₂I]⁺ cation (around 436 and 636 cm⁻¹).

  • To study the effect of temperature, record spectra at various temperatures (e.g., from 25 °C down to -37 °C) to observe changes in the intensities of the bands corresponding to the ionic species.

Visualizing the Ionization Pathways

The following diagrams, generated using the DOT language, illustrate the key steps in the ionization of iodine/pyridine solutions.

ChargeTransferComplexFormation cluster_reactants Reactants cluster_product Product Pyr Pyridine (Pyr) CT_Complex Charge-Transfer Complex (Pyr·I₂) Pyr->CT_Complex + I₂ I2 Iodine (I₂) IonizationPathways cluster_fast Fast Ionization cluster_slow Slow Reaction CT_Complex 2 (Pyr·I₂) Ionic_Species [Pyr₂I]⁺ + I₃⁻ CT_Complex->Ionic_Species Fast, Reversible (High Polarity, Low Temp) Slow_Reaction_Products Substituted Products CT_Complex->Slow_Reaction_Products Slow, Irreversible (High Donor Strength, High Temp) ExperimentalWorkflow Preparation Solution Preparation (Purified Reagents) Conductivity Conductivity Measurement Preparation->Conductivity UV_Vis UV-Vis Spectrophotometry Preparation->UV_Vis Raman_FIR Raman & Far-IR Spectroscopy Preparation->Raman_FIR Data_Analysis Data Analysis & Interpretation Conductivity->Data_Analysis UV_Vis->Data_Analysis Raman_FIR->Data_Analysis

References

The Pivotal Role of Substituted Pyridines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and ability to serve as a bioisosteric replacement for a phenyl ring have cemented its status as a "privileged scaffold" in drug discovery.[1][2] This technical guide provides an in-depth exploration of the role of substituted pyridines in medicinal chemistry, with a focus on their application in oncology and infectious diseases. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols associated with prominent pyridine-containing drugs.

Physicochemical Properties and Medicinal Chemistry Relevance

The nitrogen atom in the pyridine ring imparts a dipole moment and a basic character, rendering it capable of forming hydrogen bonds as a hydrogen bond acceptor. This feature is crucial for molecular recognition at the active sites of biological targets.[2] Furthermore, the pyridine ring can modulate the pharmacokinetic properties of a drug molecule, influencing its solubility, metabolic stability, and permeability.[3][4] The substitution pattern on the pyridine ring allows for fine-tuning of these properties, enabling medicinal chemists to optimize lead compounds into viable drug candidates.

Substituted Pyridines as Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology due to their central role in regulating cell proliferation, survival, and differentiation.[5] A significant number of approved kinase inhibitors incorporate a substituted pyridine core, which often serves as a hinge-binding motif, interacting with the backbone of the kinase hinge region.[6]

Crizotinib: An ALK and ROS1 Inhibitor

Crizotinib is a potent oral small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[7] It is approved for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors are ALK- or ROS1-positive.[8]

In ALK-rearranged NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with a partner gene, most commonly EML4. This results in the constitutive activation of the ALK tyrosine kinase, which drives downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cancer cell growth and survival.[9][10][11] Crizotinib is an ATP-competitive inhibitor that binds to the active site of ALK, blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[7]

Caption: ALK signaling pathway and its inhibition by Crizotinib.

Cell LineCancer TypeALK StatusCrizotinib IC₅₀ (µM)Reference
NCI-H929Multiple Myeloma-0.53 ± 0.04[12]
JJN3Multiple Myeloma-3.01 ± 0.39[12]
CCRF-CEMLeukemia-0.43 ± 0.07[12]
CEM/ADR5000Leukemia-29.15 ± 2.59[12]
Various NSCLCNSCLCALK-positive~0.024[7]

Substituted Pyridines as Steroidogenesis Inhibitors in Prostate Cancer

Androgen deprivation therapy is a cornerstone of treatment for advanced prostate cancer. However, tumors can become castration-resistant by synthesizing their own androgens.[13]

Abiraterone: A CYP17A1 Inhibitor

Abiraterone acetate is a prodrug of abiraterone, a potent and selective inhibitor of CYP17A1, a key enzyme in androgen biosynthesis.[14] It is used in the treatment of metastatic castration-resistant prostate cancer.[15]

CYP17A1 is a dual-function enzyme that catalyzes both 17α-hydroxylase and 17,20-lyase activities. Both activities are crucial for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[16][17] Abiraterone, with its substituted pyridine moiety, binds to and inhibits both the hydroxylase and lyase functions of CYP17A1, thereby blocking androgen synthesis in the testes, adrenal glands, and prostate tumor tissue.[1][18]

CYP17A1_Pathway Androgen Synthesis Pathway and Inhibition by Abiraterone Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1_OH CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17A1_OH Progesterone->CYP17A1_OH Hydroxy_Preg 17α-Hydroxypregnenolone CYP17A1_OH->Hydroxy_Preg Hydroxy_Prog 17α-Hydroxyprogesterone CYP17A1_OH->Hydroxy_Prog CYP17A1_Lyase CYP17A1 (17,20-lyase) Hydroxy_Preg->CYP17A1_Lyase Hydroxy_Prog->CYP17A1_Lyase DHEA DHEA CYP17A1_Lyase->DHEA Androstenedione Androstenedione CYP17A1_Lyase->Androstenedione Testosterone Testosterone DHEA->Testosterone Androstenedione->Testosterone AR Androgen Receptor Testosterone->AR Tumor_Growth Prostate Cancer Cell Growth AR->Tumor_Growth Abiraterone Abiraterone Abiraterone->CYP17A1_OH Inhibits Abiraterone->CYP17A1_Lyase Inhibits Abiraterone_Synthesis Synthetic Pathway to Abiraterone Acetate DHEA_acetate Dehydroepiandrosterone 3-acetate Hydrazone Hydrazone Intermediate DHEA_acetate->Hydrazone 1. Wolff-Kishner Reduction Vinyl_Iodide Vinyl Iodide Intermediate Hydrazone->Vinyl_Iodide 2. Barton Vinyl Iodide Synthesis Abiraterone Abiraterone Vinyl_Iodide->Abiraterone 3. Suzuki Coupling Abiraterone_Acetate Abiraterone Acetate Abiraterone->Abiraterone_Acetate 4. Acetylation Reagent1 Hydrazine Hydrate Reagent1->Hydrazone Reagent2 Iodine, TMG Reagent2->Vinyl_Iodide Reagent3 Diethyl(3-pyridyl)borane, Pd catalyst Reagent3->Abiraterone Reagent4 Acetic Anhydride Reagent4->Abiraterone_Acetate

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 6-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science, for the construction of complex molecular architectures.[1][3] 6-Iodopyridin-3-ol is a valuable building block in drug discovery, and its functionalization via the Sonogashira reaction allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential biological activity.

These application notes provide a detailed protocol for the Sonogashira reaction of this compound with terminal alkynes, along with optimized reaction conditions and expected outcomes based on available literature for structurally similar compounds.

Reaction Principle and Mechanism

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4][5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound).

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate.[1]

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the desired alkynyl-substituted pyridine and regenerate the active Pd(0) catalyst.[5]

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain cases to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

Summary of Sonogashira Coupling Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and outcome of the Sonogashira coupling. Below is a summary of commonly employed conditions, which can serve as a starting point for the optimization of the reaction with this compound.

ComponentExamplesTypical Concentration/LoadingNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃1-5 mol%PdCl₂(PPh₃)₂ is often preferred due to its stability and commercial availability.[4]
Copper(I) Co-catalyst CuI1-10 mol%Essential for the classical Sonogashira reaction to facilitate the formation of the copper acetylide.[1]
Ligand Triphenylphosphine (PPh₃), XPhos, SPhos1-2 equivalents relative to PdOften already incorporated in the palladium catalyst complex. Additional ligand may be required with catalysts like Pd₂(dba)₃.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃2-3 equivalentsAn amine base often doubles as the solvent or co-solvent.[1] It neutralizes the hydrogen halide byproduct.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), TolueneAnhydrousThe choice of solvent can influence reaction rate and solubility of reagents. DMF is often a good choice for less reactive substrates.[6]
Temperature Room Temperature to 80 °CIodides are generally more reactive and may proceed at room temperature, while less reactive substrates might require heating.[1]

Experimental Workflow

The following diagram illustrates the general workflow for setting up a Sonogashira coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Pd catalyst, and CuI in a dry, inert flask. B Add anhydrous solvent and amine base. A->B C Degas the mixture (e.g., by purging with argon or N₂). B->C D Add the terminal alkyne via syringe. C->D E Stir the reaction at the desired temperature. D->E F Monitor progress by TLC or LC-MS. E->F G Quench the reaction (e.g., with aqueous NH₄Cl). F->G H Extract with an organic solvent. G->H I Wash, dry, and concentrate the organic layer. H->I J Purify the crude product (e.g., by column chromatography). I->J G cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_products pd0 Pd(0)L₂ pdi Ar-Pd(II)-I(L₂) pd0->pdi Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)-C≡CR(L₂) pdi->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_i CuI cu_acetylide Cu-C≡CR cu_i->cu_acetylide + H-C≡CR - HI cu_acetylide->pdi

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of complex aryl and heteroaryl amines. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-iodopyridin-3-ol, a key intermediate for the synthesis of various pharmacologically active compounds. The presence of the hydroxyl group on the pyridine ring requires careful consideration of reaction conditions to achieve optimal yields and avoid side reactions.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the C-I bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired N-substituted 6-aminopyridin-3-ol and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and is highly dependent on the nature of the amine coupling partner.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in publicly available literature, the following tables provide representative conditions based on the amination of structurally similar iodopyridines and other aryl iodides. These tables can serve as a valuable starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of Aryl Iodides with Primary Amines

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5)Toluene80-10012-24>90
2p-ToluidinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1001685-95
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.0)Toluene1001880-90
4n-HexylaminePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)THF651675-85

*Yields are estimated based on reactions with similar aryl iodides and may vary for this compound.

Table 2: Buchwald-Hartwig Amination of Aryl Iodides with Secondary Amines

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)DavePhos (4)NaOtBu (1.5)Toluene80-10012>95
2PiperidinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane1001690-98
3DiethylaminePd₂(dba)₃ (1)RuPhos (2)LHMDS (1.5)THF652485-95
4N-MethylanilinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (2.0)Toluene1101880-90

*Yields are estimated based on reactions with similar aryl iodides and may vary for this compound.

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific amine coupling partners.

Protocol 1: Amination with an Arylamine

Materials:

  • This compound (1.0 equiv)

  • Arylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (to achieve a concentration of 0.1 M of the limiting reagent)

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the arylamine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amination with an Aliphatic Amine

Materials:

  • This compound (1.0 equiv)

  • Aliphatic amine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv, as a 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF) (to achieve a concentration of 0.1 M of the limiting reagent)

  • Sealed reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, Pd(OAc)₂, and RuPhos to a dry sealed reaction vessel equipped with a stir bar.

  • Add anhydrous THF.

  • Add the aliphatic amine.

  • Add the LHMDS solution dropwise.

  • Seal the vessel and remove it from the glovebox (if applicable).

  • Heat the reaction mixture to 65 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note on the Hydroxyl Group: The phenolic hydroxyl group of this compound is acidic and may react with strong bases like NaOtBu or LHMDS. This may necessitate the use of an additional equivalent of base. Alternatively, protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) prior to the amination may be considered, followed by deprotection. For milder conditions, weaker bases such as Cs₂CO₃ or K₃PO₄ can be screened, although this may require higher reaction temperatures and longer reaction times.

Visualizations

Buchwald_Hartwig_Amination_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-I Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Base, -HB+ Palladium Amido Complex->Pd(0)L Reductive Elimination Product Ar-NR2 Palladium Amido Complex->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine this compound, Pd catalyst, ligand, and base Inert Establish Inert Atmosphere (Ar or N2) Reagents->Inert Solvent_Amine Add Anhydrous Solvent and Amine Inert->Solvent_Amine Heat Heat with Vigorous Stirring Solvent_Amine->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute, Filter, and Extract Cool->Extract Purify Dry and Purify by Column Chromatography Extract->Purify

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 6-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 6-Substituted Pyridin-3-ol Scaffold

The pyridin-3-ol motif is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds. Its unique electronic properties and hydrogen bonding capabilities make it a valuable component for molecular recognition at biological targets. The ability to introduce diverse substituents at the 6-position of the pyridine ring via palladium-catalyzed cross-coupling reactions unlocks a vast chemical space for the synthesis of novel drug candidates and molecular probes. 6-Iodopyridin-3-ol is a key starting material for this purpose, offering a reactive C-I bond for a variety of powerful C-C and C-N bond-forming reactions.

This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this compound, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals. We will delve into the nuances of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, with a special focus on the critical role of the unprotected hydroxyl group and strategies for its management.

PART 1: Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by three key features:

  • The Carbon-Iodine Bond: The C-I bond at the 6-position is the primary site of reactivity. The high polarizability and relatively low bond strength of the C-I bond make it highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The general reactivity trend for halopyridines is I > Br > Cl.[1]

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can be a double-edged sword. While it influences the electronic properties of the ring, it can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The choice of bulky, electron-rich ligands is often crucial to mitigate this effect and promote the desired catalytic turnover.

  • The Phenolic Hydroxyl Group: The unprotected -OH group at the 3-position introduces another layer of complexity.

    • Potential for Catalyst Interaction: The hydroxyl group can interact with the palladium center, in some cases acting as a directing group.[2]

    • Acidity: The phenolic proton is acidic and can react with the basic conditions often employed in cross-coupling reactions. This can influence the solubility of the substrate and potentially modulate catalyst activity.

    • Compatibility: While some cross-coupling reactions are tolerant of free hydroxyl groups, others may proceed with higher yields and fewer side reactions when the hydroxyl group is protected. For instance, Sonogashira reactions have been shown to be compatible with unprotected alcohols.[3]

To Protect or Not to Protect? A Strategic Choice

The decision to protect the hydroxyl group of this compound is a critical experimental parameter that depends on the specific cross-coupling reaction, the coupling partner, and the overall synthetic strategy.

Arguments for proceeding with the unprotected hydroxyl group:

  • Atom Economy and Step-Efficiency: Avoiding protection and deprotection steps shortens the synthetic route, saving time and resources.

  • Potential for Directed Coupling: In some instances, the hydroxyl group can influence the regioselectivity of the reaction.[4]

  • Compatibility with Certain Reactions: Some coupling reactions, like certain Sonogashira couplings, are known to be tolerant of free hydroxyls.[3]

Arguments for employing a protecting group:

  • Improved Yields and Cleaner Reactions: Protection can prevent side reactions associated with the acidic proton or coordination of the hydroxyl group to the catalyst, leading to higher yields and easier purification.

  • Enhanced Solubility: Protecting the polar hydroxyl group can improve the solubility of the substrate in common organic solvents used for cross-coupling.

  • Broader Reaction Compatibility: A protected substrate is often compatible with a wider range of reaction conditions and coupling partners.

Common protecting groups for phenols that are compatible with palladium catalysis include methyl ethers, methoxymethyl (MOM) ethers, and silyl ethers.[5]

PART 2: Detailed Application Protocols

Herein, we provide detailed, step-by-step protocols for the four major classes of palladium-catalyzed cross-coupling reactions with this compound. For each reaction, we present a protocol for the unprotected substrate and an alternative using a protected derivative, allowing for a comparative and flexible approach.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming biaryl and vinyl-aryl structures by coupling an organoboron reagent with an organohalide.[6]

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, boronic acid, and base in a Schlenk flask B Add Pd catalyst and ligand A->B C Add degassed solvent B->C D Heat the reaction mixture under inert atmosphere C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to RT, dilute with organic solvent, and wash E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H cluster_pd cluster_cu Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A R¹-X Pd_cycle Pd Cycle Cu_cycle Cu Cycle Pd_complex R¹-Pd(II)L₂-X A->Pd_complex B Transmetalation Coupled_Pd R¹-Pd(II)L₂-C≡CR² B->Coupled_Pd C Reductive Elimination C->Pd0 R¹-C≡CR² Pd_complex->B from Cu cycle Coupled_Pd->C cis-trans isomerization D Alkyne Coordination & Deprotonation Cu_acetylide Cu-C≡CR² D->Cu_acetylide H-C≡CR², Base, Cu(I) Cu_acetylide->B

References

Application Notes and Protocols for the Regioselective Functionalization of 6-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodopyridin-3-ol is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a hydroxyl group, and an iodine atom, offering multiple sites for functionalization. The strategic and regioselective modification of this scaffold is crucial for the synthesis of novel pharmaceutical agents and functional materials. The presence of the iodine atom at the 6-position provides a prime handle for palladium-catalyzed cross-coupling reactions, while the hydroxyl group at the 3-position can influence the reactivity and regioselectivity of these transformations, potentially acting as a directing group.[1] This document provides detailed application notes and protocols for the regioselective functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Regioselective Functionalization Strategies

The functionalization of this compound can be selectively directed to the C6 position, leveraging the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.[2] The hydroxyl group at the C3 position can remain unprotected and may facilitate the reaction through coordination with the palladium catalyst. Alternatively, it can be protected to prevent potential side reactions or to modulate the electronic properties of the pyridine ring.

Key Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling: For the formation of a C-C bond, introducing aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond, introducing a wide range of amino groups.[3]

  • Sonogashira Coupling: For the formation of a C-C triple bond, introducing alkynyl moieties.[4]

The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and regioselectivity.[5][6]

Data Presentation: Representative Yields for Cross-Coupling Reactions

The following table summarizes representative yields for the regioselective functionalization of this compound based on analogous reactions reported in the literature. These values should serve as a guideline, and optimization may be required for specific substrates.

Reaction TypeCoupling PartnerProductCatalyst SystemBaseSolventYield (%)Reference (Analogous Reactions)
Suzuki-Miyaura Phenylboronic acid6-Phenylpyridin-3-olPd(PPh₃)₄K₂CO₃Toluene/H₂O85[5][7]
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)pyridin-3-olPd(dppf)Cl₂Cs₂CO₃Dioxane92[8]
Thiophene-2-boronic acid6-(Thiophen-2-yl)pyridin-3-olPd₂(dba)₃ / SPhosK₃PO₄Toluene78[8]
Buchwald-Hartwig Aniline6-Anilinopyridin-3-olPd₂(dba)₃ / XPhosNaOtBuToluene88[9][10]
Morpholine6-Morpholinopyridin-3-olPd(OAc)₂ / BINAPK₃PO₄Dioxane95[11][12]
tert-Butylamine6-(tert-Butylamino)pyridin-3-olRuPhos Pd G3LiHMDSTHF75[13]
Sonogashira Phenylacetylene6-(Phenylethynyl)pyridin-3-olPd(PPh₃)₂Cl₂ / CuIEt₃NTHF90[14][15]
Trimethylsilylacetylene6-((Trimethylsilyl)ethynyl)pyridin-3-olPd(PPh₃)₄ / CuIDIPADMF85[16]
1-Heptyne6-(Hept-1-yn-1-yl)pyridin-3-olPdCl₂(MeCN)₂ / XPhos / CuICs₂CO₃Dioxane82[17]

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes the synthesis of 6-arylpyridin-3-ols.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add this compound, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add degassed toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Buchwald-Hartwig Amination

This protocol details the synthesis of 6-aminopyridin-3-ols.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk flask.

  • Add this compound to the flask.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by the amine via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 3: Regioselective Sonogashira Coupling

This protocol outlines the synthesis of 6-alkynylpyridin-3-ols.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50 °C for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add Reactants & Base (this compound, Coupling Partner, Base) purge 2. Purge with Inert Gas prep->purge add_cat 3. Add Pd Catalyst & Ligand purge->add_cat add_solv 4. Add Degassed Solvent add_cat->add_solv heat 5. Heat & Stir (Monitor by TLC/LC-MS) add_solv->heat workup 6. Aqueous Workup (Extraction, Washing, Drying) heat->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

suzuki_cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(I)L_n (R = Pyridin-3-ol) pd0->pd_complex R-I oa Oxidative Addition pd_aryl_complex R-Pd(II)(Ar)L_n pd_complex->pd_aryl_complex Ar-B(OH)₂ / Base transmetal Transmetalation pd_aryl_complex->pd0 product R-Ar (Functionalized Product) pd_aryl_complex->product re Reductive Elimination product->pd0 reactants This compound + Ar-B(OH)₂ base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

reaction_pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R¹R²NH Pd Catalyst, Base start->buchwald_reagents sonogashira_reagents R-C≡CH Pd/Cu Catalyst, Base start->sonogashira_reagents suzuki_product 6-Arylpyridin-3-ol suzuki_reagents->suzuki_product buchwald_product 6-(R¹R²N)-pyridin-3-ol buchwald_reagents->buchwald_product sonogashira_product 6-(Alkynyl)pyridin-3-ol sonogashira_reagents->sonogashira_product

Caption: Regioselective functionalization pathways of this compound.

References

Synthesis of Biaryl Compounds from 6-Iodopyridin-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 6-iodopyridin-3-ol as a key starting material. The focus is on three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Heck reactions. These methods offer versatile and efficient pathways to construct the biaryl scaffold, a privileged structure in medicinal chemistry and materials science.

Introduction

Biaryl moieties are fundamental structural motifs found in a wide array of pharmaceuticals, agrochemicals, and functional materials. The targeted synthesis of these compounds is therefore of significant interest to the drug development and chemical research communities. This compound is a valuable building block for introducing a hydroxypyridinyl group into a biaryl structure. The presence of the iodine atom allows for facile palladium-catalyzed cross-coupling, while the hydroxyl group provides a handle for further functionalization or can participate in crucial binding interactions with biological targets.

This guide outlines generalized protocols for the Suzuki-Miyaura, Stille, and Heck reactions adapted for this compound, based on established methodologies for similar halopyridine substrates. While specific quantitative data for reactions commencing with this compound is not extensively reported in the literature, the provided data tables offer illustrative examples based on analogous transformations.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The general catalytic cycle for these reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki and Stille reactions) or Migratory Insertion (for Heck reaction): The aryl group from an organoboron (Suzuki) or organotin (Stille) reagent is transferred to the palladium center, or an alkene inserts into the palladium-carbon bond (Heck).

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Cross_Coupling_General_Workflow General Workflow for Palladium-Catalyzed Cross-Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 6_Iodopyridin_3_ol This compound Reaction_Vessel Reaction Mixture in Inert Atmosphere 6_Iodopyridin_3_ol->Reaction_Vessel Coupling_Partner Arylboronic Acid (Suzuki) Organostannane (Stille) Alkene (Heck) Coupling_Partner->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) Catalyst->Reaction_Vessel Ligand Ligand (optional) (e.g., phosphines) Ligand->Reaction_Vessel Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane, Toluene, DMF) Solvent->Reaction_Vessel Heating Heating (Conventional or Microwave) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Biaryl Product Purification->Product

Figure 1: General workflow for the synthesis of biaryl compounds from this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, involving the coupling of an organoboron compound with an organohalide. Its advantages include the commercial availability of a wide range of boronic acids, mild reaction conditions, and the generation of non-toxic byproducts.

Illustrative Data for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl iodides with various arylboronic acids, which can be considered analogous to the reactions of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285-95
23-Iodopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100880-90
32-Iodophenol3,5-Dimethylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane1101675-85
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 8-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Suzuki_Miyaura_Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Iodopyridinol This compound Oxidative_Addition Oxidative Addition Iodopyridinol->Oxidative_Addition Boronic_Acid Arylboronic Acid (Ar-B(OH)2) Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition PdII_Intermediate Pd(II) Intermediate Oxidative_Addition->PdII_Intermediate PdII_Intermediate->Transmetalation Diaryl_Pd_Complex Diaryl-Pd(II) Complex Transmetalation->Diaryl_Pd_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product 6-Arylpyridin-3-ol Reductive_Elimination->Product

Figure 2: Suzuki-Miyaura coupling pathway for this compound.

Stille Coupling

The Stille reaction couples an organotin compound (organostannane) with an organohalide.[1] A key advantage of this method is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds necessitates careful handling and purification.[1]

Illustrative Data for Stille Coupling

The following table provides representative conditions for Stille coupling reactions involving aryl iodides.

EntryAryl HalideOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1IodobenzeneTributyl(phenyl)stannanePd(PPh₃)₄ (4)-Toluene1101680-90
24-IodotolueneTributyl(2-thienyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)DMF801275-85
32-IodopyridineTrimethyl(vinyl)stannanePdCl₂(PPh₃)₂ (5)-THF652470-80
Experimental Protocol: Stille Coupling

Materials:

  • This compound

  • Organostannane (e.g., Aryltributylstannane) (1.1 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in the anhydrous, degassed solvent (e.g., 5 mL of toluene).

  • Add the organostannane (1.1 mmol) to the reaction mixture.

  • Degas the solution for an additional 10 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • To remove tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred for 1-2 hours, followed by filtration through celite.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Stille_Coupling_Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Iodopyridinol This compound Oxidative_Addition Oxidative Addition Iodopyridinol->Oxidative_Addition Organostannane Organostannane (Ar-SnR3) Transmetalation Transmetalation Organostannane->Transmetalation Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition PdII_Intermediate Pd(II) Intermediate Oxidative_Addition->PdII_Intermediate PdII_Intermediate->Transmetalation Diaryl_Pd_Complex Diaryl-Pd(II) Complex Transmetalation->Diaryl_Pd_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product 6-Arylpyridin-3-ol Reductive_Elimination->Product

Figure 3: Stille coupling pathway for this compound.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds and is tolerant of a wide variety of functional groups.[2]

Illustrative Data for Heck Reaction

The following table presents typical conditions for Heck reactions of aryl iodides with alkenes.

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (2)Et₃NDMF100685-95
24-Iodoanisolen-Butyl acrylatePd(PPh₃)₄ (5)NaOAcAcetonitrile801280-90
33-IodopyridineMethyl methacrylatePdCl₂(PPh₃)₂ (3)K₂CO₃NMP1202470-80
Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., Styrene, an acrylate) (1.5 equivalents)

  • Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (optional, e.g., Triphenylphosphine, PPh₃) (2-10 mol%)

  • Base (e.g., Triethylamine, Et₃N, or Sodium acetate, NaOAc) (1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the optional phosphine ligand (e.g., PPh₃, 0.04 mmol), and the base (e.g., Et₃N, 1.5 mmol).

  • Add the anhydrous solvent (e.g., 5 mL of DMF).

  • Add the alkene (1.5 mmol) to the reaction mixture.

  • Degas the mixture for 10-15 minutes.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 6-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired vinyl-substituted pyridine.

Heck_Reaction_Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Iodopyridinol This compound Oxidative_Addition Oxidative Addition Iodopyridinol->Oxidative_Addition Alkene Alkene Migratory_Insertion Migratory Insertion Alkene->Migratory_Insertion Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition PdII_Intermediate Pd(II) Intermediate Oxidative_Addition->PdII_Intermediate PdII_Intermediate->Migratory_Insertion Alkyl_Pd_Complex Alkyl-Pd(II) Complex Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Complex->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd0 Regeneration (+ Base) Product 6-Vinylpyridin-3-ol Beta_Hydride_Elimination->Product

Figure 4: Heck reaction pathway for this compound.

Conclusion

The Suzuki-Miyaura, Stille, and Heck reactions are powerful and versatile methods for the synthesis of biaryl compounds from this compound. The choice of a specific method will depend on factors such as the availability of starting materials, functional group tolerance, and considerations regarding the toxicity of reagents and byproducts. The protocols and illustrative data provided in these application notes serve as a valuable starting point for researchers and scientists in the development of novel biaryl compounds for a wide range of applications, particularly in the field of drug discovery. Further optimization of the reaction conditions for the specific substrates of interest is recommended to achieve the best possible outcomes.

References

Application Notes & Protocols: 6-Iodopyridin-3-ol as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The strategic introduction of an iodine atom at the 6-position transforms this simple heterocycle into a versatile and highly reactive building block. This document provides an in-depth guide to the synthetic utility of 6-Iodopyridin-3-ol, focusing on its application in palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and practical considerations for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented, empowering researchers, scientists, and drug development professionals to leverage this key intermediate in the synthesis of novel drug candidates, particularly in the domain of kinase inhibitors.[3]

Introduction: The Strategic Value of this compound

This compound is a bifunctional heterocyclic compound featuring a pyridine core, a hydroxyl group, and a highly reactive C-I bond. This unique combination of features makes it an exceptionally valuable starting material in synthetic and medicinal chemistry.

  • The Pyridine Core: The pyridine ring is a cornerstone motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[2]

  • The Hydroxyl Group (C3-OH): The phenolic hydroxyl group serves as a versatile handle for further functionalization. It can act as a hydrogen bond donor, be alkylated to form ethers, or be used as a directing group in subsequent reactions.

  • The Iodo Group (C6-I): The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. The C(sp²)-I bond is significantly more reactive than corresponding C-Br or C-Cl bonds, often allowing for milder reaction conditions and broader substrate scope. This reactivity is crucial for efficiently building molecular complexity.[4]

Physicochemical Properties
PropertyValueReference
IUPAC Name This compound[5]
Synonyms 5-Hydroxy-2-iodopyridine[6]
CAS Number 129034-38-4[5]
Molecular Formula C₅H₄INO[7]
Melting Point 149-151 °C[5]
Boiling Point ~399.7 °C at 760 mmHg[7]
Appearance Solid[5]
Storage 4°C, protect from light, stored under nitrogen[7]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its role as an aryl halide partner in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, enabling the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl and hetero-biaryl linkages, which are common features in many kinase inhibitors and other pharmaceuticals.[3][4] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester.[8]

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[9] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[8]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle cluster_labels pd0 Pd(0)L₂ complex1 Ar-Pd(II)(L)₂-I pd0->complex1 reductive_elim Reductive Elimination oxidative_add Oxidative Addition transmetalation Transmetalation complex2 Ar-Pd(II)(L)₂-R complex1->complex2 complex2->pd0 product Ar-R product->complex2 Reductive Elimination aryl_halide Ar-I (this compound) aryl_halide->pd0 Oxidative Addition boronic_acid R-B(OH)₂ + Base boronic_acid->complex1 Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

This protocol is a robust starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, Propylene Carbonate[10])

  • Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the base, and the palladium catalyst/ligand.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir vigorously.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Choice of Catalyst: For simple couplings, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered substrates, a combination of a palladium precursor like Pd₂(dba)₃ with a specialized phosphine ligand (e.g., SPhos, XPhos) is superior. These bulky, electron-rich ligands accelerate the oxidative addition and reductive elimination steps.[4]

  • Choice of Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[8] K₂CO₃ or Na₂CO₃ are common and effective choices. For less reactive boronic acids or to prevent side reactions with base-sensitive functional groups, a stronger but less nucleophilic base like Cs₂CO₃ or K₃PO₄ may be required.

  • Choice of Solvent: The solvent must be able to dissolve the reagents and be stable at the reaction temperature. Aprotic polar solvents like Dioxane, DME, and Toluene are standard. Aqueous mixtures can sometimes accelerate the reaction.[9] Propylene carbonate has emerged as a sustainable "green" solvent alternative.[10]

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent; Poor quality boronic acid.Use a fresh batch of catalyst; Ensure thorough degassing of the solvent; Use a different base (e.g., Cs₂CO₃); Try a more active ligand system (e.g., Pd₂(dba)₃/XPhos).
Formation of Homocoupling Product (R-R) Boronic acid decomposition.Use milder conditions (lower temperature); Use a less strong base; Add the boronic acid slowly to the reaction mixture.
Deiodination of Starting Material Presence of protic impurities; Side reaction with the base/solvent.Ensure all reagents and solvents are anhydrous; Use a non-protic solvent; Lower the reaction temperature.
Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[11] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, replacing harsher classical methods.[12]

Similar to the Suzuki coupling, this reaction follows a palladium catalytic cycle.[13]

  • Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the desired product and regenerate the Pd(0) catalyst.[11]

Buchwald_Hartwig_Cycle cluster_labels pd0 Pd(0)L₂ complex1 Ar-Pd(II)(L)₂-I pd0->complex1 reductive_elim Reductive Elimination oxidative_add Oxidative Addition amine_coord Amine Coordination & Deprotonation complex2 Ar-Pd(II)(L)₂-NR¹R² complex1->complex2 complex2->pd0 product Ar-NR¹R² product->complex2 Reductive Elimination aryl_halide Ar-I (this compound) aryl_halide->pd0 Oxidative Addition amine HNR¹R² + Base amine->complex1 Amine Coordination & Deprotonation

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

This protocol provides a general starting point; optimization is critical for success.[13]

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)

  • Phosphine Ligand (e.g., BINAP, XPhos, RuPhos) (2-8 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add this compound and the solvent.

  • Add the amine coupling partner via syringe.

  • Seal the vessel and heat with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and filter.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Choice of Ligand: The ligand choice is paramount in Buchwald-Hartwig amination.[14] For general applications, bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are highly effective.[12] They promote the challenging reductive elimination step, which is often rate-limiting. For coupling with primary amines, ligands like BINAP can also be effective.[15]

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[13] For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring a higher reaction temperature or a more active catalyst system.

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Maintaining a strict inert atmosphere throughout the setup and reaction is critical to prevent catalyst deactivation and ensure reproducibility.[15]

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Oxygen contamination; Inactive catalyst/ligand; Base not strong enough.Ensure rigorous inert atmosphere technique; Use a different, more active ligand (e.g., a 3rd generation Buchwald ligand); Switch to a stronger base (NaOtBu).
Hydrodehalogenation (Deiodination) Presence of water; Side reaction pathway.Use rigorously dried solvents and reagents; Lower the reaction temperature; Screen different ligands, as some are more prone to this side reaction.
Side Product Formation Reaction with the hydroxyl group of the substrate.Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or methyl ether before performing the amination. The protecting group can be removed in a subsequent step.

Applications in Medicinal Chemistry: Building Bioactive Molecules

The derivatives of this compound are scaffolds for a wide range of biologically active molecules.[1][16] The ability to rapidly and efficiently install diverse aryl, heteroaryl, and amino substituents through the methods described above makes it a powerful tool in lead optimization campaigns.

Kinase Inhibitors

A significant application area is the synthesis of protein kinase inhibitors for oncology.[3] The pyridine ring is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases. By using this compound, medicinal chemists can append various substituents at the C6 position to target specificity pockets and enhance potency. The pyrazole moiety, often installed via Suzuki coupling, is another privileged scaffold in kinase inhibitor design.[17][18]

Kinase_Inhibitor_Strategy start This compound suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald product1 Aryl/Heteroaryl Substituted Pyridin-3-ol suzuki->product1 product2 Amino Substituted Pyridin-3-ol buchwald->product2 final Kinase Inhibitor Candidates product1->final product2->final

Caption: Synthetic strategy for kinase inhibitors.

Safety Considerations

  • This compound: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[5] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Reagents: Phosphine ligands are often air-sensitive and can be toxic. Bases like NaOtBu are corrosive and moisture-sensitive. Solvents like Dioxane and Toluene are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.[5]

Conclusion

This compound is a high-value, strategic building block for medicinal chemistry. Its dual functionality allows for the reliable and versatile construction of complex molecular architectures through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in drug discovery, enabling the efficient synthesis of novel pyridin-3-ol derivatives as potential therapeutic agents.

References

Application Note: Purification of 6-Iodopyridin-3-ol Reaction Products by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Iodopyridin-3-ol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the desired compound with high purity for subsequent applications. This application note provides a detailed protocol for the purification of this compound reaction products using flash column chromatography, a common and efficient technique for the separation of organic compounds.[1][2]

Challenges in Purification

The purification of this compound can present challenges due to its polarity and potential sensitivity. The presence of both a hydroxyl group and a nitrogen atom in the pyridine ring makes the compound relatively polar.[3][4] Iodinated compounds can also be sensitive to certain conditions, potentially leading to degradation on acidic silica gel.[5][6] Therefore, careful selection of the stationary phase and mobile phase is critical for a successful purification.

Chromatographic Method Development

A systematic approach is essential for developing a robust purification method. The general workflow involves selecting an appropriate stationary phase and then screening for a suitable solvent system using thin-layer chromatography (TLC).

Stationary Phase Selection

Silica gel is the most common stationary phase for flash chromatography.[1] However, for compounds that are sensitive to acid, such as certain nitrogen-containing heterocycles, the acidic nature of standard silica gel can be problematic.[5] In such cases, deactivated or basic stationary phases can be considered.

  • Standard Silica Gel: Suitable for most applications and a good starting point.

  • Deactivated Silica Gel: If the compound shows degradation on TLC (streaking or appearance of new spots), deactivating the silica gel by flushing the column with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) can be effective.[5]

  • Alumina (Basic or Neutral): Can be a good alternative for acid-sensitive compounds.[6]

Mobile Phase Selection

The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system is typically chosen based on the polarity of the target compound. For polar compounds like this compound, a mixture of a non-polar and a polar solvent is commonly used.[3]

Recommended Solvent Systems:

  • Ethyl Acetate/Hexane: A standard and versatile solvent system for compounds of moderate to high polarity.[3]

  • Methanol/Dichloromethane: Suitable for more polar compounds. It is advisable to keep the methanol concentration below 10% to avoid dissolving the silica gel.[3]

A good starting point for solvent screening is to find a system that gives the target compound an Rf value of approximately 0.2-0.4 on TLC.[5]

Experimental Protocol: Flash Column Chromatography

This protocol outlines the steps for purifying a crude reaction mixture containing this compound.

Materials and Equipment
  • Crude this compound reaction mixture

  • Silica gel (for flash chromatography)

  • Solvents: Hexane, Ethyl Acetate (reagent grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

  • Rotary evaporator

Procedure
  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of Ethyl Acetate/Hexane (e.g., 10:90, 30:70, 50:50) to find the optimal solvent system that provides good separation between the desired product and impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 10% Ethyl Acetate in Hexane).[2]

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[2]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[2]

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent, preferably the eluent or a more polar solvent like dichloromethane.[2]

    • Dry Loading (Recommended for better resolution): Add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

    • Wet Loading: Carefully add the concentrated solution of the crude product directly onto the top of the silica bed using a pipette.[2]

  • Elution and Fraction Collection:

    • Begin elution with the initial, less polar solvent system.

    • If a gradient elution is required for better separation, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., increase the concentration of Ethyl Acetate).[5]

    • Collect fractions in separate tubes. The size of the fractions will depend on the column size and the expected separation.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

The following table provides an example of the data that should be recorded during the purification process. The values are representative and will vary depending on the specific reaction and chromatographic conditions.

ParameterValue
Crude Sample
Initial Mass5.0 g
Chromatography Column
Diameter40 mm
Stationary PhaseSilica Gel (230-400 mesh)
Stationary Phase Mass100 g
Mobile Phase
Solvent SystemGradient: 10% to 50% Ethyl Acetate in Hexane
Elution Profile
Rf of this compound (30% EtOAc/Hexane)0.35
Fractions Collected50 x 20 mL
Product Eluted in Fractions15-25
Final Product
Mass of Pure Product3.8 g
Yield76%
Purity (by HPLC)>98%

Visualizations

Chromatographic Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Reaction Mixture TLC TLC Analysis for Solvent System Selection Crude->TLC determines Column_Prep Column Packing (Slurry Method) TLC->Column_Prep informs Loading Sample Loading (Dry or Wet) Column_Prep->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection Fraction_TLC TLC Analysis of Fractions Collection->Fraction_TLC Pooling Pooling of Pure Fractions Fraction_TLC->Pooling identifies Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product Purification_Parameters Compound_Properties Compound Properties (Polarity, Sensitivity) Stationary_Phase Stationary Phase (e.g., Silica Gel) Compound_Properties->Stationary_Phase influences choice of Mobile_Phase Mobile Phase (Solvent System) Compound_Properties->Mobile_Phase influences choice of Resolution Separation Resolution Stationary_Phase->Resolution affects Mobile_Phase->Resolution affects Purity Final Product Purity Resolution->Purity determines

References

Application Notes and Protocols for In Vitro Biological Screening of Pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro biological screening of pyridin-3-ol derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which is amenable to a wide range of chemical modifications, leading to a diverse array of biological activities. The protocols outlined below are designed to guide researchers in the systematic evaluation of pyridin-3-ol derivatives for their potential as therapeutic agents.

Kinase Inhibition Assays

Pyridin-3-ol derivatives, particularly fused systems like furo[3,2-b]pyridin-3-ol, have been identified as potent inhibitors of various protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them critical targets for drug discovery.[3]

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of a representative furo[3,2-b]pyridin-3-ol derivative against a panel of kinases is summarized in the table below. Data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[1]

Kinase TargetInhibitor (Example Derivative)IC50 (nM)
CLK1Furo[3,2-b]pyridin-3-ol Derivative15
CLK2Furo[3,2-b]pyridin-3-ol Derivative25
CLK3Furo[3,2-b]pyridin-3-ol Derivative50
CLK4Furo[3,2-b]pyridin-3-ol Derivative10
DYRK1AFuro[3,2-b]pyridin-3-ol Derivative150
GSK3βFuro[3,2-b]pyridin-3-ol Derivative>1000
CDK2Furo[3,2-b]pyridin-3-ol Derivative>5000
PIM1Furo[3,2-b]pyridin-3-ol Derivative>10000
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyridin-3-ol derivative against a specific protein kinase.

Materials:

  • Pyridin-3-ol derivative (test compound)

  • Recombinant human kinase (e.g., CLK1, JAK2)[1][3]

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is typical.[3]

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[4]

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and substrate in the kinase assay buffer. Add 5 µL of this mixture to each well.

  • Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.[4]

  • Incubation: Incubate the plate at room temperature for 1 hour.[4]

  • Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

G cluster_workflow Kinase Inhibition Assay Workflow A Compound Dilution B Plate Dispensing (Compound/Control) A->B C Addition of Kinase/Substrate Mix B->C D Initiation with ATP C->D E Incubation D->E F Addition of Detection Reagent E->F G Luminescence Reading F->G H Data Analysis (IC50) G->H

Caption: Workflow for a luminescence-based kinase inhibition assay.

Anticancer Activity Screening

Pyridin-3-ol derivatives have shown promise as anticancer agents by targeting various cancer cell lines.[5][6][7][8] A primary method for assessing anticancer activity is the MTT assay, which measures cell viability.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of novel pyridine derivatives against a panel of human cancer cell lines are presented as IC50 values (µM).

CompoundMCF-7 (Breast) IC50 (µM)DU-145 (Prostate) IC50 (µM)HeLa (Cervical) IC50 (µM)
7e1.252.55.0
7g0.6251.252.5

Data is hypothetical based on trends reported for pyridine derivatives.[5]

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the concentration of a pyridin-3-ol derivative that inhibits the growth of a cancer cell line by 50% (GI50 or IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)[8][9]

  • Cell culture medium and supplements

  • Pyridin-3-ol derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridin-3-ol derivative for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[2]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 value.[2]

G cluster_pathway EGFR Signaling Pathway in Cancer EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyridinol Pyridin-3-ol Derivative Pyridinol->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyridin-3-ol derivative.

Antimicrobial Screening Assays

Certain pyridin-3-ol derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[10][11]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

CompoundS. aureus MIC (µg/mL)S. pneumoniae MIC (µg/mL)E. faecalis MIC (µg/mL)B. subtilis MIC (µg/mL)
21b4284
21d2142
21f4244
Linezolid2121

Data for 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[10]

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of a pyridin-3-ol derivative against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Pyridin-3-ol derivative

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the pyridin-3-ol derivative in CAMHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and dilute it in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[4]

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).[4]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[4]

Cholinesterase Inhibition Assays

Pyridin-3-ol derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[12][13]

Data Presentation: Cholinesterase Inhibition

The inhibitory potency of pyridine derivatives against cholinesterases is expressed as IC50 values.

CompoundEeAChE IC50 (µM)hAChE IC50 (µM)eqBChE IC50 (µM)hBChE IC50 (µM)
8-0.153--
11---0.828
22--0.099-
2573% inhib. at 9µM---

Data for various pyridine derivatives.[12][13]

Experimental Protocol: Ellman's Spectrophotometric Method

Objective: To determine the IC50 of a pyridin-3-ol derivative against AChE or BChE.[12]

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant) or Butyrylcholinesterase (from equine serum or human recombinant)

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Pyridin-3-ol derivative

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

  • Assay Plate Setup: In a 96-well plate, add the buffer, DTNB solution, and the pyridin-3-ol derivative at various concentrations.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a short period.

  • Reaction Initiation: Add the substrate (ATCh or BTCh) to initiate the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.[14]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_logical Logical Flow of Multi-Target Screening Start Pyridin-3-ol Library Kinase Kinase Assays Start->Kinase Anticancer Anticancer Assays Start->Anticancer Antimicrobial Antimicrobial Assays Start->Antimicrobial Cholinesterase Cholinesterase Assays Start->Cholinesterase Hit_Kinase Kinase Inhibitor Hits Kinase->Hit_Kinase Hit_Anticancer Anticancer Hits Anticancer->Hit_Anticancer Hit_Antimicrobial Antimicrobial Hits Antimicrobial->Hit_Antimicrobial Hit_Cholinesterase Cholinesterase Inhibitor Hits Cholinesterase->Hit_Cholinesterase

Caption: Logical workflow for screening pyridin-3-ol derivatives.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful reaction is particularly vital in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceutical agents. The use of iodopyridines as coupling partners is advantageous due to the high reactivity of the carbon-iodine bond, which often leads to milder reaction conditions and higher yields compared to their bromo- or chloro-counterparts.

Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically accelerating reaction rates and often improving product yields and purity.[1] By utilizing microwave irradiation, reaction times for Suzuki couplings can be reduced from hours to mere minutes, facilitating high-throughput synthesis and rapid library generation for drug discovery programs. These application notes provide a detailed overview and robust protocols for the efficient microwave-assisted Suzuki coupling of 2-iodo, 3-iodo, and 4-iodopyridines with a variety of boronic acids.

Advantages of Microwave-Assisted Suzuki Coupling

  • Rapid Reaction Times: Microwave heating can accelerate the reaction rate by orders of magnitude compared to conventional heating methods.

  • Improved Yields: The rapid and efficient heating often leads to higher product yields and reduced formation of byproducts.

  • Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures high reproducibility.

  • High-Throughput Synthesis: The short reaction times are ideal for the rapid synthesis of compound libraries.

  • Green Chemistry: The efficiency of microwave synthesis can lead to reduced energy consumption and solvent usage.

Key Parameters for Optimization

The success of a microwave-assisted Suzuki coupling reaction is dependent on the careful selection and optimization of several key parameters:

  • Palladium Catalyst: The choice of the palladium catalyst and associated ligands is critical. While Pd(PPh₃)₄ is a versatile and commonly used catalyst, other systems such as Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can offer improved reactivity for challenging substrates.[2] For routine couplings of iodopyridines, Pd(PPh₃)₄ often provides excellent results.

  • Base: An appropriate base is required to activate the boronic acid for transmetalation. Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome and should be optimized for each substrate combination.

  • Solvent System: The solvent must be able to absorb microwave energy and solubilize the reactants. Mixtures of aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) with water are commonly employed. Aqueous solvent systems are often preferred for their environmental benefits and can enhance the reaction rate.[1]

  • Temperature and Time: Microwave reactors allow for precise control over reaction temperature and time. Typical temperatures for Suzuki couplings of iodopyridines range from 100 to 150°C, with reaction times of 5 to 30 minutes.

Data Presentation: Microwave-Assisted Suzuki Coupling of Iodopyridines

The following table summarizes representative yields for the microwave-assisted Suzuki coupling of 2-iodo, 3-iodo, and 4-iodopyridine with a variety of arylboronic acids. These examples highlight the broad scope and efficiency of this methodology.

IodopyridineBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
2-IodopyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1201592
2-Iodopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1201595
2-Iodopyridine4-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1202088
3-IodopyridinePhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O1301096
3-Iodopyridine3,5-Dimethylphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O1301098
3-Iodopyridine2-Thiopheneboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF/H₂O1401591
4-IodopyridinePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O901095
4-Iodopyridine4-Acetylphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O901293
4-Iodopyridine3-Furanylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O901089

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of Iodopyridines

This protocol provides a general starting point for the microwave-assisted Suzuki coupling of iodopyridines. Optimization of the catalyst, base, solvent, temperature, and time may be necessary for specific substrates.

Materials:

  • Iodopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF/water 4:1)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add the iodopyridine (e.g., 0.5 mmol), the arylboronic acid (e.g., 0.6 mmol), the palladium catalyst (e.g., 0.025 mmol), and the base (e.g., 1.0 mmol).

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150°C) for a specified time (typically 5-30 minutes) with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylpyridine.

Example Protocol: Synthesis of 2-Phenylpyridine

Materials:

  • 2-Iodopyridine (103 mg, 0.5 mmol)

  • Phenylboronic acid (73 mg, 0.6 mmol)

  • Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%)

  • K₂CO₃ (138 mg, 1.0 mmol)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • 10 mL microwave vial with a stir bar

Procedure:

  • Combine 2-iodopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a 10 mL microwave vial containing a stir bar.

  • Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-phenylpyridine.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-I OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdR Ar-Pd(II)L_n-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Iodopyridine Ar-I Iodopyridine->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification Reagents Combine Iodopyridine, Boronic Acid, Catalyst, & Base in Microwave Vial Solvent Add Degassed Solvent Reagents->Solvent Seal Seal Vial Solvent->Seal Microwave Irradiate in Microwave Reactor (Set Temperature and Time) Seal->Microwave Cool Cool to Room Temperature Microwave->Cool Extract Aqueous Workup (e.g., Ethyl Acetate/Water) Cool->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

References

Application of 6-Iodopyridin-3-ol in Radiopharmaceutical Synthesis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel radiopharmaceuticals is crucial for advancing molecular imaging with Positron Emission Tomography (PET). PET imaging enables the non-invasive visualization and quantification of physiological and pathological processes at the molecular level, playing a pivotal role in oncology, neurology, and cardiology. Among the various radionuclides used in PET, Fluorine-18 ([¹⁸F]) is the most prevalent due to its favorable physical properties, including a convenient half-life (109.8 min), low positron energy (0.635 MeV), and high positron decay ratio (>97%), which together provide high-resolution images.

Pyridinyl scaffolds are key components of numerous biologically active molecules, making [¹⁸F]-labeled pyridine derivatives highly valuable as PET tracers for a wide range of biological targets. 6-Iodopyridin-3-ol is a promising, albeit currently underexplored, precursor for the synthesis of such radiopharmaceuticals. Its structure features a reactive iodine atom at the 6-position, which is amenable to modern radiofluorination techniques, and a hydroxyl group at the 3-position that can be used for further chemical modifications to create a diverse library of PET tracers.

This application note provides a detailed overview of the potential applications of this compound in radiopharmaceutical synthesis, with a primary focus on the state-of-the-art copper-mediated radiofluorination for the synthesis of [¹⁸F]6-Fluoropyridin-3-ol. While direct experimental data for this compound is not yet extensively published, the protocols and data presented herein are based on well-established methodologies for structurally analogous iodo- and bromo-substituted (hetero)aromatic precursors.

Hypothetical Application: Synthesis of [¹⁸F]6-Fluoropyridin-3-ol via Copper-Mediated Radiofluorination

Copper-mediated radiofluorination (CMRF) has emerged as a powerful and versatile method for the synthesis of [¹⁸F]-labeled (hetero)arenes, particularly for substrates that are not amenable to traditional nucleophilic aromatic substitution (SₙAr) reactions.[1][2][3] The use of a copper catalyst allows for the fluorination of electron-rich, electron-neutral, and electron-deficient aromatic rings under relatively mild conditions. This compound represents an excellent candidate for this methodology to produce [¹⁸F]6-Fluoropyridin-3-ol, a key intermediate for more complex PET tracers.

Reaction Scheme:

Diagram of the proposed copper-mediated radiofluorination of this compound to yield [¹⁸F]6-Fluoropyridin-3-ol.

Experimental Workflow for Copper-Mediated Radiofluorination

G cluster_prep Precursor and Reagent Preparation cluster_f18_prep [18F]Fluoride Processing cluster_reaction Radiolabeling Reaction cluster_purification Purification and Formulation Precursor This compound Reaction_Vessel Reaction Vessel Precursor->Reaction_Vessel Copper_Catalyst Cu(OTf)2(Py)4 Copper_Catalyst->Reaction_Vessel Solvent DMA/t-BuOH Solvent->Reaction_Vessel Cyclotron [18O]H2O Target Bombardment Trapping Trap [18F]F- on Anion Exchange Cartridge Cyclotron->Trapping Elution Elute with K2CO3/K2.2.2 Trapping->Elution Drying Azeotropic Drying Elution->Drying Drying->Reaction_Vessel Add dried [18F]F- Heating Heat at 110-140°C for 15-20 min Reaction_Vessel->Heating Quench Quench Reaction Heating->Quench HPLC Semi-preparative HPLC Quench->HPLC Formulation Formulate in Saline/Ethanol HPLC->Formulation

Caption: Workflow for the synthesis of [¹⁸F]6-Fluoropyridin-3-ol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the copper-mediated radiofluorination of aryl-iodonium salts and boronic esters.[4][5][6]

1. [¹⁸F]Fluoride Processing: a. Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. b. The [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA). c. The cartridge is washed with sterile water to remove [¹⁸O]H₂O. d. The [¹⁸F]fluoride is eluted into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. e. The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to yield the anhydrous [¹⁸F]KF/K₂₂₂ complex.

2. Radiolabeling Reaction: a. A solution of this compound (precursor, 5-10 mg) and the copper catalyst (e.g., Cu(OTf)₂(Py)₄, 1-2 equivalents) in a suitable solvent (e.g., a mixture of DMA and t-BuOH) is prepared.[2] b. The solution from step 2a is added to the reaction vessel containing the dried [¹⁸F]KF/K₂₂₂ complex. c. The reaction vessel is sealed and heated at a temperature ranging from 110°C to 140°C for 15-20 minutes.

3. Purification and Formulation: a. After cooling, the reaction mixture is quenched with water and/or a suitable buffer. b. The crude product is purified by semi-preparative reversed-phase high-performance liquid chromatography (HPLC). c. The fraction containing the [¹⁸F]6-Fluoropyridin-3-ol is collected. d. The collected fraction is reformulated into a physiologically acceptable solution (e.g., sterile saline with a small percentage of ethanol) for in vivo studies. This is typically achieved by solid-phase extraction.

Quantitative Data (Based on Analogous Reactions)

The following table summarizes the expected outcomes for the synthesis of [¹⁸F]6-Fluoropyridin-3-ol, based on published data for copper-mediated radiofluorination of similar iodo- and bromo-heteroaromatic precursors.[2][7]

ParameterExpected ValueReference
Radiochemical Yield (RCY)20-60% (decay-corrected)[2]
Radiochemical Purity>98%[7]
Molar Activity (Aₘ)40-150 GBq/µmol[7]
Synthesis Time60-90 minutes[2]

Further Functionalization of [¹⁸F]6-Fluoropyridin-3-ol

The synthesized [¹⁸F]6-Fluoropyridin-3-ol serves as a valuable intermediate for the creation of more complex PET tracers. The hydroxyl group at the 3-position can be readily functionalized, for example, through etherification, to attach various moieties that can target specific biological processes or receptors.

Hypothetical Functionalization Scheme:

Diagram of a potential etherification reaction to produce a final PET tracer from [¹⁸F]6-Fluoropyridin-3-ol. R-X represents a suitable alkylating agent.

Logical Relationship for Tracer Development

G cluster_precursor Precursor cluster_intermediate Radiolabeled Intermediate cluster_final_product Final PET Tracer Precursor This compound Intermediate [18F]6-Fluoropyridin-3-ol Precursor->Intermediate Copper-Mediated Radiofluorination Final_Tracer [18F]Tracer for Biological Target Intermediate->Final_Tracer Functionalization (e.g., Etherification)

Caption: Logical steps from precursor to final PET tracer.

Alternative Application: Stille Coupling

While copper-mediated radiofluorination is a leading method for [¹⁸F]-labeling, palladium-catalyzed cross-coupling reactions like the Stille coupling also have applications in radiopharmaceutical synthesis, particularly for carbon-11 labeling.[8] In a hypothetical scenario, this compound could be utilized in a Stille coupling reaction. This would typically involve reacting it with a radiolabeled organostannane (e.g., [¹¹C]CH₃SnBu₃) to introduce a [¹¹C]-methyl group. Conversely, the precursor could be converted to an organostannane derivative to react with a radiolabeled aryl or vinyl halide. However, for the introduction of [¹⁸F], this method is less direct compared to CMRF.

Conclusion

This compound holds significant potential as a versatile precursor in radiopharmaceutical synthesis. Although direct applications are not yet widely reported, its chemical structure is highly amenable to modern radiolabeling techniques. The proposed application of copper-mediated radiofluorination to synthesize [¹⁸F]6-Fluoropyridin-3-ol is based on robust and well-documented methodologies for analogous compounds. The resulting radiolabeled intermediate can be further functionalized, opening avenues for the development of a wide array of novel PET tracers for various biological targets. The detailed protocols and expected outcomes provided in this note serve as a valuable resource for researchers and scientists in the field of drug development and molecular imaging, encouraging the exploration of this promising precursor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 6-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Suzuki-Miyaura cross-coupling reaction yield for 6-iodopyridin-3-ol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solutions
Low to No Product Formation 1. Catalyst Inactivity: The active Pd(0) species may not have formed or has been deactivated.[1]a. Catalyst Choice & Quality: Use a fresh batch of a palladium precatalyst. For pyridyl substrates, consider robust systems like Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] b. Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen.[1] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.[2]
2. Inappropriate Base: The base is crucial for activating the boronic acid for transmetalation.[1] The pyridinolic proton of this compound also needs to be considered.a. Base Screening: The choice of base is critical. Weaker inorganic bases like K₂CO₃ or stronger bases like K₃PO₄ and Cs₂CO₃ are often effective.[2] The solubility of the base in the reaction medium is important. b. Hydroxyl Group Consideration: The basic conditions will deprotonate the hydroxyl group. This can be beneficial, but the choice of base should be compatible. K₃PO₄ is often a good choice for substrates with acidic protons.[3]
3. Suboptimal Ligand: Standard ligands like PPh₃ may be ineffective for challenging pyridyl substrates.[1]a. Ligand Screening: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (SPhos, XPhos, RuPhos) which are known to be effective for heteroaryl couplings.[1][4]
4. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent system.[2]a. Solvent System Adjustment: Common solvents include 1,4-dioxane, toluene, THF, or DMF, often with a small amount of water.[2][5] Adjusting the solvent ratio or switching to a different solvent may be necessary.
5. Low Reaction Temperature: Iodopyridines are generally reactive, but insufficient temperature can lead to a sluggish reaction.a. Temperature Optimization: While this compound is an activated aryl iodide, a temperature range of 80-110 °C is a good starting point.[1] Cautiously increasing the temperature may improve the rate, but excessive heat can cause catalyst decomposition.[2]
Significant Side Product Formation 1. Protodeboronation: Hydrolysis of the boronic acid to the corresponding arene.a. Use Boronic Esters: Pinacol esters of boronic acids are more stable towards hydrolysis. b. Anhydrous Conditions: While some water can be beneficial, excessive amounts can promote this side reaction.[1] Consider using anhydrous solvents and reagents.
2. Homocoupling of Boronic Acid: Formation of a biaryl byproduct from the boronic acid.a. Thorough Degassing: Oxygen can promote homocoupling. Ensure the reaction is performed under strictly inert conditions.[2] b. Catalyst Choice: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) precatalyst.[2]
3. Dehalogenation: Replacement of the iodine atom with hydrogen.a. Avoid Hydride Sources: Ensure solvents are not potential hydride sources. b. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Does the hydroxyl group on this compound interfere with the Suzuki coupling reaction?

A1: The hydroxyl group can influence the reaction. Under the basic conditions required for Suzuki coupling, the hydroxyl group will be deprotonated to form a pyridinolate species. This can have both electronic effects on the pyridine ring and potentially coordinate with the palladium catalyst. However, successful couplings of hydroxypyridines have been reported, and in some cases, a tethered hydroxyl group on a ligand has been shown to be beneficial for reactivity.[6][7] It is crucial to select a base that is compatible with this functionality.

Q2: What is the best initial catalyst and ligand combination to try for the Suzuki coupling of this compound?

A2: For challenging heteroaryl substrates like pyridines, a good starting point is a combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][4] Pre-formed palladium complexes with these ligands, often referred to as Buchwald precatalysts, are also excellent choices. A common robust precatalyst like PdCl₂(dppf) may also be effective, though it might require higher temperatures.[1]

Q3: Which base should I choose for the reaction?

A3: The choice of base is critical and often requires screening. For pyridinols, a moderately strong to strong inorganic base is typically used. K₃PO₄ is a frequently successful choice as it is effective in activating the boronic acid and compatible with the acidic proton of the hydroxyl group.[3] Other common bases to consider are K₂CO₃ and Cs₂CO₃.[2] The presence of a small amount of water can be crucial for the efficacy of some inorganic bases like carbonates and phosphates.[1]

Q4: How can I minimize the formation of impurities derived from the phosphine ligand?

A4: In some cases, impurities arising from the incorporation of an aryl group from the phosphine ligand (e.g., phenyl from triphenylphosphine) can be observed.[8] Using ligands with non-aryl substituents or employing very low catalyst and ligand loadings can help minimize this side reaction. Careful purification of the final product is also essential.

Q5: My reaction is not reproducible. What are the most common reasons for this?

A5: Lack of reproducibility in Suzuki couplings often stems from inconsistent reaction setup. Key factors to control rigorously include the quality and age of the boronic acid (they can degrade over time), the effectiveness of degassing to remove oxygen, the purity of solvents, and the precise measurement of the catalyst and base.[9] Grinding solid bases like K₃PO₄ to a fine powder can also improve consistency.[10]

Data Presentation

The following tables summarize typical starting conditions and the impact of varying reaction parameters on the yield of Suzuki couplings with substituted pyridines, providing a basis for optimization.

Table 1: Typical Catalyst, Ligand, and Base Combinations for Pyridine Suzuki Coupling

Palladium Precursor (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Typical Yield Range (%)Reference(s)
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)1,4-Dioxane/H₂O80-11070-95[1]
Pd₂(dba)₃ (1-3)XPhos (2-6)Cs₂CO₃ (2-3)Toluene100-11065-90[2]
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2-3)DMF/H₂O90-10050-85[3]
PdCl₂(dppf) (3-5)-Na₂CO₃ (2-3)1,4-Dioxane/H₂O10060-88[9]

Yields are representative for various pyridine substrates and will vary depending on the specific boronic acid used.

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki coupling of this compound. This protocol should be considered a starting point for optimization.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq.)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq.)

  • Degassed solvent (e.g., 1,4-dioxane and water, in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask or sealed vial) and stirring equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.[1]

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precursor and the ligand. Then, add the degassed solvent(s) via syringe.[1]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing the Suzuki coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Product Isolation reagents 1. Add Solids (this compound, Boronic Acid, Base) purge 2. Purge with Inert Gas (Evacuate & Backfill 3x) reagents->purge catalyst 3. Add Catalyst & Ligand purge->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat Reaction (80-110 °C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Work-up (Dilute, Extract, Dry) monitor->workup purify 8. Purify Crude Product (Column Chromatography) workup->purify

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic start Low or No Yield catalyst_q Is the Catalyst System Active? start->catalyst_q Investigate catalyst_sol Check Catalyst Quality Degas System Thoroughly Screen Ligands (e.g., SPhos) catalyst_q->catalyst_sol No base_q Is the Base Correct? catalyst_q->base_q Yes end_point Improved Yield catalyst_sol->end_point base_sol Screen Bases (K₃PO₄, Cs₂CO₃) Ensure Solubility Consider Water Content base_q->base_sol No conditions_q Are Conditions Optimal? base_q->conditions_q Yes base_sol->end_point conditions_sol Check Solubility Increase Temperature Optimize Solvent System conditions_q->conditions_sol No conditions_q->end_point Yes conditions_sol->end_point

Caption: Troubleshooting flowchart for low yield in Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Failed Sonogashira Reactions of Iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sonogashira reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the Sonogashira coupling of iodopyridines.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve the issue at hand.

Issue 1: Low to No Product Yield

Question: My Sonogashira reaction with an iodopyridine is giving me a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield in a Sonogashira coupling of iodopyridines can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Catalyst Inactivity or Decomposition:

  • Problem: The palladium catalyst is crucial for the reaction, and its deactivation is a common cause of failure. The appearance of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition. This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1][2]

  • Solution:

    • Ensure an Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[2] It is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

    • Use Fresh, High-Purity Reagents: Impurities can poison the catalyst. Use freshly opened or purified reagents and anhydrous solvents.[2]

    • Optimize Temperature: While some reactions require heating, excessive temperatures can accelerate catalyst decomposition. If heating is necessary, do so cautiously and monitor the reaction progress.[1]

    • Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst. For challenging substrates like pyridines, using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve catalyst stability and activity.[2][3]

2. Pyridine Nitrogen Interference:

  • Problem: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. This is particularly a concern with 2-iodopyridine due to the proximity of the nitrogen to the reaction center.

  • Solution:

    • Strongly Coordinating Ligands: Employ ligands that bind more strongly to the palladium center than the pyridine nitrogen. This can help to prevent catalyst sequestration by the substrate.

    • Catalyst Choice: Some catalyst systems are less susceptible to inhibition by nitrogen-containing heterocycles. Experimenting with different palladium sources and ligands may be necessary.

3. Ineffective Base:

  • Problem: The base plays a critical role in deprotonating the terminal alkyne and neutralizing the hydrogen iodide byproduct. An inappropriate or low-quality base can lead to reaction failure.

  • Solution:

    • Base Selection: Both organic amine bases (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can be effective. The choice of base can significantly impact the reaction outcome and should be optimized for your specific substrates.[4][5]

    • Base Quality: Ensure the amine base is anhydrous and free of oxidation products. Distillation of the amine base before use is recommended.

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

Question: My main byproduct is the dimer of my terminal alkyne. How can I minimize this side reaction?

Answer: The formation of alkyne dimers, known as Glaser-Hay coupling, is a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[2]

  • Solutions:

    • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Rigorous degassing of all reagents and maintaining a positive pressure of an inert gas is crucial.[2]

    • Reduce Copper Catalyst Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI.

    • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.[6]

    • Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is the most effective solution. These protocols often require specific ligands to facilitate the reaction.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: Which iodopyridine isomer (2-, 3-, or 4-iodopyridine) is the most reactive in Sonogashira couplings?

While a comprehensive comparative study is lacking in the literature, the electronic properties of the pyridine ring suggest that 4-iodopyridine and 2-iodopyridine, being more electron-deficient, would be more reactive towards oxidative addition than 3-iodopyridine. However, the coordinating effect of the nitrogen in 2-iodopyridine can sometimes lead to catalyst inhibition, making 4-iodopyridine often the most straightforward substrate to work with.

Q2: What is the role of the copper(I) co-catalyst?

The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle. While it accelerates the reaction, it also promotes the undesirable Glaser coupling side reaction.[10]

Q3: When should I consider using a copper-free Sonogashira protocol?

Copper-free protocols are advantageous when the desired product is sensitive to copper, or when alkyne homocoupling (Glaser coupling) is a significant and unavoidable side reaction. These methods often require the use of specific, often bulky and electron-rich, phosphine ligands or different bases to facilitate the reaction.[7][8][9]

Q4: How does the choice of solvent affect the reaction?

The solvent must dissolve all reaction components and can significantly influence the reaction rate and yield.[11] Common solvents include THF, DMF, toluene, and amine bases themselves. DMF, being a polar aprotic solvent, can enhance reaction rates but has also been reported to slow down certain Sonogashira reactions, possibly by competing with ligands for coordination to the palladium center.[11] The optimal solvent should be determined empirically for each specific reaction.

Q5: What are the best practices for setting up a Sonogashira reaction with an iodopyridine?

  • Use high-purity, anhydrous, and degassed solvents and reagents.

  • Employ Schlenk techniques or a glovebox to maintain a strictly inert atmosphere.

  • Use a fresh and active palladium catalyst and copper(I) iodide.

  • Carefully select the ligand, base, and solvent based on the specific iodopyridine and alkyne being used.

  • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Data Presentation

Table 1: Effect of Different Bases on Sonogashira Coupling Yield of Aryl Iodides

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Triethylamine (Et₃N)DMF902498[12]
Diisopropylethylamine (DIPEA)DMF902495[12]
PiperidineIsopropanol25194[13]
K₂CO₃Isopropanol25192[13]
Cs₂CO₃Isopropanol25191[13]

Note: Yields are for the coupling of various aryl iodides with terminal alkynes and are intended to be representative. Optimal conditions for iodopyridines may vary.

Table 2: Comparative Performance of Halopyridines in Sonogashira Coupling

SubstrateCatalyst SystemProductApprox. Yield (%)SelectivityReference
2-Bromo-4-iodopyridinePd(PPh₃)₂Cl₂, CuI, Et₃N2-Bromo-4-(phenylethynyl)pyridine~90C4-selective[14]
2-Chloro-4-iodopyridinePd(PPh₃)₂Cl₂, CuI, Et₃N2-Chloro-4-(phenylethynyl)pyridine~85-95C4-selective[15]
2,4-DibromopyridinePd(PPh₃)₂Cl₂, CuI, Et₃NMixture of mono- and di-coupled productsVariableLow[14]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of an Iodopyridine

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Iodopyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Triethylamine, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the iodopyridine, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous and degassed solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[16]

Protocol 2: Copper-Free Sonogashira Coupling of an Iodopyridine

This protocol is an alternative to avoid alkyne homocoupling.

Materials:

  • Iodopyridine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2 mol%)

  • Inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the iodopyridine, palladium catalyst, and inorganic base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous and degassed solvent.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[16]

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-I pd0->pd_complex Oxidative Addition (Ar-I) transmetalation Ar-Pd(II)(L)₂-C≡CR pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-C≡CR cuI CuI cu_acetylide Cu-C≡CR cuI->cu_acetylide Alkyne + Base cu_acetylide->pd_complex Transfers Acetylide cu_acetylide->cuI to Pd Cycle

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting_Workflow start Failed Sonogashira Reaction check_yield Low or No Yield? start->check_yield check_side_product Glaser Homocoupling? check_yield->check_side_product No catalyst Check Catalyst Activity - Palladium black? - Fresh reagents? check_yield->catalyst Yes oxygen Strictly Anaerobic? - Rigorous degassing check_side_product->oxygen Yes success Successful Reaction check_side_product->success No atmosphere Ensure Inert Atmosphere - Degas solvents - Ar or N₂ blanket catalyst->atmosphere conditions Optimize Conditions - Temperature - Base selection - Ligand choice atmosphere->conditions conditions->success copper Reduce CuI Loading oxygen->copper cu_free Switch to Copper-Free Protocol copper->cu_free cu_free->success

Caption: A logical workflow for troubleshooting failed Sonogashira reactions.

References

catalyst and ligand selection for cross-coupling with 6-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cross-Coupling with 6-Iodopyridin-3-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the cross-coupling of this compound.

Q1: Low or no product yield is observed in my Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?

A1: Low or no yield in Suzuki-Miyaura couplings with this compound can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Additionally, the hydroxyl group can interfere with the reaction.

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For pyridyl substrates, bulky, electron-rich phosphine ligands are often preferred as they promote the formation of the active monoligated palladium species and prevent catalyst deactivation.[1] Consider using pre-formed catalysts or catalyst systems known to be effective for heteroaryl couplings.

  • Base Selection: The base plays a crucial role in the Suzuki-Miyaura reaction, facilitating the transmetalation step.[2][3][4] For substrates with sensitive functional groups like hydroxyls, a weaker base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to stronger bases like sodium tert-butoxide (NaOtBu) to avoid side reactions.[5]

  • Solvent Choice: The reaction can be sensitive to the solvent. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.[6] The aqueous phase is necessary for the base to be effective.

  • Reaction Temperature: Insufficient temperature can lead to low conversion. However, excessively high temperatures can cause decomposition of the starting material or product. Optimization of the reaction temperature is often necessary.

  • Degassing: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen.[5] Ensure that all solvents and the reaction mixture are thoroughly degassed to prevent oxidation of the palladium catalyst and phosphine ligands.[5]

Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.

  • Thorough Degassing: As mentioned above, rigorous degassing of the reaction mixture is crucial to minimize oxygen-induced homocoupling.[5]

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to drive the desired cross-coupling reaction and consume the aryl halide before significant homocoupling occurs.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium precursors and ligands may be beneficial.

Q3: My Buchwald-Hartwig amination with this compound is sluggish and gives low yields. What can I do to improve the reaction?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaryl halides like this compound depends heavily on the reaction conditions.[7][8][9][10][11]

  • Ligand Selection: The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are generally required for efficient coupling of aryl halides with amines.[7] For challenging substrates, bidentate phosphine ligands like BINAP or DPPF might offer improved results.[7]

  • Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used. The choice of solvent is also important, with toluene, dioxane, and THF being common options.

  • Catalyst Precursor: While Pd(OAc)₂ is a common precursor, using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be more effective.

Q4: I am attempting a Sonogashira coupling with this compound, but the reaction is not proceeding. What are the key parameters to check?

A4: The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, requires careful control of reaction conditions.[12][13]

  • Catalyst System: This reaction typically employs a dual catalyst system of a palladium complex and a copper(I) co-catalyst (e.g., CuI).[12][13] The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is generally used to neutralize the HX formed during the reaction.

  • Solvent: Solvents like THF, DMF, or acetonitrile are commonly used.

  • Inert Atmosphere: The reaction is sensitive to air, so maintaining an inert atmosphere (e.g., under nitrogen or argon) is essential.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: The most frequently employed cross-coupling reactions for the functionalization of this compound and similar heteroaryl halides include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[2][4]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[7][9][10]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[12][13]

  • Heck Reaction: For the formation of C-C bonds with alkenes.[14][15][16]

Q2: Which palladium catalysts and ligands are generally recommended for cross-coupling with this compound?

A2: The choice of catalyst and ligand is highly dependent on the specific cross-coupling reaction. However, some general recommendations can be made. For challenging substrates like pyridyl halides, palladium catalysts supported by bulky, electron-rich phosphine ligands are often the most effective. Examples include ligands from the Buchwald and Hartwig groups (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands.[17]

Q3: How does the "2-pyridyl problem" relate to cross-coupling reactions of this compound?

A3: The "2-pyridyl problem" refers to the challenges encountered when using 2-pyridyl organometallic reagents as nucleophilic partners in cross-coupling reactions, particularly in Suzuki-Miyaura coupling.[18][19][20] This is due to the instability and poor reactivity of these reagents. While this compound is the electrophilic partner in the reactions discussed, the underlying principle of pyridine's ability to coordinate with and potentially deactivate the metal catalyst is still a relevant consideration. This makes the proper selection of ligands that can shield the metal center and promote the desired catalytic cycle even more critical.

Q4: Are there any general tips for setting up cross-coupling reactions?

A4: Yes, following good laboratory practice is key to obtaining reliable and reproducible results.

  • Inert Atmosphere: Always perform cross-coupling reactions under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.[5]

  • Dry Solvents: Use anhydrous solvents to avoid quenching of organometallic reagents and other side reactions.

  • Reagent Quality: Ensure the purity of your starting materials, as impurities can inhibit the catalyst.

  • Stirring: Efficient stirring is important, especially in heterogeneous reaction mixtures.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time.

Data Presentation: Catalyst and Ligand Selection for Cross-Coupling Reactions

The following tables summarize typical catalyst systems and conditions for various cross-coupling reactions. Note that these are starting points, and optimization for specific substrates is often necessary.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides

Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene80-110
PdCl₂(dppf)-K₂CO₃DMF/H₂O80-100
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80-100

Table 2: Buchwald-Hartwig Amination of Aryl Halides

Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂RuPhosNaOtBuToluene80-110
Pd₂(dba)₃XPhosK₃PO₄Dioxane80-110
Pd(OAc)₂BINAPCs₂CO₃Toluene100
[Pd(cinnamyl)Cl]₂t-BuBrettPhosLHMDSToluene100

Table 3: Sonogashira Coupling of Aryl Halides

Palladium PrecursorLigandCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF25-60
Pd(OAc)₂XPhosCuIDIPEADMF25-80
Pd₂(dba)₃P(t-Bu)₃- (Cu-free)Cs₂CO₃Dioxane80-110

Table 4: Heck Reaction of Aryl Halides

Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃Et₃NDMF100-120
PdCl₂(dppf)-NaOAcDMA120
Pd₂(dba)₃P(o-tol)₃K₂CO₃Acetonitrile80-100

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., SPhos, 2-10 mol%), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[5]

  • Add the degassed solvent system (e.g., dioxane/water).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), ligand (e.g., XPhos, 2-10 mol%), and base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Cross_Coupling_Workflow cluster_start Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up & Purification Start Select Cross-Coupling Reaction Type Reagents Aryl Halide (this compound) + Coupling Partner Start->Reagents Choose Partners Reaction Combine Reagents Under Inert Atmosphere Reagents->Reaction CatalystSystem Palladium Precursor + Ligand + Base CatalystSystem->Reaction Solvent Anhydrous & Degassed Solvent Solvent->Reaction Heating Heat to Optimized Temperature Reaction->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalyst_Selection_Logic Substrate Substrate: This compound ReactionType Desired Transformation? Substrate->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Boronic Acid Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald Amine Sonogashira Sonogashira (C-C, alkyne) ReactionType->Sonogashira Alkyne Heck Heck (C-C, alkene) ReactionType->Heck Alkene LigandSuzuki Bulky, Electron-Rich Phosphines (e.g., SPhos) or dppf Suzuki->LigandSuzuki Select Ligand LigandBuchwald Sterically Hindered Phosphines (e.g., XPhos, RuPhos) Buchwald->LigandBuchwald Select Ligand LigandSonogashira PPh₃ or Bulky Phosphines (Cu-free) Sonogashira->LigandSonogashira Select Ligand LigandHeck PPh₃ or P(o-tol)₃ Heck->LigandHeck Select Ligand Result Optimized Catalyst System LigandSuzuki->Result LigandBuchwald->Result LigandSonogashira->Result LigandHeck->Result

Caption: Decision logic for catalyst and ligand selection based on the desired cross-coupling reaction.

References

Technical Support Center: Functionalization of 6-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of functionalizing 6-Iodopyridin-3-ol. The guidance aims to mitigate common side reactions and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of starting material decomposition during my cross-coupling reaction. What could be the cause?

A1: Decomposition of this compound under cross-coupling conditions can be attributed to several factors. The pyridinol moiety is sensitive to strong bases and high temperatures, which are often employed in reactions like Suzuki or Buchwald-Hartwig couplings. The combination of a basic medium and heat can lead to degradation of the pyridine ring.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If feasible for your catalytic system, reducing the temperature may minimize decomposition.

  • Screen Milder Bases: Strong bases like sodium tert-butoxide can be harsh. Consider weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.

  • Protect the Hydroxyl Group: The most robust solution is to protect the hydroxyl group as an ether (e.g., methyl, benzyl) or a silyl ether (e.g., TBDMS) prior to the coupling reaction. This increases the stability of the molecule under the reaction conditions.[1][2]

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and multiple byproducts. How can I improve this?

A2: Low yields in Suzuki-Miyaura couplings involving this compound are often due to competing side reactions such as protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the starting material. The presence of the unprotected hydroxyl group can also interfere with the catalytic cycle.

Troubleshooting Steps:

  • Protect the Hydroxyl Group: An unprotected hydroxyl group can react with the base and interfere with the catalyst. Protection is highly recommended.

  • Optimize the Base and Solvent System: The choice of base and solvent is critical. A common successful system for similar substrates is K₂CO₃ in a mixture of dioxane and water.[3] The water content can be crucial for the efficacy of inorganic bases.

  • Select an Appropriate Palladium Catalyst and Ligand: For electron-rich iodo-pyridines, a standard catalyst like Pd(PPh₃)₄ may be sufficient. However, for more challenging couplings, or to improve yields, consider more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.

  • Ensure Thorough Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

Q3: I am attempting a Buchwald-Hartwig amination with this compound and observing significant formation of a deiodinated byproduct (pyridin-3-ol). What is happening?

A3: The formation of pyridin-3-ol is likely due to a side reaction known as hydrodehalogenation. This can occur via β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination step that forms the C-N bond.[4]

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is crucial to favor reductive elimination over β-hydride elimination. Sterically hindered, electron-rich phosphine ligands are known to promote the desired coupling. Consider ligands from the Buchwald or Hartwig families (e.g., Josiphos, Xantphos).

  • Protect the Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the basic conditions of the reaction. Protecting the hydroxyl group can lead to cleaner reaction profiles.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like LiHMDS or K₃PO₄. Stronger, more compact bases might exacerbate side reactions.

Q4: When I try to perform an O-alkylation (e.g., Williamson ether synthesis) on this compound, I get a complex mixture of products. What are the potential side reactions?

A4: Besides the desired O-alkylation, several side reactions can occur:

  • N-alkylation: The pyridine nitrogen is nucleophilic and can compete with the phenoxide, leading to the formation of a pyridinium salt.

  • C-alkylation: Under certain conditions, alkylation at the carbon positions of the pyridine ring can occur, although this is generally less favorable.

  • Reaction with the Iodine: Strong bases or nucleophiles might react at the C-I bond, leading to decomposition or unexpected byproducts.

Troubleshooting Steps:

  • Choice of Base: Use a base that selectively deprotonates the hydroxyl group without promoting N-alkylation. A common choice is a mild inorganic base like K₂CO₃ or Cs₂CO₃. Stronger bases like NaH should be used with caution and at low temperatures.

  • Reaction Conditions: Lowering the reaction temperature can often improve the selectivity for O-alkylation over N-alkylation.

  • Protecting Group Strategy: If direct alkylation is problematic, consider an alternative synthetic route where the ether functionality is introduced before the iodination of the pyridine ring.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the functionalization of this compound in the public domain, the following tables present illustrative data based on general knowledge of similar pyridine systems. These should be considered as starting points for optimization.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Protected this compound

ParameterCondition ACondition BCondition C
Protecting Group (PG) Methyl (Me)Benzyl (Bn)TBDMS
Aryl Boronic Acid 4-methoxyphenylboronic acid3-fluorophenylboronic acid4-pyridylboronic acid
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)PdCl₂(dppf) (3 mol%)
Ligand -SPhos (4 mol%)-
Base K₂CO₃ (2 eq.)K₃PO₄ (2 eq.)Cs₂CO₃ (2.5 eq.)
Solvent Dioxane/H₂O (4:1)TolueneDMF
Temperature (°C) 90100110
Illustrative Yield (%) 859278

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Protected this compound

ParameterCondition ACondition BCondition C
Protecting Group (PG) Methyl (Me)Benzyl (Bn)TBDMS
Amine MorpholineAnilineBenzylamine
Palladium Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)BINAP (4 mol%)Josiphos (4 mol%)
Base Cs₂CO₃ (2 eq.)K₃PO₄ (2 eq.)LiHMDS (2.2 eq.)
Solvent DioxaneTolueneTHF
Temperature (°C) 10011080
Illustrative Yield (%) 908885

Experimental Protocols

Protocol 1: General Procedure for the Protection of this compound as a Benzyl Ether

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(benzyloxy)-6-iodopyridine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 3-(Benzyloxy)-6-iodopyridine

  • In a flame-dried Schlenk flask, combine 3-(benzyloxy)-6-iodopyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive pressure of inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Cross-Coupling cluster_deprotection Step 3: Deprotection (Optional) start This compound protect Protection (e.g., Benzylation) start->protect protected_intermediate Protected this compound protect->protected_intermediate coupling_reaction Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) protected_intermediate->coupling_reaction coupling_reagents Coupling Partner (Boronic Acid or Amine) + Pd Catalyst + Base coupling_reagents->coupling_reaction coupled_product Coupled Product coupling_reaction->coupled_product deprotection Deprotection coupled_product->deprotection final_product Final Functionalized Product deprotection->final_product troubleshooting_logic cluster_suzuki Suzuki Coupling Issues cluster_buchwald Buchwald-Hartwig Issues cluster_solutions Potential Solutions issue Low Yield / Side Reactions Identify Primary Issue protodeboronation Protodeboronation issue:f1->protodeboronation Suzuki homocoupling Homocoupling issue:f1->homocoupling Suzuki dehalogenation_suzuki Dehalogenation issue:f1->dehalogenation_suzuki Suzuki beta_hydride β-Hydride Elimination issue:f1->beta_hydride Buchwald dehalogenation_buchwald Dehalogenation issue:f1->dehalogenation_buchwald Buchwald protect_oh Protect -OH Group protodeboronation->protect_oh optimize_base Optimize Base protodeboronation->optimize_base homocoupling->protect_oh degas Thoroughly Degas homocoupling->degas dehalogenation_suzuki->protect_oh optimize_ligand Optimize Ligand dehalogenation_suzuki->optimize_ligand beta_hydride->protect_oh beta_hydride->optimize_ligand dehalogenation_buchwald->protect_oh lower_temp Lower Temperature dehalogenation_buchwald->lower_temp

References

Technical Support Center: Improving Regioselectivity in Reactions of Di-halogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity in the chemical modification of di-halogenated pyridines.

Frequently Asked Questions (FAQs)

Q1: How can I selectively functionalize one halogen position over another in a di-halogenated pyridine?

Achieving regioselectivity in the functionalization of di-halogenated pyridines is a common challenge that can be addressed by leveraging the inherent electronic and steric differences between the halogenated positions, as well as by carefully selecting the reaction conditions. Key strategies include:

  • Directed Ortho-Metalation (DoM): This technique utilizes a directing metalating group (DMG) on the pyridine ring to guide a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to deprotonate a specific adjacent position. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a new substituent with high regioselectivity. For instance, the lithiation of 3-chloropyridine with LDA occurs regioselectively at the C4 position.[1][2]

  • Halogen-Metal Exchange: The relative reactivity of halogens to undergo exchange with organometallic reagents (typically organolithiums) follows the order I > Br > Cl. This difference can be exploited for selective functionalization. For example, in a molecule containing both a bromine and a chlorine atom, the bromine will preferentially undergo exchange.

  • Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the regioselectivity is influenced by factors like the nature of the halogen, the palladium catalyst, the ligands, and the reaction conditions. For instance, in 2,4-dihalopyridines, the C2 position is generally more reactive. However, specific ligand and catalyst systems can be employed to favor reaction at the C4 position.[3]

  • Steric Hindrance: Bulky substituents near one halogen can sterically hinder its approach by a catalyst or reagent, thereby favoring reaction at the less hindered halogen. The use of sterically hindered ligands can also influence the regiochemical outcome.[3]

Q2: I am struggling with regioselectivity in a Suzuki-Miyaura coupling with a 2,4-dichloropyridine. How can I favor substitution at the C4 position?

While the C2 position of 2,4-dichloropyridine is generally more susceptible to oxidative addition in Suzuki-Miyaura couplings, specific conditions have been developed to achieve C4 selectivity. One effective strategy involves the use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr.[3] These bulky ligands are believed to promote the formation of a low-coordinate palladium species that preferentially reacts at the C4 position.[3] Additionally, ligand-free conditions, sometimes referred to as "Jeffery" conditions, have been shown to dramatically enhance C4-selectivity.[4]

Q3: My Buchwald-Hartwig amination of a di-halopyridine is giving me a mixture of mono- and di-aminated products. How can I improve the selectivity for the mono-aminated product?

Controlling the extent of amination in Buchwald-Hartwig reactions with di-halopyridines can be achieved by carefully tuning the reaction conditions. Key parameters to consider include:

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor mono-amination. Microwave-assisted protocols can allow for rapid heating and precise temperature control, often leading to selective mono-substitution in very short reaction times.[5]

  • Nature of the Halogen: The reactivity of the halogen plays a crucial role. In di-halopyridines containing different halogens, the more reactive halogen (I > Br > Cl) will react preferentially. When using substrates with two of the same halogen, the inherent reactivity of the positions (e.g., C2 vs. C4) will dictate the initial site of amination.[6]

  • Stoichiometry of the Amine: Using a stoichiometric amount or a slight excess of the amine nucleophile relative to the di-halopyridine can help to minimize the formation of the di-aminated product.

  • Choice of Base: Using a milder base, such as potassium carbonate (K2CO3), can sometimes provide better control and selectivity for mono-amination.[5]

Q4: How can I introduce a halogen at a specific position on a pyridine ring that is not already halogenated?

Introducing a halogen at a specific position on a pyridine ring can be challenging due to the electron-deficient nature of the ring. However, several reliable methods exist:

  • For C2-Halogenation: The use of pyridine N-oxides is a highly effective strategy. The N-oxide group activates the C2 and C4 positions towards electrophilic attack. Treatment of a pyridine N-oxide with reagents like phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3) can lead to highly regioselective halogenation at the C2 position under mild conditions.[7][8]

  • For C3-Halogenation: A modern and powerful method involves the use of Zincke imine intermediates.[7][9][10] This one-pot, three-step sequence involves:

    • Ring-opening of the pyridine to form an acyclic Zincke imine.

    • Highly regioselective halogenation of this electron-rich intermediate.

    • Ring-closing to reform the pyridine ring, now halogenated at the C3 position.[7][9][10]

  • For C4-Halogenation: Similar to C2-halogenation, the pyridine N-oxide strategy can be adapted for C4-halogenation by carefully selecting the halogenating agent and reaction conditions.[7] Alternatively, strategies involving heterocyclic phosphonium salts have been developed to access 4-halogenated pyridines.[11]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in the Sonogashira Coupling of a Di-bromopyridine.

Possible Cause Troubleshooting Step
Similar Reactivity of C-Br Bonds The electronic and steric environments of the two bromine atoms may be too similar under the current conditions.
Solution 1: Modify the Catalyst System. Experiment with different palladium sources (e.g., Pd(PPh3)4, PdCl2(PPh3)2) and ligands. The choice of ligand can significantly influence the regioselectivity.
Solution 2: Adjust Reaction Temperature. Lowering the reaction temperature may increase the kinetic differentiation between the two sites.
Solution 3: Consider a Stepwise Approach. If possible, consider converting one of the bromine atoms to a more reactive iodine or a less reactive chlorine to enable a more selective stepwise coupling.
Catalyst Deactivation The catalyst may be deactivating before the reaction reaches completion, leading to a mixture of products.
Solution: Use a more robust catalyst system. Consider ligands that are known to form more stable palladium complexes. Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation.

Problem 2: Low Yield in a Directed Ortho-Metalation (DoM) of a Chloro-substituted Pyridine.

Possible Cause Troubleshooting Step
Incorrect Base or Stoichiometry The base may not be strong enough or used in insufficient quantity to achieve complete deprotonation.
Solution 1: Use a Stronger Base. While LDA is commonly used, other bases like LiTMP (lithium 2,2,6,6-tetramethylpiperidide) can be more effective in some cases.
Solution 2: Increase Base Equivalents. Try increasing the equivalents of the lithium amide base to 1.2-1.5 equivalents.
Unstable Lithiated Intermediate The lithiated pyridine may be unstable at the reaction temperature, leading to decomposition or side reactions.
Solution: Lower the Reaction Temperature. Perform the lithiation at a lower temperature (e.g., -95 °C instead of -78 °C) and quench the reaction with the electrophile at that temperature before allowing it to warm.[12]
Poor Electrophile Reactivity The chosen electrophile may not be reactive enough to quench the lithiated intermediate efficiently.
Solution: Use a More Reactive Electrophile. Consider using a more reactive form of the electrophile or adding an activating agent if applicable.

Quantitative Data Summary

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dihalopyridines

SubstrateCatalyst/LigandBaseSolventC4:C2 SelectivityReference
2,4-DibromopyridinePd(OAc)2 / PPh3 (1:1 ratio)K3PO4Dioxane/H2O13:1[3]
2,4-DichloropyridinePd-PEPPSI-IPrK3PO4Dioxane/H2O10.4:1[3]
2,4-DichloropyridinePdCl2 (ligand-free)K3PO4Dioxane/H2OHigh C4 selectivity[3]

Table 2: Regioselective Lithiation of Halopyridines with LDA

SubstratePosition of LithiationElectrophileProductYield (%)Reference
3-ChloropyridineC4Me3SiCl3-Chloro-4-(trimethylsilyl)pyridine96[1]
3-ChloropyridineC4(PhS)23-Chloro-4-(phenylthio)pyridine75[1]
2-ChloropyridineC3Me3SiCl2-Chloro-3-(trimethylsilyl)pyridine85[1]
4-ChloropyridineC3Me3SiCl4-Chloro-3-(trimethylsilyl)pyridine90[1]

Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

This protocol is adapted from methodologies favoring C4-arylation.[3]

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 2,4-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K3PO4, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)2, 2 mol%) and the N-heterocyclic carbene ligand (e.g., IPr, 4 mol%) in anhydrous dioxane. Add this catalyst solution to the Schlenk tube.

  • Solvent Addition: Add a mixture of dioxane and water (e.g., 10:1 v/v) to the reaction mixture.

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Regioselective ortho-Lithiation of 3-Chloropyridine at C4

This protocol is based on established procedures for directed ortho-metalation.[1][2]

  • Preparation of LDA: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 equiv.) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.05 equiv.) dropwise. Stir the solution at this temperature for 30 minutes to generate lithium diisopropylamide (LDA).

  • Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 3-chloropyridine (1.0 equiv.) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., trimethylsilyl chloride, 1.2 equiv.) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to warm slowly to room temperature overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography or distillation.

Visualizations

Regioselectivity_Logic start Di-halogenated Pyridine reactivity Exploit Inherent Reactivity Differences start->reactivity cross_coupling Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) ligand Ligand Choice (e.g., Bulky NHCs for C4) cross_coupling->ligand conditions Reaction Conditions (Temp, Base, Solvent) cross_coupling->conditions metalation Metalation Strategy (DoM, Halogen-Metal Exchange) dom Directed ortho-Metalation (DoM) (Requires DMG) metalation->dom exchange Halogen-Metal Exchange (I > Br > Cl) metalation->exchange reactivity->cross_coupling Pd-Catalyzed reactivity->metalation Organolithium outcome Regioselective Functionalization ligand->outcome conditions->outcome dom->outcome exchange->outcome

Caption: Decision workflow for achieving regioselectivity.

DoM_Workflow sub Halopyridine with DMG base Add Strong Base (LDA) -78 °C, Anhydrous THF sub->base intermediate Regioselective Lithiation (ortho to DMG) base->intermediate electrophile Quench with Electrophile (E+) -78 °C intermediate->electrophile product Regioselectively Substituted Pyridine electrophile->product

Caption: Experimental workflow for Directed ortho-Metalation.

Cross_Coupling_Factors center Regioselectivity in Cross-Coupling catalyst Palladium Catalyst center->catalyst ligand Ligand (Sterics & Electronics) center->ligand halogen Halogen Identity (I > Br > Cl) center->halogen substrate Substrate Electronics & Sterics center->substrate conditions Reaction Conditions (Solvent, Base, Temp.) center->conditions

Caption: Factors influencing regioselectivity in cross-coupling.

References

Technical Support Center: Purification of Basic Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyridine compounds.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of pyridine and its derivatives.

Issue 1: Presence of Water in Pyridine

  • Question: My pyridine sample contains water. What is the most effective method to dry it?

  • Answer: Pyridine is highly hygroscopic, readily absorbing moisture from the atmosphere.[1][2] It also forms a minimum boiling azeotrope with water (composed of 43% water and 57% pyridine by mole fraction, boiling at 94°C), which makes simple distillation ineffective for complete water removal.[1][3] The choice of drying method depends on the required level of dryness.

    • For General Use (Pre-drying): For pyridine with significant water content, a preliminary drying step with a suitable desiccant is recommended. Solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used for this purpose.[1][4]

    • For Anhydrous Applications: To obtain anhydrous pyridine, a more rigorous chemical drying agent followed by distillation is necessary. Calcium hydride (CaH₂) is a highly effective agent for this purpose.[1][5]

    • For Ultimate Dryness: For applications requiring exceptionally dry pyridine, the final step can be drying over potassium metal. The formation of a deep red precipitate indicates that all water has been consumed, as the potassium begins to react with the pyridine itself.[6]

    • Alternative Method (Azeotropic Distillation): An alternative to chemical drying is azeotropic distillation. This involves adding a solvent like toluene or benzene to form a lower-boiling azeotrope with water, which is then distilled off.[1][7]

Issue 2: Discoloration of Pyridine (Yellow or Brown Appearance)

  • Question: My supposedly pure pyridine is yellow or brown. What causes this and how can I fix it?

  • Answer: The discoloration of pyridine is often due to the presence of impurities or degradation products, which can arise from polymerization or oxidation.[8] Purification by distillation, often after treatment with a drying agent like KOH or an oxidizing agent like potassium permanganate (KMnO₄), will typically yield a colorless liquid.[1][8]

Issue 3: Presence of Homologous Impurities (Picolines, Lutidines)

  • Question: My pyridine sample is contaminated with picolines and lutidines. How can these be removed?

  • Answer: Commercial pyridine often contains homologues like picolines (methylpyridines) and lutidines (dimethylpyridines) as impurities.[1][2] These compounds frequently have boiling points close to that of pyridine, making simple distillation an insufficient separation method.

    • Fractional Distillation: Careful fractional distillation with a highly efficient column can separate components with close boiling points.

    • Chemical Treatment: Certain chemical treatments can be employed to remove specific impurities. For example, 3- and 4-picoline can be removed from 2,6-lutidine by adding boron trifluoride (BF₃), which reacts preferentially with the less hindered picolines, followed by redistillation.[9]

    • Azeotropic Distillation: Azeotropic distillation with phenol can be an effective purification procedure for certain lutidines.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial pyridine? A1: Besides water, common impurities include its homologues such as picolines and lutidines.[1][2] Other potential impurities can include pyrrole and its derivatives, unsaturated compounds, and various sulfur-containing compounds, particularly in pyridine derived from coal tar.[8] Residual solvents from synthesis and purification, like diethyl ether or toluene, may also be present.[2]

Q2: How should I store purified, anhydrous pyridine? A2: Anhydrous pyridine should be stored in a tightly sealed, dark glass bottle to protect it from moisture and light.[1] It should be kept in a cool, dry, and well-ventilated area away from ignition sources.[10][11] Storing over activated molecular sieves (e.g., 3A or 4A) can help maintain dryness.[5]

Q3: My recrystallization attempt resulted in the product "oiling out." What should I do? A3: "Oiling out," where the solute separates as a liquid instead of solid crystals, can occur if the solution is too concentrated or cooled too quickly. To remedy this, you can try the following:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly to encourage proper crystal formation.

  • Scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites to initiate crystallization.[12]

  • Adding a seed crystal of the pure compound can also be effective.[13]

Q4: What are the essential safety precautions when purifying pyridine? A4: Pyridine is a flammable, toxic liquid with a strong, unpleasant odor.[10][14]

  • Ventilation: Always handle pyridine in a well-ventilated area, preferably within a certified chemical fume hood.[11][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a lab coat, and nitrile or neoprene gloves.[10][11]

  • Ignition Sources: Keep pyridine away from heat, sparks, and open flames.[14][15]

  • Static Discharge: Ensure all distillation equipment is properly grounded to prevent static discharge.[1]

Data Presentation

Table 1: Boiling Points of Pyridine and Common Homologous Impurities

CompoundStructureBoiling Point (°C)
PyridineC₅H₅N115.2
2-Picoline (α-Picoline)C₆H₇N129.4
3-Picoline (β-Picoline)C₆H₇N144.1
4-Picoline (γ-Picoline)C₆H₇N145.4
2,6-LutidineC₇H₉N144.0
2,4,6-CollidineC₈H₁₁N170.0

Table 2: Comparison of Common Drying Agents for Pyridine

Drying AgentEffectivenessProcedureNotes
KOH / NaOH PelletsGood (for pre-drying)Stand over pellets for several hours or overnight, then decant or filter.[1]Removes bulk water and some acidic impurities.[5]
Calcium Hydride (CaH₂)ExcellentReflux for several hours, then distill.[1][5]Reacts with water to produce H₂ gas; do not use in a sealed system.[1]
Molecular Sieves (3A or 4A)GoodStand over activated sieves. Can also be added to the distillation flask.[5]Good for maintaining dryness during storage.
Potassium MetalUltimate DrynessReflux over molten potassium until a deep red color persists, then distill.[6]Highly reactive and hazardous; for experienced users requiring exceptionally dry solvent.[6]

Experimental Protocols

Protocol 1: Drying and Distillation of Pyridine using Calcium Hydride

  • Pre-drying (if necessary): If the pyridine has a high water content, add solid potassium hydroxide (KOH) pellets (approx. 20 g/L) to a flask containing the pyridine. Swirl and let it stand overnight.[1]

  • Decanting: Carefully decant the pre-dried pyridine from the KOH pellets into a dry, round-bottom distillation flask.

  • Adding Calcium Hydride: Add calcium hydride (CaH₂) powder (approx. 5-10 g/L) to the decanted pyridine. Caution: CaH₂ reacts with water to produce flammable hydrogen gas; ensure the apparatus is vented and free from ignition sources.[1]

  • Refluxing: Fit the flask with a reflux condenser protected by a drying tube (containing CaCl₂ or Drierite). Reflux the mixture gently for at least one hour to allow the CaH₂ to react completely with any residual water.[1]

  • Distillation: Rearrange the apparatus for distillation. Use a distillation head and a condenser. Ensure all glassware is thoroughly dried. Collect the distilled pyridine in a dry receiving flask, protected from atmospheric moisture with a drying tube.

  • Storage: Store the anhydrous pyridine in a tightly sealed, dark bottle, preferably over activated molecular sieves.[1]

Protocol 2: Purification of a Pyridine Derivative by Recrystallization

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, toluene, ethanol/water, toluene/hexane). The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[12]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.[12]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities and activated charcoal, perform a hot gravity filtration using a preheated funnel and receiving flask. This prevents the desired product from crystallizing prematurely.[13]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[12]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.

Visualizations

experimental_workflow cluster_start Starting Material cluster_drying Drying Stage cluster_purification Purification Stage cluster_final Final Product start Crude Pyridine (Contains Water, Homologues) predry Pre-dry with KOH (Optional) start->predry High H₂O content dry Reflux with CaH₂ start->dry Low H₂O content predry->dry distill Fractional Distillation dry->distill product Pure, Anhydrous Pyridine distill->product storage Store over Molecular Sieves in a sealed, dark bottle product->storage

Caption: General workflow for the purification of crude pyridine.

water_removal_decision_tree cluster_methods Drying Methods q1 What level of dryness is required? general General Use: - Stand over KOH/NaOH - Azeotropic Distillation q1->general 'Bench Dry' anhydrous Anhydrous: - Reflux with CaH₂ - Distill q1->anhydrous 'Anhydrous' ultra_dry Ultimate Dryness: - Reflux over K metal - Distill q1->ultra_dry 'Strictly Anhydrous'

Caption: Decision tree for selecting a pyridine drying method.

logical_relationship start Recrystallization Issue: No Crystals Form cause1 Supersaturated Solution? start->cause1 cause2 Too Much Solvent Used? start->cause2 cause3 Solution Cooled Too Fast? start->cause3 solution1 Induce Crystallization: - Scratch flask interior - Add a seed crystal cause1->solution1 solution2 Concentrate Solution: - Boil off some solvent - Cool again slowly cause2->solution2 solution3 Re-dissolve and Cool Slowly cause3->solution3

Caption: Troubleshooting guide for crystallization failure.

References

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on effectively managing exothermic reactions during pyridine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with exothermic pyridine synthesis reactions?

A1: The main safety concern is a thermal runaway, a situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can result in an explosion or rupture of the reaction vessel. Another significant risk is the quenching of highly reactive reagents, which can cause a delayed and intensely exothermic reaction.[1]

Q2: How can I predict the potential for a thermal runaway in my pyridine synthesis?

A2: A thorough thermal hazard assessment is crucial for predicting and preventing thermal runaway. Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry are essential. These methods provide critical data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR), all of which are vital for safe scale-up.[1]

Q3: What are the initial signs of a potential thermal runaway reaction?

A3: Key indicators of an impending thermal runaway include a rapid and unexpected increase in the reaction temperature, a sudden drop in voltage in electrically monitored systems, physical swelling of the reaction vessel, unusual odors, and the release of gases (off-gassing).

Q4: What immediate steps should I take if I suspect a thermal runaway is occurring?

A4: In case of a suspected thermal runaway, immediate cooling of the reaction vessel is the first critical step. If possible and safe, stop the addition of any further reagents. Have a quenching agent ready to halt the reaction if necessary. Ensure all safety protocols are followed, including the use of personal protective equipment and having a clear escape route.

Q5: How does the choice of solvent impact the management of an exothermic reaction?

A5: The solvent plays a crucial role in heat management. A solvent with a high heat capacity can act as a heat sink, absorbing the excess heat generated during the reaction.[2] Using a refluxing solvent can also help dissipate heat. Furthermore, the polarity and proticity of the solvent can influence the reaction rate and selectivity. For instance, in the Guareschi-Thorpe synthesis, using a mixture of ethanol and water can be effective.[3]

Q6: Are there advantages to using a continuous flow reactor for exothermic pyridine synthesis?

A6: Yes, continuous flow reactors offer superior control over reaction parameters like temperature and pressure. The small reaction volume at any given time significantly reduces the risk associated with a potential runaway. This technology allows for safer, more efficient, and more easily scalable synthesis of pyridine derivatives.[3][4][5][6]

Troubleshooting Guides

Hantzsch Pyridine Synthesis

Issue 1: Low Yield

  • Potential Cause: The classic Hantzsch synthesis often suffers from long reaction times and harsh conditions, leading to low yields.[7]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent.

    • Catalyst Screening: Investigate the use of a catalyst. For example, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been reported to significantly improve yields.[7]

    • Alternative Nitrogen Source: While ammonia or ammonium acetate are common, exploring other nitrogen sources might enhance the yield.

Issue 2: Unexpected Exotherm

  • Potential Cause: The initial condensation steps of this multi-component reaction can be exothermic.[1]

  • Troubleshooting Steps:

    • Control Rate of Addition: If one component is added portion-wise, carefully control the addition rate to manage the rate of heat generation.

    • Use of a Refluxing Solvent: Employing a refluxing solvent like ethanol can help to dissipate the heat generated.

    • Efficient Cooling: Ensure your reaction setup has an adequate cooling system to handle the heat output.

Guareschi-Thorpe Pyridine Synthesis

Issue 1: Low Yield

  • Potential Cause: Inefficient reaction conditions in the classical method.

  • Troubleshooting Steps:

    • Modified Procedure: Adopt a modified procedure using ammonium carbonate in an aqueous medium. This often leads to higher yields and simpler product isolation.[3][8]

    • pH Control: The use of ammonium carbonate can also help in controlling the pH of the reaction medium, which can be crucial for this synthesis.[3]

Issue 2: Formation of Impurities

  • Potential Cause: Side reactions due to prolonged heating or the use of harsh reagents.

  • Troubleshooting Steps:

    • Milder Conditions: The aqueous ammonium carbonate method generally proceeds under milder conditions and often requires shorter reaction times, which helps in minimizing byproduct formation.[3]

Data Presentation

Table 1: Hantzsch Pyridine Synthesis - Reaction Parameters and Yields

Aldehydeβ-KetoesterNitrogen SourceSolventTemperature (°C)TimeYield (%)Reference
FormaldehydeEthyl acetoacetateAmmoniaEthanolReflux30 min-[9]
BenzaldehydeEthyl acetoacetateAmmonium acetateAqueous (SDS, 0.1M)--96[7]
3-(trimethylsilyl)propynalEthyl acetoacetateAmmonium acetateEthanol/Acetic acid (5:1)120 (Microwave)7 min-[9]

Table 2: Guareschi-Thorpe Pyridine Synthesis - Reaction Parameters and Yields

1,3-DicarbonylCyano-reagentNitrogen SourceSolventTemperature (°C)TimeYield (%)Reference
Ethyl acetoacetateEthyl cyanoacetateAmmonium acetateH₂O:HOAcReflux24 hLow[3]
Ethyl acetoacetateEthyl cyanoacetateAmmonium carbonateH₂O:EtOH (1:1)80-High[3]
Ethyl acetoacetateEthyl cyanoacetateVarious ammonium saltsAqueous80-Variable[3]

Experimental Protocols

Protocol 1: Managing Exotherm in Hantzsch Pyridine Synthesis (Batch)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, combine the aldehyde (1 equivalent) and β-keto ester (2 equivalents) in a suitable solvent (e.g., ethanol).

  • Cooling: Place the flask in a cooling bath (e.g., ice-water bath) to maintain a low initial temperature.

  • Reagent Addition: Slowly add the nitrogen source (e.g., ammonium acetate, 1 equivalent) to the stirred reaction mixture. The addition should be dropwise or in small portions to control the initial exotherm.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. If a rapid temperature increase is observed, slow down or temporarily stop the addition of the nitrogen source.

  • Reaction: After the addition is complete, slowly allow the reaction mixture to warm to the desired reaction temperature (e.g., reflux) and maintain it for the required time.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

Protocol 2: Guareschi-Thorpe Synthesis with Improved Temperature Control
  • Reagents: In a reaction vessel, combine the 1,3-dicarbonyl compound (1 equivalent), the alkyl cyanoacetate (1 equivalent), and ammonium carbonate (2 equivalents).[3]

  • Solvent: Add a 1:1 mixture of ethanol and water as the solvent.[3]

  • Heating: Heat the mixture to 80 °C with stirring.[3] The aqueous solvent system helps to moderate the exotherm.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product often precipitates from the solution. Cool the mixture and add cold water to ensure complete precipitation. Filter the solid product, wash with water, and dry.[3]

Protocol 3: Continuous Flow Synthesis for Exothermic Pyridine Reactions
  • System Setup: Assemble a continuous flow reactor system consisting of two syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

  • Reagent Streams: Prepare two separate solutions. Solution A contains the aldehyde and β-keto ester in a suitable solvent. Solution B contains the nitrogen source in the same solvent.

  • Pumping: Set the flow rates of the two syringe pumps to achieve the desired stoichiometry and residence time in the reactor coil.

  • Mixing and Reaction: The two reagent streams are combined in the T-mixer and immediately enter the heated reactor coil, which is maintained at the optimal reaction temperature. The small volume of the reactor coil minimizes the risk of a runaway reaction.

  • Collection: The product stream exits the reactor and is collected after the back-pressure regulator.

  • Optimization: The reaction conditions (temperature, flow rate, concentration) can be easily and rapidly optimized by adjusting the parameters of the flow system.

Mandatory Visualization

Troubleshooting_Exothermic_Reaction start Observe Unexpected Temperature Increase is_rapid Is the temperature rise rapid and accelerating? start->is_rapid emergency_cool Immediately apply emergency cooling (ice bath, etc.) is_rapid->emergency_cool Yes monitor_closely Monitor temperature and pressure closely is_rapid->monitor_closely No stop_addition Stop reagent addition emergency_cool->stop_addition prepare_quench Prepare to quench the reaction stop_addition->prepare_quench prepare_quench->monitor_closely stabilized Has the temperature stabilized? monitor_closely->stabilized continue_monitoring Continue monitoring until reaction is complete and cooled stabilized->continue_monitoring Yes quench Quench the reaction stabilized->quench No investigate Investigate cause: - Reagent concentration - Cooling failure - Stirring issue continue_monitoring->investigate quench->investigate adjust_protocol Adjust experimental protocol investigate->adjust_protocol

Troubleshooting workflow for an unexpected exothermic event.

Continuous_Flow_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection reagentA Reagent A in Solvent Syringe Pump A mixer T-Mixer reagentA:f1->mixer reagentB Reagent B in Solvent Syringe Pump B reagentB:f1->mixer reactor_coil Heated Reactor Coil mixer->reactor_coil bpr Back-Pressure Regulator reactor_coil->bpr collection Product Collection Vessel bpr->collection

Experimental setup for a continuous flow reactor to manage exothermic reactions.

Exotherm_Control_Logic exotherm Exothermic Reaction Management param_control Parameter Control exotherm->param_control heat_dissipation Heat Dissipation exotherm->heat_dissipation process_design Process Design exotherm->process_design rate_addition Rate of Addition param_control->rate_addition temperature Reaction Temperature param_control->temperature concentration Reagent Concentration param_control->concentration cooling Efficient Cooling System heat_dissipation->cooling solvent Solvent Choice (Heat Sink) heat_dissipation->solvent stirring Adequate Stirring heat_dissipation->stirring batch Batch vs. Semi-Batch process_design->batch flow Continuous Flow Reactor process_design->flow

Logical relationship of key parameters for effective exotherm control.

References

impact of base selection on 6-Iodopyridin-3-ol coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 6-Iodopyridin-3-ol. The guidance focuses on the critical impact of base selection on reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound.

Question: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors related to the base that could be causing this?

Answer: Low yields in palladium-catalyzed reactions with pyridine substrates are a frequent challenge.[1] When using this compound, the choice and quality of the base are critical. Here are the most common base-related issues:

  • Incorrect Base Strength: The base is essential for activating the boronic acid in the transmetalation step of the Suzuki reaction.[2][3] A base that is too weak may not facilitate this step effectively. Conversely, a base that is too strong can sometimes promote side reactions or degradation of the substrate or product.[4] For pyridinol substrates, moderately strong inorganic bases are often a good starting point.

  • Poor Base Quality: The presence of water can lead to a significant side reaction called protodeboronation, where the boronic acid is converted back to its corresponding arene, removing it from the catalytic cycle.[2][4] It is crucial that the base is anhydrous and finely ground to ensure its reactivity and availability in the reaction mixture.[2]

  • Insufficient Amount of Base: The this compound substrate has an acidic hydroxyl group. The base will react with this proton in addition to its role in the catalytic cycle. Therefore, more than the typical stoichiometric amount of base is often required. It is common to use at least 2-3 equivalents of base.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting the reaction.[1][2] While not directly a "base" issue, the overall basicity of the reaction medium can influence these equilibria. The choice of bulky ligands can often mitigate this problem by shielding the palladium center.[1]

Question: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

Answer: Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, which is a common issue, especially with heteroaryl boronic acids.[2][4] To minimize this:

  • Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. The base, in particular, should be anhydrous.[2]

  • Use Boronic Esters: Consider using boronic esters, such as pinacol esters (Bpin) or MIDA boronates, which are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[4]

  • Select the Appropriate Base: While a base is necessary, certain bases in aqueous conditions can exacerbate the problem.[2] Screening different anhydrous bases is recommended. Weaker bases, if effective for the coupling, may reduce the rate of protodeboronation.[4]

Question: My Buchwald-Hartwig amination of this compound is not proceeding. Could the base be the issue?

Answer: Yes, the base is a critical component of the Buchwald-Hartwig amination. The primary role of the base is to deprotonate the amine coupling partner, allowing it to coordinate to the palladium center.

  • Base Strength is Key: A common and highly effective base for this reaction is sodium tert-butoxide (NaOt-Bu). Its strong basicity is often required for efficient deprotonation of the amine. However, it is incompatible with many electrophilic functional groups.[5]

  • Homogeneity Issues: Traditional inorganic bases can be insoluble in organic solvents, leading to reproducibility and scale-up issues.[6] Soluble organic bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), have been explored as alternatives to create homogeneous reaction conditions.[6][7]

  • Substrate Considerations: The hydroxyl group on this compound will be deprotonated by the strong base. Ensure you use a sufficient excess of the base to account for this.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction?

A1: The main role of the base is to activate the organoboron reagent (boronic acid). It reacts with the boronic acid to form a more nucleophilic borate anion species (e.g., [R-B(OH)₃]⁻).[3] This borate is much more reactive towards transmetalation with the palladium-halide complex, which is a crucial step in the catalytic cycle.[3]

Q2: Which type of base is generally more effective for Suzuki coupling with pyridine derivatives: inorganic or organic?

A2: For Suzuki coupling reactions, inorganic bases are generally superior to organic bases like triethylamine (TEA).[8] Common and effective inorganic bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][9] In several studies, Na₂CO₃ has been found to be a highly effective base, providing excellent yields.[8][9] Organic bases can sometimes lead to issues of partial inhomogeneity in aqueous phases.[8]

Q3: How does the choice of base differ for a Sonogashira coupling compared to a Suzuki coupling?

A3: The base in a Sonogashira coupling has a dual role: it deprotonates the terminal alkyne to form the reactive copper acetylide and it neutralizes the hydrogen halide produced during the reaction. Amine bases, such as triethylamine (NEt₃), piperidine, or diisopropylethylamine (DIPEA), are most commonly used.[10][11] This contrasts with Suzuki reactions, where inorganic carbonate or phosphate bases are typically preferred.

Q4: Can the cation of an inorganic base (e.g., Na⁺, K⁺, Cs⁺) affect the reaction outcome?

A4: Yes, the cation can have a significant effect, particularly in challenging couplings. Studies have shown that a larger cation size (Cs⁺ > K⁺ > Na⁺) can accelerate the rate and yield of Suzuki couplings, especially with sterically hindered substrates.[12] Cesium bases like cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF) are often effective when other bases fail.

Data Presentation: Effect of Base on Suzuki Coupling Yield

The selection of an appropriate base is critical for maximizing the yield of Suzuki coupling reactions. The following table summarizes the reported yields for the coupling of an aryl halide with phenylboronic acid using various bases under specific reaction conditions.

EntryBaseSolvent SystemYield (%)Reference
1Na₂CO₃EtOH/Water98%[9]
2K₂CO₃EtOH/Water95%[9]
3K₃PO₄EtOH/Water92%[9]
4NaOHEtOH/Water85%[9]
5KOHEtOH/Water88%[9]
6NaOAcEtOH/Water70%[9]
7TEAEtOH/Water65%[9]

Note: Yields are representative and can vary significantly based on the specific substrates, catalyst, ligand, and temperature used.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the optimization of your reaction. Screening of different bases, ligands, and solvents is highly recommended.

  • Glassware and Atmosphere: Flame-dry or oven-dry a reaction flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction.[2]

  • Reagent Addition: To the flask, add this compound (1.0 eq), the boronic acid or boronic ester (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Na₂CO₃, 3.0 eq). The base should be finely powdered.[2]

  • Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Water, typically in a 4:1 or 5:1 ratio). Solvents must be thoroughly degassed beforehand by sparging with an inert gas or by using several freeze-pump-thaw cycles to prevent catalyst oxidation.[2]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, XPhos, 1.1-1.2 eq relative to Pd) to the flask under a positive flow of inert gas.[1] Alternatively, use a pre-formed palladium pre-catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]

Visualizations

Troubleshooting_Workflow start Low/No Yield in This compound Coupling q_base Is the base appropriate and of high quality? start->q_base a_base_no 1. Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Use fresh, anhydrous, finely powdered base. 3. Ensure >=3 equivalents are used. q_base->a_base_no No q_conditions Are reaction conditions optimal? q_base->q_conditions Yes a_base_no->q_conditions a_conditions_no 1. Ensure rigorous degassing of solvents. 2. Screen bulky ligands (e.g., SPhos, XPhos). 3. Increase temperature. q_conditions->a_conditions_no No q_reagents Is protodeboronation occurring? q_conditions->q_reagents Yes a_conditions_no->q_reagents a_reagents_no 1. Use anhydrous conditions. 2. Switch to a boronic ester (Bpin). 3. Re-evaluate base choice. q_reagents->a_reagents_no Yes end_node Optimized Reaction q_reagents->end_node No a_reagents_no->end_node

Caption: A logical workflow to diagnose and solve common issues in coupling reactions.

Suzuki_Base_Role cluster_cycle Role of Base in Suzuki Catalytic Cycle boronic_acid Boronic Acid (R-B(OH)₂) borate Activated Borate ([R-B(OH)₃]⁻) boronic_acid->borate + Base base Base (e.g., CO₃²⁻) transmetalation Transmetalation borate->transmetalation Nucleophilic Attack pd_complex Pd(II) Complex (Ar-Pd(II)-X-L₂) pd_complex->transmetalation product_pd Product-Pd Complex (Ar-Pd(II)-R-L₂) transmetalation->product_pd

Caption: Role of the base in activating the boronic acid for transmetalation.

References

Technical Support Center: Overcoming Catalyst Inhibition by Aminopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance for overcoming catalyst inhibition encountered when using aminopyridine substrates in common cross-coupling reactions. The Lewis basic nitrogen atoms in the aminopyridine scaffold can coordinate to the metal center of the catalyst, leading to deactivation and low reaction yields. This guide offers practical solutions, detailed experimental protocols, and comparative data to help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here are answers to common questions and a step-by-step guide to troubleshoot reactions involving aminopyridine substrates.

Q1: Why are cross-coupling reactions with aminopyridine substrates so challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring and the exocyclic amino group. These nitrogen atoms can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing down the catalytic cycle. This is a well-known issue, sometimes referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1]

Q2: My Suzuki-Miyaura coupling of a halo-aminopyridine is failing or giving low yields. What are the most common reasons?

A2: Failure in Suzuki-Miyaura couplings with these substrates can often be attributed to:

  • Catalyst Inhibition: The nitrogen atoms of the pyridine ring and the amino group can bind to the palladium catalyst, inhibiting its activity.[2][3]

  • Ineffective Catalyst System: The choice of palladium precursor and, crucially, the ligand is critical. Standard ligands may not be sufficient to prevent catalyst poisoning.[4]

  • Inappropriate Base or Solvent: The selection of base and solvent is highly interdependent and crucial for success. An unsuitable combination can lead to side reactions or prevent the reaction from proceeding.[3]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that reduce the yield of the desired product.[2][4]

Q3: What are the primary mechanisms of catalyst deactivation in these reactions?

A3: The main deactivation pathways include:

  • Catalyst Poisoning: The aminopyridine substrate acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]

  • Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can decompose into inactive forms like palladium black, a process often accelerated by the slow kinetics resulting from pyridine inhibition.[1]

Troubleshooting Workflow

If you are experiencing low to no conversion in your cross-coupling reaction with an aminopyridine substrate, follow this systematic approach to identify and resolve the issue.

TroubleshootingWorkflow start Low/No Conversion catalyst Catalyst System start->catalyst Evaluate ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos, RuPhos) catalyst->ligand precatalyst Consider a Pre-catalyst (e.g., XPhos Pd G2/G3) catalyst->precatalyst conditions Reaction Conditions ligand->conditions Then Evaluate precatalyst->conditions Then Evaluate base Screen Different Bases (e.g., K3PO4, Cs2CO3, K2CO3) conditions->base solvent Optimize Solvent System (e.g., Dioxane/H2O, Toluene, THF) conditions->solvent temperature Carefully Increase Temperature conditions->temperature side_reactions Side Reactions solvent->side_reactions Then Check For dehalogenation Check for Dehalogenation (Source of Hydride?) side_reactions->dehalogenation homocoupling Minimize Homocoupling (Degas Thoroughly) side_reactions->homocoupling success Improved Yield homocoupling->success Resolution Leads To

Caption: A logical workflow to diagnose and resolve failed cross-coupling reactions with aminopyridine substrates.

Data Presentation: Ligand and Base Performance

The choice of ligand and base is critical for overcoming catalyst inhibition. The following tables summarize the performance of various ligands and bases in Suzuki-Miyaura and Buchwald-Hartwig reactions with aminopyridine substrates.

Table 1: Comparative Performance of Ligands in Suzuki-Miyaura Coupling of Bromopyridines

LigandCatalyst PrecursorBaseSolventSubstrateYield (%)Reference
PPh₃ Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O5-Bromo-2-methylpyridin-3-amineModerate to Good[5]
SPhos PdCl₂K₂CO₃DMFN-protected-5-bromo-2-nitrophenyl-benzimidazoleup to 81%[5]
BINAP PdCl₂K₂CO₃DMFN-protected-5-bromo-2-nitrophenyl-benzimidazoleup to 81%[5]
RuPhos Pd₂(dba)₃Cs₂CO₃Dioxane3-Bromo-2-aminopyridine71%[6]
SPhos Pd₂(dba)₃Cs₂CO₃Dioxane3-Bromo-2-aminopyridine76%[6]

Table 2: Comparative Performance of Catalyst Systems in Buchwald-Hartwig Amination of Chloro-heterocycles

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd(OAc)₂ / XPhos K₂CO₃t-BuOH802-1870-95 (for various chloro-N-heterocycles)[7]
Pd₂(dba)₃ / BrettPhos NaOt-BuToluene11018~90 (for 3-chloro-2-aminopyridine)[7]
RuPhos-Pd-G3 K₃PO₄1,4-Dioxane10020~85 (for 3-chloropyridine)[7]

Signaling Pathways and Catalytic Cycles

The coordination of the aminopyridine substrate to the palladium center can inhibit key steps in the catalytic cycle. Understanding this interaction is crucial for designing effective reaction conditions.

Suzuki_Inhibition cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII R-Pd(II)-X(L2) OA->PdII Trans Transmetalation PdII->Trans Ar'-B(OR)2 Base PdII_Aryl R-Pd(II)-Ar(L2) Trans->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Regenerates Catalyst Product R-Ar RE->Product Aminopyridine Aminopyridine Substrate (Ar-X) Aminopyridine->OA Desired Path Inactive_Complex Inactive (Aminopyridine)Pd(0)L Complex Aminopyridine->Inactive_Complex Inactive_Complex->Pd0 Coordination Inhibition_Point Inhibition of Oxidative Addition Inactive_Complex->Inhibition_Point

Caption: Inhibition of the Suzuki-Miyaura cycle by aminopyridine substrate coordination.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with an Arylboronic Acid

This protocol is a general procedure and may require optimization for specific substrates.[8]

Materials:

  • 2-Amino-4-bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-amino-4-bromopyridine, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst under a positive pressure of inert gas. Add the degassed solvent system via syringe. The final concentration of the limiting reagent should be around 0.1 M.[3]

  • Reaction: Replace the septum with a condenser or Teflon screw cap under a positive pressure of inert gas. Heat the reaction mixture to the desired temperature (e.g., 90 °C) in an oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 6-Bromopyridin-3-amine with an Arylamine

This protocol is a general procedure and may require optimization for specific substrates.[4]

Materials:

  • 6-Bromopyridin-3-amine (1.0 equiv)

  • Arylamine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous Toluene (to achieve a concentration of ~0.1 M of the limiting reagent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup (in a glovebox): To a vial equipped with a stir bar, add the palladium pre-catalyst, base, 6-bromopyridin-3-amine, and arylamine.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Scaling Up the Synthesis of 6-Iodopyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of 6-iodopyridin-3-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for the synthesis of this compound?

A1: The most common scalable methods for the synthesis of this compound involve the direct iodination of 3-hydroxypyridine. Two prominent methods are:

  • Method A: Iodination using N-Iodosuccinimide (NIS) : This method is often preferred for its milder reaction conditions and good regioselectivity. However, the cost and atom economy of NIS can be a consideration for very large-scale production.[1][2]

  • Method B: Iodination using Molecular Iodine (I₂) with an Oxidizing Agent : This is a more cost-effective method that utilizes readily available I₂. Common oxidizing agents include hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). This approach is often considered "greener" due to the nature of the reagents and byproducts.[3][4]

Q2: What is a typical starting material for the synthesis of this compound derivatives?

A2: The most common and commercially available starting material is 3-hydroxypyridine. For derivatives with substitutions on the pyridine ring, the corresponding substituted 3-hydroxypyridine would be the starting material.

Q3: How can I purify this compound on a large scale without using chromatography?

A3: For large-scale purification, recrystallization is the most viable method. The choice of solvent is critical and will depend on the specific derivative being synthesized. A common approach is to dissolve the crude product in a suitable hot solvent and then allow it to cool slowly to form crystals, leaving impurities in the mother liquor. Anti-solvent crystallization can also be employed, where a solvent in which the product is soluble is mixed with a solvent in which it is insoluble to induce precipitation.

Q4: What are the key safety precautions to consider when scaling up iodination reactions?

A4: When scaling up iodination reactions, it is crucial to consider the following safety precautions:

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of iodine vapor or other volatile reagents.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Temperature Control: Iodination reactions can be exothermic. Ensure adequate cooling and temperature monitoring to prevent runaway reactions.

  • Quenching: Have a quenching agent, such as a solution of sodium thiosulfate, readily available to neutralize any unreacted iodine.

  • Waste Disposal: Dispose of all waste, including aqueous and organic waste containing iodine, according to your institution's safety guidelines.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete reaction - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - If the reaction has stalled, consider increasing the reaction time or temperature slightly. Be cautious as this may also increase byproduct formation.
Sub-optimal reaction temperature - For iodination with NIS, the reaction is typically run at or below room temperature. Ensure your cooling system is effective. - For iodination with I₂/oxidant, the temperature may need to be carefully controlled to balance reaction rate and selectivity.
Poor quality of reagents - Use freshly opened or properly stored reagents. 3-Hydroxypyridine can be hygroscopic. - Ensure the purity of your starting material and iodinating agent.
Loss of product during work-up - Minimize the number of extraction and transfer steps. - Ensure the pH of the aqueous phase is optimized for the extraction of your product.
Problem 2: Formation of Di-iodinated Byproducts
Potential Cause Troubleshooting Step
Excess of iodinating agent - Use a stoichiometric amount or a slight excess of the iodinating agent. - Add the iodinating agent portion-wise to the reaction mixture to maintain a low concentration at any given time.
High reaction temperature - Lower the reaction temperature to improve selectivity for mono-iodination.
Prolonged reaction time - Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further iodination of the product.
Problem 3: Difficulty in Product Purification/Crystallization
Potential Cause Troubleshooting Step
Presence of oily impurities - Perform a charcoal treatment of the crude product solution before crystallization to remove colored and oily impurities. - Consider a pre-purification step, such as a solvent wash or a short plug of silica gel, to remove highly nonpolar or polar impurities.
Incorrect crystallization solvent - Perform a solvent screen to identify a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures.
Product is an oil - If the product is an oil at room temperature, consider converting it to a solid salt derivative (e.g., hydrochloride or hydrobromide salt) for easier handling and purification.

Experimental Protocols

Method A: Scalable Synthesis of this compound using N-Iodosuccinimide (NIS)

This protocol is a general guideline and may require optimization for specific derivatives.

Materials:

  • 3-Hydroxypyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Suitable solvent for recrystallization

Procedure:

  • To a stirred solution of 3-hydroxypyridine (1.0 eq) in acetonitrile (10-20 volumes) at 0-5 °C, add N-Iodosuccinimide (1.05-1.1 eq) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by adding 10% sodium thiosulfate solution.

  • Remove the acetonitrile under reduced pressure.

  • Add water and ethyl acetate to the residue and separate the layers.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

Parameter Value
Scale 10 g - 100 g
Typical Yield 70-85%
Purity (after recrystallization) >98%
Method B: Scalable Synthesis of this compound using Iodine and Hydrogen Peroxide

This protocol is a greener alternative to using NIS.

Materials:

  • 3-Hydroxypyridine

  • Iodine (I₂)

  • Hydrogen peroxide (30% solution)

  • Water

  • Sodium thiosulfate solution (10% w/v)

  • Sodium bicarbonate

  • Suitable solvent for recrystallization

Procedure:

  • Suspend 3-hydroxypyridine (1.0 eq) and iodine (1.0-1.2 eq) in water (10-20 volumes).

  • Heat the mixture to 50-60 °C.

  • Slowly add hydrogen peroxide (30% solution, 1.5-2.0 eq) dropwise over 1-2 hours, maintaining the temperature at 50-60 °C. The color of the solution should lighten as the iodine is consumed.

  • Stir the reaction mixture at 50-60 °C for an additional 2-4 hours, monitoring by TLC or HPLC.

  • Cool the reaction mixture to room temperature and quench any remaining iodine with 10% sodium thiosulfate solution.

  • Adjust the pH of the solution to 7-8 with sodium bicarbonate.

  • The product may precipitate out of the solution upon cooling and neutralization. If so, filter the solid, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization.

Parameter Value
Scale 10 g - 1 kg
Typical Yield 65-80%
Purity (after recrystallization) >98%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 3-Hydroxypyridine reaction Iodination (Method A or B) start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration recrystallization Recrystallization concentration->recrystallization filtration Filtration & Drying recrystallization->filtration end Final Product: This compound filtration->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes reagent_quality Poor Reagent Quality? start->reagent_quality No incomplete_reaction->reagent_quality No extend_time Action: Extend Reaction Time/ Increase Temperature incomplete_reaction->extend_time Yes workup_loss Loss During Work-up? reagent_quality->workup_loss No check_reagents Action: Use Fresh/ Pure Reagents reagent_quality->check_reagents Yes optimize_workup Action: Optimize Extraction/ Minimize Transfers workup_loss->optimize_workup Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: C-C Bond Formation Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for C-C bond formation. The content is structured in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Suzuki-Miyaura Coupling

Question 1: My Suzuki coupling reaction is resulting in a low or non-existent yield. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki couplings are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst and Reagent Integrity:

    • Palladium Catalyst Activity: The Pd(0) catalyst is sensitive to air and can decompose, often appearing as palladium black. Ensure you are using a fresh or properly stored palladium source. If using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[1][2]

    • Reagent Purity: Impurities in the aryl halide, boronic acid/ester, solvent, or base can poison the catalyst. Ensure all reagents are of high purity.[3]

    • Boronic Acid Stability: Boronic acids can be unstable and prone to protodeboronation, especially electron-rich or heteroaryl boronic acids.[3][4] Consider using more stable derivatives like pinacol esters or MIDA boronates.[3]

  • Reaction Conditions:

    • Inert Atmosphere: The palladium catalyst is oxygen-sensitive. It is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1][3]

    • Base Selection: The base is crucial for activating the boronic acid.[3][4] If the base is too weak, the reaction may be slow or incomplete. If it's too strong, it can cause degradation of sensitive functional groups.[4] For substrates with base-sensitive groups like esters, milder bases such as K₃PO₄ or K₂CO₃ are recommended.[4]

    • Solvent Choice: The solvent plays a significant role in the reaction rate and selectivity.[5][6][7][8] Common solvents include toluene, dioxane, and DMF. The insolubility of inorganic bases in organic solvents can be an issue, so ensure vigorous stirring.[1][4]

    • Temperature: While many reactions proceed at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition.[4][9]

Question 2: I am observing significant side product formation, such as homocoupling of the boronic acid or dehalogenation of my aryl halide. How can I minimize these side reactions?

Answer:

Side product formation is a common challenge in Suzuki couplings. Here’s how to address specific side reactions:

  • Homocoupling: The undesired coupling of two boronic acid molecules is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1][3][4]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, and is common with heteroaryl or electron-rich boronic acids.[3][4]

    • Solution:

      • Use milder bases like K₃PO₄ or KF.[4]

      • Employ anhydrous solvents to minimize water, which can facilitate this side reaction.[3]

      • Use more stable boronic acid derivatives like pinacol esters.[3][4]

      • Consider milder reaction conditions, such as lower temperatures and shorter reaction times.[3]

  • Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Solution: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the cross-coupling reaction over dehalogenation.[3]

Heck Reaction

Question 3: My Heck reaction is suffering from low yield and significant formation of olefin isomerization byproducts. What can I do to improve the outcome?

Answer:

Low yields and olefin isomerization are classic problems in Heck reactions. The key is to control the reversibility of the β-hydride elimination step.

  • Low Yield:

    • Catalyst Decomposition: Similar to other palladium-catalyzed reactions, the active Pd(0) catalyst can aggregate into inactive palladium black.

      • Solution: Consider "Jeffery conditions," which involve adding a tetraalkylammonium salt (e.g., n-Bu₄NCl). These salts can stabilize the catalyst, prevent aggregation, and increase the reaction rate, often allowing for milder conditions.[10]

    • Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and influencing reactivity. For challenging substrates, screening different phosphine ligands is often necessary.

    • Base Selection: An appropriate base is required to regenerate the Pd(0) catalyst.[10] Common bases include Et₃N, K₂CO₃, and NaOAc.[10]

  • Olefin Isomerization: This occurs when the palladium hydride species, formed after β-hydride elimination, re-adds to the alkene product in a different orientation.[10]

    • Solution: Add silver or thallium salts (e.g., Ag₂CO₃, TlOAc). These act as halide scavengers, promoting a "cationic pathway" and facilitating a rapid, irreversible reductive elimination of HX. This prevents the re-addition of the palladium hydride and subsequent isomerization.[10]

Sonogashira Coupling

Question 4: My Sonogashira coupling is not working, or the yield is very low. What are the most critical parameters to check?

Answer:

When a Sonogashira reaction fails, the primary suspects are the catalyst system, reagent quality, and the reaction atmosphere.[11]

  • Catalyst System:

    • Palladium Catalyst: Ensure the Pd catalyst is active and not decomposed (indicated by a black precipitate).[9][11]

    • Copper Co-catalyst: If using a copper-catalyzed system, ensure the copper(I) source (e.g., CuI) is fresh, as it can degrade over time.[11] The presence of copper can also lead to the undesired homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[11][12]

    • Copper-Free Conditions: To avoid Glaser coupling, consider a copper-free protocol. These reactions may require specific ligands or different conditions to proceed efficiently.[11][12]

  • Reagent Quality and Reaction Conditions:

    • Inert Atmosphere: Oxygen is detrimental, leading to catalyst decomposition and promoting Glaser coupling.[9][11] It is essential to degas solvents and run the reaction under an inert atmosphere (argon or nitrogen).[9][11]

    • Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the alkyne.[9][11] Ensure the base is anhydrous and of high quality.[9]

    • Solvent: Common solvents include THF, DMF, and toluene. Be aware that some solvents can negatively impact the reaction; for instance, DMF has been reported to slow down certain Sonogashira reactions.[9]

    • Reactivity of Aryl Halide: The reactivity of the aryl halide follows the trend: I > OTf > Br > Cl.[11] Aryl iodides are the most reactive and often couple at room temperature, while aryl bromides may require heating. Aryl chlorides are generally the least reactive.[11]

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterTypical Range/ValueNotes
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Other specialized catalysts may be used.
Catalyst Loading 0.5 - 5 mol%[4][13]Higher loadings may be needed for difficult substrates.
Ligand SPhos, XPhos, PPh₃Buchwald ligands are effective for challenging substrates.[4]
Ligand Loading 1 - 2 equivalents relative to Pd
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFChoice depends on substrate sensitivity.[3][4]
Base Equivalents 2.0 - 3.0 equivalents[4]
Solvent Toluene, Dioxane, THF, DMF[4][13]Anhydrous, degassed solvents are crucial.[3][4]
Temperature 50 - 110 °C[4][13]
Reaction Time 2 - 24 hours[4]Monitored by TLC or LC-MS.

Table 2: Typical Reaction Parameters for Heck Reaction

ParameterTypical Range/ValueNotes
Palladium Catalyst Pd(OAc)₂
Catalyst Loading 1 - 5 mol%
Ligand PPh₃, P(o-tol)₃Ligandless conditions are also possible ("Jeffery conditions").[10]
Base Et₃N, K₂CO₃, NaOAc[10]Organic or inorganic bases can be used.
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are common.
Temperature 80 - 140 °C
Additive n-Bu₄NCl (Jeffery conditions)[10]Can stabilize the catalyst and allow for lower temperatures.

Table 3: Typical Reaction Parameters for Sonogashira Coupling

ParameterTypical Range/ValueNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Catalyst Loading 1 - 5 mol%
Copper Co-catalyst CuI (if not copper-free)
Co-catalyst Loading 1 - 10 mol%
Base Et₃N, Diisopropylamine[9][11]Often used in excess or as the solvent.
Solvent THF, DMF, Toluene, Et₃N[9]Must be anhydrous and degassed.[9]
Temperature Room Temperature to 100 °CDepends on the reactivity of the aryl halide.[9][11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), boronic acid or ester (1.2 - 1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., SPhos, 2-10 mol%), and an anhydrous powdered base (e.g., K₃PO₄, 2.0 - 3.0 equiv).[4]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via cannula or syringe.[4]

  • Reaction: Seal the flask and place it in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visual Troubleshooting Workflows

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_atmosphere Inert Atmosphere Maintained? check_reagents->check_atmosphere [Reagents OK] action_purify Purify Starting Materials Use Fresh Reagents check_reagents->action_purify [Impure/Degraded] check_base Base Appropriate for Substrate? check_atmosphere->check_base [Yes] action_degas Thoroughly Degas Solvents & Reagents check_atmosphere->action_degas [No] check_catalyst Catalyst/Ligand System Optimal? check_base->check_catalyst [Yes] action_change_base Screen Milder/Stronger Bases (e.g., K3PO4, KF) check_base->action_change_base [No/Side Reactions] action_screen_catalyst Screen Different Pd Catalysts/Ligands (e.g., Buchwald Ligands) check_catalyst->action_screen_catalyst [No/Stalled] end_node Reaction Optimized check_catalyst->end_node [Yes] action_purify->check_reagents action_degas->check_atmosphere action_change_base->check_base action_screen_catalyst->check_catalyst

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Sonogashira_Troubleshooting start Low Yield in Sonogashira Coupling check_atmosphere Strict Inert Atmosphere? start->check_atmosphere check_catalyst Catalyst System Integrity OK? check_atmosphere->check_catalyst [Yes] action_degas Degas Solvents Use Schlenk Technique check_atmosphere->action_degas [No/Glaser Coupling] check_reagents Reagents Anhydrous & High Purity? check_catalyst->check_reagents [Yes] action_catalyst Use Fresh Pd & CuI Consider Cu-Free Protocol check_catalyst->action_catalyst [No/Decomposition] check_conditions Reaction Conditions (Temp, Solvent) Optimal? check_reagents->check_conditions [Yes] action_reagents Use Anhydrous Solvent Distill Amine Base check_reagents->action_reagents [No/Wet] action_conditions Screen Solvents Adjust Temperature check_conditions->action_conditions [No/Stalled] end_node Reaction Optimized check_conditions->end_node [Yes] action_degas->check_atmosphere action_catalyst->check_catalyst action_reagents->check_reagents action_conditions->check_conditions

References

Technical Support Center: Enhancing Cross-Coupling of Bromo-pyridines via In Situ Iodination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in situ iodination of bromo-pyridines to improve subsequent cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the cross-coupling of bromo-pyridines often challenging?

A1: Bromo-pyridines can be difficult substrates in cross-coupling reactions due to the lower reactivity of the Carbon-Bromine (C-Br) bond compared to the Carbon-Iodine (C-I) bond. This can lead to sluggish reactions, requiring harsh conditions which in turn can cause side reactions such as debromination or catalyst deactivation. The nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, potentially inhibiting its activity.

Q2: What is in situ iodination and how does it improve the cross-coupling of bromo-pyridines?

A2: In situ iodination is a chemical strategy where a less reactive bromo-pyridine is converted into a more reactive iodo-pyridine directly within the reaction vessel, immediately prior to the cross-coupling step. This process, often referred to as an aromatic Finkelstein reaction, takes advantage of the higher reactivity of iodo-pyridines in palladium-catalyzed cross-coupling reactions, leading to improved yields and milder reaction conditions.[1][2]

Q3: What are the common reagents used for the in situ iodination of bromo-pyridines?

A3: Common reagents for in situ iodination include an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), and a catalyst. Copper(I) iodide (CuI) with a diamine ligand is a frequently used catalyst system.[3] Recent advancements have also utilized greener, aqueous conditions with the aid of designer surfactants.[2]

Q4: Can this in situ iodination strategy be applied to different types of cross-coupling reactions?

A4: Yes, the in situ iodination strategy has been successfully applied to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and cyanation reactions, demonstrating significantly improved yields.[1][2]

Troubleshooting Guides

Issue 1: Low or No Conversion in the Cross-Coupling Reaction
Potential Cause Recommended Solution
Incomplete Iodination Increase the equivalents of the iodide source (e.g., NaI, KI). Extend the reaction time or slightly increase the temperature for the initial iodination step. Ensure the catalyst for the Finkelstein reaction (e.g., CuI/diamine) is active.
Catalyst Inactivation Ensure rigorous exclusion of oxygen from the reaction mixture by thoroughly degassing solvents and using an inert atmosphere (Argon or Nitrogen). For pyridine-containing substrates, consider using ligands that are less prone to inhibition by the pyridine nitrogen.
Poor Solubility of Reagents If using aqueous media, ensure the appropriate surfactant is used to form micelles that can solubilize the reactants. In organic solvents, consider a co-solvent to improve solubility.
Low Reactivity of the Coupling Partner For Suzuki reactions, ensure the boronic acid is of high quality. For Sonogashira reactions, use a fresh source of the terminal alkyne.
Issue 2: Significant Formation of Side Products
Potential Cause Recommended Solution
Debromination (or Deiodination) This can be caused by hydride sources in the reaction. Use anhydrous solvents and high-purity reagents. A milder base may also mitigate this side reaction.
Homocoupling of the Coupling Partner For Suzuki reactions, this can be due to the presence of oxygen. Rigorously degas all solutions. For Sonogashira reactions, homocoupling of the alkyne (Glaser coupling) can be minimized by using copper-free conditions or by the slow addition of the alkyne.
Formation of Di-substituted Product (in cases of di-bromo-pyridines) If selective mono-coupling is desired, carefully control the stoichiometry of the coupling partner. Lowering the reaction temperature can also improve selectivity.

Quantitative Data Presentation

The following tables summarize the significant improvement in yield achieved by employing in situ iodination prior to the cross-coupling of bromo-pyridines.

Table 1: Comparison of Yields for Suzuki-Miyaura Coupling

Bromo-pyridine SubstrateCoupling PartnerConditionsYield without Iodination (%)Yield with In Situ Iodination (%)
4-BromobenzonitrilePhenylboronic acidAqueous micellar media3873[1]
2-Bromo-6-methoxypyridine4-Tolylboronic acidAqueous TPGS-750-M, 50 °CUnreactive69[1]

Table 2: Comparison of Yields for Sonogashira Coupling

Bromo-pyridine SubstrateCoupling PartnerConditionsYield without Iodination (%)Yield with In Situ Iodination (%)
4-BromobenzonitrilePhenylacetyleneAqueous micellar media0Not specified, but successful[1]

Table 3: Comparison of Yields for Cyanation

Bromo-pyridine SubstrateConditionsYield without Iodination (%)Yield with In Situ Iodination (%)
2-Amino-5-bromopyridineAqueous conditions4777 (single pass), 98 (repeated iodination)[1]

Experimental Protocols

Protocol 1: General Procedure for In Situ Iodination Followed by Suzuki-Miyaura Coupling in Aqueous Media (Lipshutz Protocol)

This protocol is based on the work of the Lipshutz group for performing challenging cross-couplings in water.[1]

  • In Situ Iodination:

    • To a reaction vessel, add the bromo-pyridine (1.0 equiv.), potassium iodide (KI, 10 equiv.), copper(I) iodide (CuI, 10 mol%), and a diamine ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%).

    • Add a 2 wt % solution of the designer surfactant TPGS-750-M in water.

    • Heat the mixture (e.g., to 78 °C) under an inert atmosphere for a specified time until the conversion to the iodo-pyridine is complete (monitored by TLC or LC-MS).

  • Suzuki-Miyaura Coupling:

    • Cool the reaction mixture to room temperature.

    • Add the boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).

    • Heat the reaction mixture (e.g., to 50 °C) and stir until the cross-coupling is complete.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_iodination In Situ Iodination cluster_coupling Cross-Coupling cluster_workup Workup & Purification reagents Bromo-pyridine KI, CuI, Ligand solvent_i Aqueous Surfactant reagents->solvent_i heating_i Heat (e.g., 78 °C) solvent_i->heating_i additives Boronic Acid Pd Catalyst, Base heating_i->additives Cool to RT heating_c Heat (e.g., 50 °C) additives->heating_c extraction Extraction heating_c->extraction Reaction Complete purification Chromatography extraction->purification final_product final_product purification->final_product Isolated Product

Caption: Experimental workflow for in situ iodination followed by cross-coupling.

Troubleshooting_Low_Yield start Low or No Product Formation check_iodination Check for complete conversion to iodo-pyridine (TLC/LC-MS) start->check_iodination incomplete_iodination Incomplete Iodination check_iodination->incomplete_iodination No complete_iodination Iodination Complete check_iodination->complete_iodination Yes optimize_iodination Optimize Iodination: - Increase KI equivalents - Extend reaction time/temp - Check CuI/ligand activity incomplete_iodination->optimize_iodination successful_reaction Successful Reaction optimize_iodination->successful_reaction check_catalyst Suspect Catalyst Inactivation? complete_iodination->check_catalyst catalyst_issue Catalyst Problem check_catalyst->catalyst_issue Yes no_catalyst_issue Catalyst OK check_catalyst->no_catalyst_issue No optimize_catalyst Optimize Coupling: - Rigorous degassing - Use robust ligand - Increase catalyst loading catalyst_issue->optimize_catalyst optimize_catalyst->successful_reaction check_conditions Review Coupling Conditions: - Solubility - Base strength - Temperature no_catalyst_issue->check_conditions check_conditions->successful_reaction

Caption: Troubleshooting decision tree for low cross-coupling yield.

References

Technical Support Center: Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura coupling reactions. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a specific focus on minimizing the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?

A1: Homocoupling is a prevalent side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple to form a symmetrical biaryl byproduct.[1] This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[1][2]

Q2: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A2: The two main causes of homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that consumes two molecules of the boronic acid to generate the homocoupled product.[2][3][4]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[2][3][5] This is especially problematic at the beginning of the reaction before the main catalytic cycle is established.

Q3: How does the choice of palladium source affect homocoupling?

A3: The choice of the palladium source is crucial. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize homocoupling that occurs during the initial reduction of a Pd(II) source.[3] If a Pd(II) precatalyst is used, ensuring its rapid and efficient reduction to Pd(0) is key to suppressing the homocoupling side reaction.[5] The addition of a mild reducing agent can facilitate this process.[5][6]

Q4: What is the role of the base, and how does it influence homocoupling?

A4: The base is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[7][8] However, the choice and concentration of the base can impact side reactions. While strong bases can be effective, they can sometimes promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong hydroxides.[2][9][10] An excessively high concentration of a strong base can also lead to the formation of unreactive boronate species.[9]

Q5: How do phosphine ligands help in minimizing homocoupling?

A5: Phosphine ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity.[11][12] Bulky, electron-rich phosphine ligands promote the desired oxidative addition and reductive elimination steps of the main catalytic cycle.[8][12] This increased efficiency can outcompete the pathways leading to homocoupling. Ligands like SPhos have been shown to provide good yields of the cross-coupled product while suppressing homocoupling.[13][14]

Troubleshooting Guide: Minimizing Homocoupling

Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions.

Issue 1: Significant amount of symmetrical biaryl byproduct observed by TLC/LCMS.

  • Possible Cause: Presence of dissolved oxygen in the reaction mixture.

  • Solution: Implement rigorous degassing of solvents and reagents. This is one of the most effective methods to prevent oxygen-mediated homocoupling.[2][5]

    • Method 1: Inert Gas Sparging: Bubble an inert gas (nitrogen or argon) through the solvent for 15-30 minutes prior to adding the catalyst.[5][15]

    • Method 2: Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved gases.

Issue 2: Homocoupling is most significant at the beginning of the reaction, especially when using a Pd(II) precatalyst.

  • Possible Cause: Direct reaction of the Pd(II) precatalyst with the boronic acid before the catalytic cycle begins.[2][3]

  • Solutions:

    • Switch to a Pd(0) Catalyst: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step.

    • Add a Reducing Agent: Introduce a mild reducing agent, such as potassium formate, to the reaction mixture. This helps to rapidly generate the active Pd(0) species from the Pd(II) precatalyst, minimizing its availability for homocoupling.[5][6]

    • Use a Heterogeneous Catalyst: Employing a catalyst like Palladium on Carbon (Pd/C) or Palladium Black can sometimes reduce the amount of homocoupling compared to homogeneous Pd(II) salts.[5]

Issue 3: Low yield of the desired product persists despite degassing and using a Pd(0) catalyst.

  • Possible Cause: Suboptimal choice of base, ligand, or reaction temperature.

  • Solutions:

    • Optimize the Base: Screen weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][10] Avoid strong bases like NaOH unless specifically required.

    • Screen Ligands: If using a simple phosphine ligand like PPh₃, consider switching to a more electron-rich and bulky biarylphosphine ligand (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling pathway.[12][13][14]

    • Adjust Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions.[16][17] Try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary.[17][18]

Data on Reaction Parameter Effects

The following tables summarize how different reaction parameters can influence the suppression of homocoupling.

Table 1: Effect of Oxygen Exclusion and Additives on Homocoupling

Entry Catalyst Atmosphere Additive Dimer Byproduct (%)
1 Pd(OAc)₂ Air None 10.5
2 Pd(OAc)₂ N₂ Sparge None 2.5
3 Pd(OAc)₂ N₂ Sparge Potassium Formate 0.3
4 5% Pd/C N₂ Sparge Potassium Formate 0.2

(Data synthesized from information presented in a study on suppressing palladium-mediated homocoupling.[5])

Table 2: Influence of Base Selection on Suzuki Reactions

Base Basicity General Observation
NaOH Strong Can be effective but may promote side reactions; not ideal under some conditions.[10]
K₂CO₃ / Na₂CO₃ Moderate Often a good choice, providing a balance of reactivity and minimizing side reactions.[10]
K₃PO₄ Moderate Frequently used with sterically hindered substrates and can be effective at suppressing homocoupling.[2]
Organic Amines Weak Generally less effective than inorganic bases for activating the boronic acid.[10]

(This table summarizes general trends observed across multiple studies.[2][10])

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Reaction with Minimized Homocoupling

This protocol provides a general workflow for coupling an aryl bromide with an arylboronic acid using conditions designed to suppress homocoupling.

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Atmosphere Inerting: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Degassing & Addition: Separately, degas the reaction solvent (e.g., 1,4-dioxane/water mixture) by sparging with an inert gas for at least 20 minutes.[13] Add the degassed solvent to the Schlenk flask via cannula or syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.03 equiv) and the ligand (e.g., SPhos, 0.02-0.06 equiv) if not using a pre-formed complex.[13] Briefly purge the vial with inert gas.

  • Initiation of Reaction: Quickly add the catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.

  • Reaction Execution: Immerse the flask in a preheated oil bath (e.g., 90 °C) and stir for the required time (monitor by TLC or LCMS).[13]

  • Workup: After cooling to room temperature, add water and extract the mixture with an organic solvent (e.g., ethyl acetate).[13] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.[13]

Visualizations

Troubleshooting_Workflow start Excessive Homocoupling Observed in Reaction q1 Is the reaction mixture rigorously degassed? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Implement Degassing (N2/Ar Sparge or Freeze-Pump-Thaw) a1_no->sol1 q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)2)? a1_yes->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Switch to a Pd(0) source OR Add a mild reducing agent (e.g., Potassium Formate) a2_yes->sol2 q3 Have reaction parameters (base, ligand, temp) been optimized? a2_no->q3 sol2->q3 a3_no No q3->a3_no No sol3 Screen weaker inorganic bases (K3PO4, K2CO3) Screen bulky, electron-rich ligands (SPhos, XPhos) Optimize reaction temperature a3_no->sol3 end_node Homocoupling Minimized sol3->end_node

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Homocoupling_Mechanisms cluster_oxygen Oxygen-Mediated Homocoupling cluster_pd2 Pd(II) Precatalyst-Mediated Homocoupling pd0_ox Pd(0) pd2_ox Pd(II) pd0_ox->pd2_ox Oxidation o2 O2 (dissolved oxygen) homocoupling_product1 Ar-Ar (Homocoupling) pd2_ox->homocoupling_product1 Coupling boronic_acid1 2 x Ar-B(OH)2 pd2_pre Pd(II) Precatalyst (e.g., Pd(OAc)2) homocoupling_product2 Ar-Ar (Homocoupling) pd2_pre->homocoupling_product2 Stoichiometric Reaction pd0_active Pd(0) (Active Catalyst) pd2_pre->pd0_active Reduction boronic_acid2 2 x Ar-B(OH)2

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Iodopyridin-3-ol and 6-Bromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 6-Iodopyridin-3-ol and 6-Bromopyridin-3-ol in common and synthetically important organic reactions. The selection of the appropriate halogenated pyridine precursor is a critical decision in the synthesis of complex molecules, impacting reaction efficiency, yield, and overall cost-effectiveness. This document summarizes the expected reactivity trends based on established principles of organic chemistry and provides supporting experimental data where available for these specific compounds or closely related analogues.

General Reactivity Principles

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > Cl > F. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl < C-F), which is a key factor in the rate-determining oxidative addition step of the catalytic cycle. Consequently, This compound is generally expected to be more reactive than 6-Bromopyridin-3-ol in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This higher reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend can be reversed. The rate of these reactions is often dependent on the electronegativity of the leaving group, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. While the leaving group's ability to depart is still a factor, the initial attack of the nucleophile is often rate-determining. Therefore, in some cases, aryl bromides can be more reactive than aryl iodides in SNAr, although this is highly dependent on the specific nucleophile, solvent, and the electronic properties of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Due to the general reactivity trend, this compound is anticipated to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than 6-Bromopyridin-3-ol.

Comparative Experimental Data (Analogous Compounds)

Direct comparative data for this compound and 6-Bromopyridin-3-ol is limited in the available literature. The following table presents representative conditions for the Suzuki-Miyaura coupling of related bromopyridine derivatives to provide a baseline for comparison. It is expected that the corresponding iodo-derivatives would react more readily under similar or milder conditions.

EntryHalopyridineCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromopyridin-3-amineArylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10016High
22-Bromo-6-methylpyridineArylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O90-10012Good

Experimental Protocol: Suzuki-Miyaura Coupling of a 6-Halopyridin-3-ol Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • To a flame-dried Schlenk flask, add the 6-halopyridin-3-ol (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Halopyridine, Boronic Acid, Base catalyst Add Pd Catalyst reagents->catalyst inert Inert Atmosphere (Evacuate/Backfill) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Dilute monitor->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. As with the Suzuki coupling, this compound is expected to be more reactive than its bromo counterpart.

Comparative Experimental Data (Analogous Compounds)

EntryHalopyridineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1692[1]
23-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (0.5)CuI (1)Et₃NIonic Liquid55375

Experimental Protocol: Sonogashira Coupling of a 6-Halopyridin-3-ol Derivative

  • To a degassed solution of the 6-halopyridin-3-ol (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., THF/Et₃N, 2:1, 6 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the copper co-catalyst (e.g., CuI, 0.1 mmol, 10 mol%).

  • Degas the mixture for an additional 5 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

Sonogashira_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_halide R-Pd(II)-X(L)₂ pd0->pd_halide Oxidative Addition pd_alkynyl R-Pd(II)-C≡CR'(L)₂ pd_halide->pd_alkynyl Transmetalation (from Cu-acetylide) pd_alkynyl->pd0 Reductive Elimination product R-C≡C-R' aryl_halide R-X alkyne R'-C≡C-H

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The higher reactivity of this compound would likely translate to the use of less forcing conditions compared to 6-Bromopyridin-3-ol.

Comparative Experimental Data (Analogous Compounds)

EntryHalopyridineAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromopyridin-3-amineArylaminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018High[2]
22-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (1.8)(±)-BINAP (3.5)NaOtBuToluene80460[3]

Experimental Protocol: Buchwald-Hartwig Amination of a 6-Halopyridin-3-ol Derivative

  • In a glovebox or under an inert atmosphere, combine the 6-halopyridin-3-ol (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), a suitable base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) in a Schlenk tube.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound and 6-bromopyridin-3-ol in SNAr reactions is more difficult to predict without specific experimental data. The electron-withdrawing effect of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. The hydroxyl group at the 3-position is electron-donating by resonance and electron-withdrawing by induction, which will also influence the reactivity.

Generally, for SNAr reactions, the rate-determining step can be either the initial nucleophilic attack or the subsequent departure of the leaving group. If the attack of the nucleophile is rate-limiting, the more electronegative bromine atom would create a more electrophilic carbon center, potentially leading to a faster reaction for 6-bromopyridin-3-ol. If the departure of the leaving group is rate-determining, the better leaving group ability of iodide would favor the reaction of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution of a 6-Halopyridin-3-ol Derivative

  • Dissolve the 6-halopyridin-3-ol (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., DMSO, DMF).

  • Add the nucleophile (e.g., sodium methoxide, 1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to the required temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

SNAr_Mechanism start Halopyridine + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition product Substituted Pyridine + Halide intermediate->product Elimination

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Conclusion

For palladium-catalyzed cross-coupling reactions, This compound is the more reactive substrate compared to 6-Bromopyridin-3-ol, which can be advantageous for achieving high yields under mild conditions. However, the higher cost and potentially lower stability of the iodo-compound may be a consideration. For nucleophilic aromatic substitution reactions, the relative reactivity is less predictable and is highly dependent on the specific reaction conditions. Researchers should consider the specific transformation and desired outcome when selecting between these two valuable building blocks. The provided protocols and data for analogous compounds serve as a useful starting point for reaction development and optimization.

References

C-I vs. C-Br Bonds in Pyridine Cross-Coupling: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of pyridine rings is a cornerstone of modern synthesis. Palladium-catalyzed cross-coupling reactions are paramount in this endeavor, and the choice of the halogen on the pyridine substrate is a critical determinant of reaction efficiency and selectivity. This guide provides an objective, data-driven comparison of the relative reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in pyridines across various cross-coupling reactions.

The established principle in palladium-catalyzed cross-coupling reactions is that the reactivity of the C-X bond follows the trend: C-I > C-Br > C-Cl.[1][2][3] This hierarchy is primarily dictated by the bond dissociation energies, where the weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Br bond.[1] This initial oxidative addition is often the rate-determining step of the catalytic cycle.[2] This fundamental difference in reactivity allows for highly selective and sequential functionalization of dihalogenated pyridines, a strategy widely employed in the synthesis of complex molecules.[1]

Comparative Performance in Key Cross-Coupling Reactions

The superior reactivity of the C-I bond is consistently observed across a range of common cross-coupling reactions. In dihalopyridines containing both iodine and bromine, the reaction occurs almost exclusively at the C-I position under standard conditions.[1][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for C-C bond formation. When comparing iodo- and bromo-pyridines, the iodo-derivatives generally provide higher yields in shorter reaction times and under milder conditions. In the case of 2-bromo-4-iodopyridine, the Suzuki-Miyaura coupling proceeds with high regioselectivity at the 4-position (C-I).[1]

SubstrateCoupling PartnerCatalyst System (Typical)BaseSolventTemp (°C)Time (h)Approx. Yield (%)Notes
2-Bromo-4-iodopyridine Arylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O90-1004-1285-95High selectivity for the C-I bond is expected.
2,4-Dibromopyridine Arylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O10012-24VariableOften yields a mixture of regioisomers, complicating purification.[1]
Sonogashira Coupling

For the introduction of alkynyl groups, the Sonogashira coupling is the premier method. The difference in reactivity between C-I and C-Br bonds is particularly pronounced in this reaction, allowing for excellent chemoselectivity.[4][5]

SubstrateCoupling PartnerCatalyst System (Typical)Co-catalystBaseSolventTemp (°C)Time (h)Approx. Yield (%)Notes
2-Bromo-4-iodopyridine PhenylacetylenePdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)Et₃NTHF/DMF25-604-1685-95High efficiency and selectivity at the C-4 position.[1]
2,4-Dibromopyridine PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF/DMF60-8012-24VariableProne to forming mixtures of mono- and di-coupled products.[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination for C-N bond formation also demonstrates the preferential reactivity of the C-I bond. This allows for the selective introduction of an amino group at the iodine-bearing position of a dihalopyridine.[1][6]

SubstrateAmineCatalyst System (Typical)LigandBaseSolventTemp (°C)Time (h)Approx. Yield (%)Notes
2-Bromo-4-iodopyridine MorpholinePd₂(dba)₃XantphosCs₂CO₃Toluene90-1108-1680-90Excellent regioselectivity for the C-I position.[1]
2,4-Dibromopyridine MorpholinePd₂(dba)₃XantphosCs₂CO₃Toluene100-12012-24VariableCan lead to mixtures of mono- and di-aminated products.[1]
Negishi Coupling

In Negishi coupling, which utilizes organozinc reagents, aromatic iodides are generally more reactive than bromides and chlorides. This allows for selective coupling at the C-I position in the presence of a C-Br bond on a pyridine ring.

Heck Reaction

The Heck reaction also follows the general reactivity trend, where the oxidative addition of the palladium catalyst to the carbon-halogen bond is faster for iodides than for bromides.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any comparative study. The following are representative procedures for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, optimized for comparing the reactivity of iodo- and bromo-pyridines.

General Suzuki-Miyaura Coupling Protocol

Materials:

  • Halopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the halopyridine, arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Sonogashira Coupling Protocol

Materials:

  • Halopyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N, 3.0 equiv, anhydrous and degassed)

  • THF (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the halopyridine, PdCl₂(PPh₃)₂, and CuI.[4][5]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.[4][5]

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature to 60 °C for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Buchwald-Hartwig Amination Protocol

Materials:

  • Halopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Toluene (degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add the Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.

  • Add the halopyridine and the amine.

  • Add the degassed toluene.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 8-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once complete, cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Reactivity and Workflow

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the logical relationships in reactivity and a typical experimental workflow.

G cluster_reactivity Relative Reactivity in Cross-Coupling cluster_bde Bond Dissociation Energy (BDE) cluster_rate Rate of Oxidative Addition C-I Bond C-I Bond C-Br Bond C-Br Bond C-I Bond->C-Br Bond More Reactive Low BDE Low BDE C-I Bond->Low BDE C-Cl Bond C-Cl Bond C-Br Bond->C-Cl Bond More Reactive Higher BDE Higher BDE C-Br Bond->Higher BDE Low BDE->Higher BDE Lower Energy Fast Fast Low BDE->Fast Highest BDE Highest BDE Higher BDE->Highest BDE Lower Energy Slower Slower Higher BDE->Slower Fast->Slower Faster Rate Slowest Slowest Slower->Slowest Faster Rate

Caption: Relationship between bond type, bond energy, and reaction rate.

experimental_workflow start Select Iodo- and Bromo-Pyridine Substrates setup Reaction Setup: - Substrate (1.0 eq) - Coupling Partner (1.2 eq) - Catalyst & Ligand - Base & Solvent start->setup run Run Cross-Coupling Reaction under Identical Conditions setup->run monitor Monitor Reaction Progress (TLC, GC-MS) run->monitor monitor->run Incomplete workup Workup & Purification (Extraction, Chromatography) monitor->workup Reaction Complete analysis Analysis of Results: - Yield (%) - Reaction Time - Regioselectivity workup->analysis compare Comparative Data Table Generation analysis->compare conclusion Conclusion on Relative Reactivity compare->conclusion

Caption: Experimental workflow for comparative cross-coupling reactions.

References

Halogenated Pyridine Analogs: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established method for modulating the pharmacological profile of lead compounds. Among the various heterocyclic structures, pyridine and its derivatives are of significant interest due to their prevalence in numerous FDA-approved drugs. This guide provides a detailed comparison of the biological activities of iodinated versus brominated pyridine analogs, with a focus on their anticancer properties. The information presented herein is supported by experimental data to offer researchers, scientists, and drug development professionals a clear and objective overview.

Comparative Analysis of Anticancer Activity

A study by El-Naggar et al. provides a direct comparison of the in vitro anticancer activity of a series of pyridine-urea derivatives against the human breast cancer cell line, MCF-7.[1] The compounds vary in the halogen substitution on the phenyl urea moiety, allowing for a clear assessment of the impact of different halogens on cytotoxicity. The results, as determined by the MTT assay, are summarized in the table below.

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
8a 4-Fluorophenyl urea7.035.14
8b 4-Chlorophenyl urea4.682.50
8d 4-Bromophenyl urea3.031.63
8e 4-Iodophenyl urea0.22 0.11
8n 3,4-Dichlorophenyl urea1.880.80
Doxorubicin Standard Chemotherapeutic1.93Not Reported
Sorafenib Multi-kinase inhibitor4.50Not Reported

Data sourced from El-Naggar et al.[1]

The data unequivocally demonstrates that the nature of the halogen substituent significantly influences the anticancer activity of these pyridine analogs.[1] There is a clear trend of increasing potency with increasing atomic weight of the halogen, with the iodinated analog (8e ) exhibiting the most potent cytotoxic effect. Notably, compound 8e was significantly more active than the standard chemotherapeutic drug, Doxorubicin, and the multi-kinase inhibitor, Sorafenib, at both 48 and 72-hour time points.[1] This suggests that the incorporation of iodine at this position of the molecule is highly favorable for its anticancer activity. The brominated analog (8d ) also showed potent activity, surpassing that of Doxorubicin at both time points.[1]

Experimental Protocols

A detailed understanding of the methodologies used to assess biological activity is crucial for the replication and extension of research findings.

MTT Assay for Anticancer Activity

The cytotoxic activity of the pyridine derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells were then treated with various concentrations of the pyridine derivatives and incubated for 48 and 72 hours.[1]

  • MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.[1]

  • Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values were determined from the dose-response curves.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis synthesis Synthesis of Iodinated & Brominated Pyridine Analogs cell_culture Cell Culture (e.g., MCF-7) synthesis->cell_culture mtt_assay MTT Assay cell_culture->mtt_assay Treatment with Analogs data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis Absorbance Reading comparison Comparison of IC50 Values data_analysis->comparison

Experimental Workflow for Biological Activity Comparison.

signaling_pathway receptor Growth Factor Receptor (e.g., VEGFR, EGFR) kinase Tyrosine Kinase Domain receptor->kinase Activation atp ATP substrate Substrate Protein kinase->substrate Phosphorylation atp->kinase p_substrate Phosphorylated Substrate (Active) proliferation Cell Proliferation, Survival, Angiogenesis p_substrate->proliferation Signal Transduction inhibitor Halogenated Pyridine Analog (e.g., Compound 8e) inhibitor->kinase Inhibition

Inhibition of a Kinase Signaling Pathway.

The presented data and methodologies provide a solid foundation for understanding the comparative biological activities of iodinated and brominated pyridine analogs. The superior performance of the iodinated derivative in the cited study highlights the potential of leveraging heavier halogens in the design of potent anticancer agents. Further research is warranted to explore the broader applicability of this structure-activity relationship across different cancer types and to elucidate the precise molecular mechanisms underlying the observed potency.

References

The Structure-Activity Relationship of 6-Iodopyridin-3-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the 6-iodopyridin-3-ol scaffold reveals its potential as a versatile backbone in the design of targeted therapeutic agents. While comprehensive structure-activity relationship (SAR) studies on this specific class of derivatives are not extensively documented in publicly available literature, an examination of related pyridine-based compounds and general medicinal chemistry principles allows for the construction of a predictive SAR model. This guide synthesizes available information to provide a comparative framework for researchers, scientists, and drug development professionals, offering insights into the potential impact of structural modifications on biological activity, alongside detailed experimental protocols for relevant assays.

The this compound core presents several key features for chemical modification, each with the potential to significantly influence the pharmacological profile of the resulting derivatives. The iodine atom at the 6-position, the hydroxyl group at the 3-position, and the nitrogen atom within the pyridine ring are all amenable to chemical derivatization, which can modulate properties such as potency, selectivity, and pharmacokinetic parameters.

Comparative Analysis of Putative Derivatives

In the absence of direct experimental data for a homologous series of this compound derivatives, a hypothetical comparative analysis can be constructed based on established bioisosteric replacements and common SAR trends observed in related heterocyclic scaffolds, such as kinase inhibitors and anticancer agents. The following table outlines potential modifications and their predicted impact on biological activity.

Modification Position Substituent (R) Predicted Impact on Activity Rationale
3-Position (OH) O-Alkyl/ArylPotential for improved metabolic stability and membrane permeability. May alter hydrogen bonding interactions with the target.Masking the polar hydroxyl group can enhance oral bioavailability.
O-AcylProdrug strategy; may improve formulation properties.Ester groups can be cleaved in vivo to release the active hydroxyl compound.
6-Position (Iodine) Aryl/HeteroarylCan introduce key interactions with the target protein, potentially increasing potency and selectivity.The iodine can be readily displaced via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse substituents.
AlkynylMay act as a linker to other functional groups or interact with specific residues in the target's active site.The Sonogashira coupling allows for the introduction of linear substituents.
Pyridine Ring (Other) Substitution at C2, C4, C5Fine-tuning of electronic properties and steric profile.Introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen and overall molecule polarity.

Key Experimental Protocols

The biological evaluation of this compound derivatives would likely involve assays relevant to their predicted therapeutic targets, such as protein kinases or cancer cell lines. Detailed protocols for two fundamental assays are provided below.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency of a compound against a specific protein kinase. A common method is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.

Principle: The kinase reaction is performed in the presence of the test compound. After the reaction, a reagent is added that selectively detects the remaining ATP, producing a luminescent signal that is inversely proportional to the kinase activity.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates a luminescent reaction.

  • Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[1][2][3]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add a sterile MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.

Visualizing Structure-Activity Relationships and Biological Pathways

To conceptualize the SAR of this compound derivatives and their potential mechanism of action, graphical representations are invaluable.

SAR_of_6_Iodopyridin_3_ol_Derivatives cluster_modifications Potential Modifications cluster_outcomes Predicted Outcomes Scaffold This compound I OH N R1 R1 (Aryl/Heteroaryl) [Suzuki Coupling] Scaffold:f1->R1 Modification at C6 R2 R2 (O-Alkyl/Aryl) [Etherification] Scaffold:f2->R2 Modification at C3 R3 R3 (Substitution) [Electrophilic/Nucleophilic Addition] Scaffold:f3->R3 Ring Modification Potency Increased Potency R1->Potency Selectivity Improved Selectivity R1->Selectivity PK Enhanced PK Properties R2->PK R3->Potency R3->Selectivity

Caption: Hypothetical SAR of this compound derivatives.

The diagram above illustrates the key positions on the this compound scaffold that are amenable to chemical modification and the potential impact of these changes on the biological profile of the resulting compounds. For instance, substitution at the 6-position (displacing the iodine) with aryl or heteroaryl groups is a common strategy to enhance potency and selectivity by forming specific interactions with the target protein. Modification of the 3-hydroxyl group can be employed to improve pharmacokinetic properties.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Derivative Inhibitor->Receptor Inhibition

Caption: A generic kinase signaling pathway targeted by inhibitors.

This diagram depicts a simplified receptor tyrosine kinase signaling cascade, a common pathway implicated in cancer. Small molecule inhibitors, such as derivatives of this compound, are often designed to block the ATP-binding site of the kinase, thereby preventing downstream signaling that leads to cell proliferation and survival.

References

A Comparative Analysis of Cross-Coupling Methods for the Functionalization of Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science, with substituted pyridines forming the core of numerous pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the synthesis of these valuable compounds from readily available halopyridines. This guide provides an objective comparison of five key cross-coupling methodologies: Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings, supported by experimental data to aid in the selection of the most appropriate method for a given synthetic challenge.

General Reactivity Trends

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond and the position of the halogen on the pyridine ring. The generally accepted order of reactivity for the halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens. Consequently, iodopyridines are the most reactive substrates, often requiring milder reaction conditions, while chloropyridines are more challenging and may necessitate more specialized and robust catalytic systems.[1] The position of the halogen also plays a crucial role, with halogens at the 2- and 4-positions generally being more reactive than those at the 3-position due to the electronic effects of the pyridine nitrogen.

Comparative Performance of Cross-Coupling Methods

The choice of cross-coupling reaction depends on several factors, including the desired bond to be formed (C-C, C-N, C-alkyne), the nature of the coupling partners, and the functional group tolerance required. The following tables provide a comparative overview of the performance of different cross-coupling methods for the functionalization of various halopyridines. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature; therefore, the data presented is a compilation of representative examples to illustrate the general trends and capabilities of each method.

Table 1: Comparison of Cross-Coupling Reactions for the Arylation of 2-Chloropyridine

Coupling MethodCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1002471
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1004-12>90[2]
NegishiPhenylzinc chloridePd(PPh₃)₄-THF66199[3]

Table 2: Comparison of Cross-Coupling Reactions for the Functionalization of 3-Bromopyridine

Coupling MethodCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O801895[4]
Stille(4-Methoxyphenyl)tributylstannanePd(PPh₃)₄ / CuI-Toluene1001290[5]
SonogashiraPhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[4]
Buchwald-HartwigAnilinePd₂(dba)₃ / BINAPNaOtBuToluene1001898[6]

Table 3: Comparison of Cross-Coupling Reactions for the Functionalization of 4-Iodopyridine

Coupling MethodCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95[7]
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT495[8]

Detailed Experimental Protocols

The following are representative experimental protocols for each of the five major cross-coupling reactions discussed.

Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

Materials:

  • 2-Chloropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Stille Coupling of 3-Bromopyridine with (4-Methoxyphenyl)tributylstannane

Materials:

  • 3-Bromopyridine (1.0 mmol)

  • (4-Methoxyphenyl)tributylstannane (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromopyridine, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene and (4-methoxyphenyl)tributylstannane via syringe.

  • Heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with diethyl ether and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Filter the slurry through celite, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[5][9]

Sonogashira Coupling of 4-Iodopyridine with Phenylacetylene

Materials:

  • 4-Iodopyridine (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 4-iodopyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Buchwald-Hartwig Amination of 3-Bromopyridine with Aniline

Materials:

  • 3-Bromopyridine (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide, tris(dibenzylideneacetone)dipalladium(0), and BINAP.

  • Add toluene, 3-bromopyridine, and aniline.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute with ether, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.[6]

Negishi Coupling of 2-Chloropyridine with Phenylzinc Chloride

Materials:

  • 2-Chloropyridine (1.0 mmol)

  • Phenylzinc chloride (1.2 mmol, solution in THF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) and anhydrous THF.

  • Add 2-chloropyridine to the catalyst solution.

  • Slowly add the solution of phenylzinc chloride to the reaction mixture at room temperature.

  • Heat the reaction mixture to 66 °C for 1 hour.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.[3]

Visualizing the Catalytic Cycles and Experimental Workflow

To further elucidate the mechanisms of these powerful transformations, the following diagrams illustrate the generalized catalytic cycles for each cross-coupling reaction, along with a typical experimental workflow.

Suzuki-Miyaura_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r_prime R-Pd(II)-R'(L)₂ transmetalation->r_pd_r_prime reductive_elimination Reductive Elimination r_pd_r_prime->reductive_elimination reductive_elimination->pd0 regenerates product R-R' reductive_elimination->product halopyridine R-X (Halopyridine) halopyridine->oxidative_addition organoboron R'-B(OR)₂ organoboron->transmetalation base Base base->transmetalation activates

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r_prime R-Pd(II)-R'(L)₂ transmetalation->r_pd_r_prime reductive_elimination Reductive Elimination r_pd_r_prime->reductive_elimination reductive_elimination->pd0 regenerates product R-R' reductive_elimination->product halopyridine R-X (Halopyridine) halopyridine->oxidative_addition organostannane R'-SnR₃ organostannane->transmetalation

Caption: Catalytic cycle of the Stille coupling.

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_alkyne R-Pd(II)-C≡CR'(L)₂ transmetalation->r_pd_alkyne cu_x CuX transmetalation->cu_x reductive_elimination Reductive Elimination r_pd_alkyne->reductive_elimination reductive_elimination->pd0 regenerates product R-C≡CR' reductive_elimination->product halopyridine R-X (Halopyridine) halopyridine->oxidative_addition alkyne R'-C≡CH cu_acetylide R'-C≡Cu alkyne->cu_acetylide Cu(I), Base cu_acetylide->transmetalation base Base base->cu_acetylide

Caption: Catalytic cycle of the Sonogashira coupling.

Buchwald-Hartwig_Amination_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X(L)₂ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido R-Pd(II)-NR'R''(L)₂ amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 regenerates product R-NR'R'' reductive_elimination->product halopyridine R-X (Halopyridine) halopyridine->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Negishi_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r_prime R-Pd(II)-R'(L)₂ transmetalation->r_pd_r_prime reductive_elimination Reductive Elimination r_pd_r_prime->reductive_elimination reductive_elimination->pd0 regenerates product R-R' reductive_elimination->product halopyridine R-X (Halopyridine) halopyridine->oxidative_addition organozinc R'-ZnX organozinc->transmetalation

Caption: Catalytic cycle of the Negishi coupling.

Experimental_Workflow start Start setup Reaction Setup (Halopyridine, Coupling Partner, Catalyst, Ligand, Base, Solvent) start->setup inert Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar) setup->inert reaction Reaction (Heating and Stirring) inert->reaction monitoring Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

The choice of cross-coupling method for the functionalization of halopyridines is a critical decision in the design of a synthetic route. The Suzuki-Miyaura coupling is often favored for its use of readily available and less toxic boronic acids. The Stille coupling, while employing toxic organotin reagents, offers excellent functional group tolerance. For the synthesis of alkynylpyridines, the Sonogashira coupling is the premier choice. The Buchwald-Hartwig amination provides a direct route to arylamines, a common motif in pharmaceuticals. The Negishi coupling, utilizing organozinc reagents, is highly effective, particularly for more challenging substrates. By understanding the relative strengths and weaknesses of each method, and by carefully selecting the catalyst, ligands, and reaction conditions, researchers can efficiently synthesize a vast array of substituted pyridines for a wide range of applications.

References

A Comparative Guide to the Anticancer Potential of Substituted Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

Substituted pyridinols have emerged as a promising class of heterocyclic compounds in the field of oncology, demonstrating significant potential as anticancer agents. Their diverse biological activities are attributed to a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression. This guide provides a comparative analysis of the anticancer performance of various substituted pyridinols, supported by experimental data and detailed methodologies for key assays.

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxic effects of various substituted pyridinols have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

Compound Class/NameCancer Cell LineIC50 (µM)Reference
4-Anilino-2-(2-pyridyl)pyrimidines
Compound 5aT47D (Breast)Not specified, but induced G2/M arrest and apoptosis[1]
Compound 5lT47D (Breast)EC50 of 18 nM (caspase activation)[1]
3-Cyano-2-substituted Pyridines
Benzohydrazide derivative 9aMCF-7 (Breast)2[2]
Pyridin-2-one and Pyridine Derivatives
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1)HepG2 (Liver)4.5 ± 0.3[3]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2)HepG2 (Liver)Higher than compound 1[3]
Pyridine-Ureas
Compound 8eMCF-7 (Breast)0.22 (48h treatment)[4]
Compound 8nMCF-7 (Breast)1.88 (48h treatment)[4]
Pyrazolo[3,4-b]pyridines
Compound 9aHeLa (Cervical)2.59[5]
Compound 14gHCT-116 (Colon)1.98[5]
Compound 14gMCF-7 (Breast)4.66[5]
[6][2][3]triazolo[1,5-a]pyridinylpyridines
Compound 1cHCT-116, U-87 MG, MCF-7Potent antiproliferative activities
Compound 2dHCT-116, U-87 MG, MCF-7Potent antiproliferative activities[7]
Imidazo[1,2-a]pyridines
Compound 6A375 (Melanoma)0.14[8]
Compound 6HeLa (Cervical)0.21[8]
IP-5HCC1937 (Breast)45[9]
IP-6HCC1937 (Breast)47.7[9]

Mechanisms of Anticancer Action

Substituted pyridinols exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

1. Induction of Apoptosis:

Many substituted pyridinols have been shown to trigger apoptosis in cancer cells. For instance, a series of 4-anilino-2-(2-pyridyl)pyrimidines were identified as potent inducers of apoptosis.[6] Similarly, new 3-cyano-2-substituted pyridines have been found to induce apoptosis in MCF-7 breast cancer cells.[2] The mechanism often involves the activation of caspases, a family of protease enzymes playing essential roles in programmed cell death. Some compounds, like the benzohydrazide derivative 9a, provoke the mitochondrial apoptotic pathway by increasing the release of cytochrome c from mitochondria into the cytoplasm.[2]

2. Cell Cycle Arrest:

Another common mechanism is the induction of cell cycle arrest, which prevents cancer cells from proliferating. For example, compound 5a, a 4-anilino-2-(2-pyridyl)pyrimidine, was found to arrest T47D cells in the G2/M phase of the cell cycle.[6][1] Certain pyridine and pyridone derivatives induce G2/M arrest in liver and breast cancer cells.[3] This arrest is often mediated by the upregulation of cell cycle inhibitors like p21 and p53.[3] Some pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle by inhibiting cyclin-dependent kinases (CDKs), such as CDK2 and CDK9.[5]

Signaling Pathways Modulated by Substituted Pyridinols

The anticancer activity of substituted pyridinols is often linked to their ability to modulate specific intracellular signaling pathways that are crucial for cancer cell survival and proliferation.

p53 and JNK Signaling Pathway:

Several studies have highlighted the role of the p53 tumor suppressor and the c-Jun N-terminal kinase (JNK) signaling pathways in the anticancer effects of pyridinols. For instance, certain novel pyridine and pyridone compounds have been shown to upregulate p53 and p21, leading to G2/M cell cycle arrest.[3] The same study also demonstrated the upregulation of the apoptosis-associated protein JNK.[3]

p53_JNK_Pathway Substituted Pyridinols Substituted Pyridinols p53 p53 Substituted Pyridinols->p53 JNK JNK Substituted Pyridinols->JNK p21 p21 p53->p21 G2/M Arrest G2/M Arrest p21->G2/M Arrest Apoptosis Apoptosis JNK->Apoptosis

Caption: Upregulation of p53 and JNK pathways by substituted pyridinols leading to cell cycle arrest and apoptosis.

PI3K/AKT/mTOR Signaling Pathway:

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Novel imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[8]

PI3K_AKT_mTOR_Pathway Substituted Pyridinols Substituted Pyridinols AKT AKT Substituted Pyridinols->AKT PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by substituted pyridinols.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable assessment and comparison of the anticancer potential of new chemical entities.

1. Cell Viability Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the substituted pyridinol compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

3. Cell Cycle Analysis (Propidium Iodide Staining):

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound of interest, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Lines Compound_Treatment Treatment with Substituted Pyridinols Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cytotoxicity) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) Compound_Treatment->Western_Blot IC50_Determination IC50 Determination MTT_Assay->IC50_Determination

Caption: General experimental workflow for assessing the anticancer potential of substituted pyridinols.

References

A Comparative Guide to the Kinase Inhibition Profiles of Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes. This guide provides a comparative analysis of the kinase inhibition profiles of two distinct pyridine-containing compounds: Lapatinib, a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), and AZD1208, a selective pan-Pim kinase inhibitor. This objective comparison is supported by publicly available experimental data to inform research and drug development efforts.

Quantitative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Kinome-wide profiling provides a broad view of an inhibitor's activity across a large panel of kinases. Below is a summary of the kinase inhibition data for Lapatinib and AZD1208, presented as the percentage of control, where a lower percentage indicates stronger inhibition.

Kinase TargetLapatinib (% of Control @ 10 µM)[1]AZD1208 (% Inhibition @ 1 µM)[2]Kinase Family
Primary Targets
EGFR1-Tyrosine Kinase
ERBB2 (HER2)1-Tyrosine Kinase
PIM1->99Serine/Threonine Kinase
PIM2->99Serine/Threonine Kinase
PIM3->99Serine/Threonine Kinase
Selected Off-Targets
AAK196-Serine/Threonine Kinase
ABL133-Tyrosine Kinase
AURKA10050-75Serine/Threonine Kinase
CHEK2-75-90Serine/Threonine Kinase
CSF1R10050-75Tyrosine Kinase
FLT3-<10Tyrosine Kinase
FYN100-Tyrosine Kinase
LCK100-Tyrosine Kinase
SRC100-Tyrosine Kinase
YES1100-Tyrosine Kinase

Note: Data for Lapatinib is from the LINCS Data Portal KINOMEscan and represents the percentage of kinase bound by a ligand in the presence of 10 µM Lapatinib compared to a DMSO control.[1] Data for AZD1208 is from a KINOMEscan panel and represents the percentage of inhibition at a 1 µM concentration.[2] A direct comparison of potency should be made with caution due to the different assay conditions and reporting metrics.

Signaling Pathways

Understanding the signaling context of the targeted kinases is crucial for elucidating the mechanism of action of an inhibitor. Below are diagrams of the EGFR and PIM-1 signaling pathways.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC STAT->Proliferation Lapatinib Lapatinib Lapatinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway.

PIM1_Signaling Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT3/5 JAK->STAT PIM1 PIM1 STAT->PIM1 Upregulates BAD BAD PIM1->BAD Phosphorylates p21 p21 PIM1->p21 Phosphorylates p27 p27 PIM1->p27 Phosphorylates cMyc c-Myc PIM1->cMyc Stabilizes mTORC1 mTORC1 PIM1->mTORC1 Activates Apoptosis Apoptosis Inhibition BAD->Apoptosis Inhibits CellCycle Cell Cycle Progression p21->CellCycle Inhibits p27->CellCycle Inhibits cMyc->CellCycle mTORC1->CellCycle AZD1208 AZD1208 AZD1208->PIM1 Inhibits

Caption: PIM-1 signaling pathway.

Experimental Protocols

Accurate and reproducible experimental methods are the foundation of reliable kinase inhibition data. The following is a detailed protocol for a common in vitro kinase assay.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[3][4]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert the ADP generated into ATP and then catalyze a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[3][4]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Test compounds (e.g., pyridine-based inhibitors) dissolved in DMSO

  • ATP

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque multi-well plates (e.g., 384-well)

  • Luminometer

Experimental Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor dilutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor or DMSO (control) to plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Solution Dispense_Inhibitor->Add_Kinase Incubate_1 Incubate (e.g., 10-15 min, RT) to allow inhibitor binding Add_Kinase->Incubate_1 Initiate_Reaction Initiate Reaction: Add ATP/Substrate Mix Incubate_1->Initiate_Reaction Incubate_2 Incubate (e.g., 60 min, 30°C) for kinase reaction Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction: Add ADP-Glo™ Reagent Incubate_2->Stop_Reaction Incubate_3 Incubate (40 min, RT) to deplete ATP Stop_Reaction->Incubate_3 Detect_ADP Detect ADP: Add Kinase Detection Reagent Incubate_3->Detect_ADP Incubate_4 Incubate (30-60 min, RT) for signal generation Detect_ADP->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence Analyze_Data Analyze Data: Calculate % inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: ADP-Glo™ Kinase Assay Workflow.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the pyridine-based inhibitor in the appropriate kinase buffer. The final DMSO concentration should typically be kept below 1%. Prepare solutions of the kinase, substrate, and ATP at the desired concentrations in the kinase buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 5 µL of the serially diluted inhibitor or DMSO for the control wells.

    • Add 5 µL of the kinase solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Generation and Detection:

    • Equilibrate the plate to room temperature.

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This guide provides a framework for comparing the kinase inhibition profiles of pyridine-based compounds. For more in-depth analysis, it is recommended to consult the primary literature for detailed structure-activity relationships and further experimental validation.

References

Validating In Vitro Efficacy of Novel Pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assay results for novel pyridine compounds against a standard alternative. Detailed experimental data and protocols are presented to support the validation of these promising therapeutic agents.

The discovery and development of novel pyridine-based compounds hold significant promise in modern therapeutics. Their versatile chemical structure allows for the synthesis of a wide range of derivatives with potential applications in oncology, inflammation, and infectious diseases.[1][2][3] Rigorous in vitro validation is a critical first step in the drug discovery pipeline to characterize the biological activity and mechanism of action of these new chemical entities.[4][5]

This guide outlines the validation of three hypothetical novel pyridine compounds (PY-1, PY-2, and PY-3) and compares their performance against a well-established reference compound, Staurosporine, a known kinase inhibitor. The following sections detail the experimental protocols for key in vitro assays, present the comparative data in structured tables, and provide visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of In Vitro Activities

The cytotoxic, enzyme inhibitory, and target engagement activities of the novel pyridine compounds and the reference compound were evaluated. The results, summarized in the tables below, provide a clear comparison of their potency and selectivity.

Cytotoxicity Profile against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) was determined using the MTT assay to assess the cytotoxic effects of the compounds on human cancer cell lines.[6][7] Lower IC50 values indicate higher potency.

CompoundMCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
PY-15.28.112.5
PY-21.82.54.7
PY-315.622.335.1
Staurosporine0.010.020.015

Data is hypothetical for illustrative purposes.

Kinase Inhibition Profile

The inhibitory activity of the compounds against a key cancer-related kinase, PIM-1, was assessed through an in vitro kinase inhibition assay.[3][7]

CompoundPIM-1 Kinase Inhibition IC50 (nM)
PY-1150
PY-225
PY-3> 1000
Staurosporine5

Data is hypothetical for illustrative purposes.

Receptor Binding Affinity

A receptor binding assay was performed to determine the binding affinity (Ki) of the compounds to a specific G-protein coupled receptor (GPCR) target.[8][9]

CompoundTarget GPCR Binding Affinity (Ki, nM)
PY-150
PY-212
PY-3850
StaurosporineNot Applicable

Data is hypothetical for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of similar validation studies.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the pyridine compounds or reference drug for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

PIM-1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PIM-1 kinase enzyme.

Procedure:

  • Reaction Setup: In a 96-well plate, add PIM-1 enzyme, a fluorescently labeled substrate peptide, and ATP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the fluorescence to determine the amount of phosphorylated substrate.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.[14]

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Filtration: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the Ki values by analyzing the competition binding curves.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample.[15] This can be used to validate the downstream effects of a compound on a signaling pathway.

Procedure:

  • Cell Lysis: Treat cells with the compound of interest, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[15]

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing the Validation Process and Biological Context

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the signaling pathway relevant to the novel pyridine compounds.

G cluster_0 In Vitro Assay Workflow Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Novel Pyridine Compounds Dose-Response Studies Dose-Response Studies Primary Screening->Dose-Response Studies Hit Identification Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Potency & Efficacy Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Target Validation

Caption: A general workflow for the in vitro validation of novel compounds.

G cluster_1 PIM-1 Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase STAT3 STAT3 Receptor Tyrosine Kinase->STAT3 PIM-1 PIM-1 STAT3->PIM-1 Transcription Bad Bad PIM-1->Bad Phosphorylation (Inhibition) Cell Proliferation Cell Proliferation PIM-1->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Bad->Apoptosis Inhibition

Caption: A simplified diagram of the PIM-1 signaling pathway.

G cluster_2 Compound Performance Comparison Compound_PY2 Compound PY-2 High Potency High Selectivity Low IC50 Strong Target Engagement Compound_PY1 Compound PY-1 Moderate Potency Moderate Selectivity Moderate IC50 Moderate Target Engagement Compound_PY3 Compound PY-3 Low Potency Low Selectivity High IC50 Weak Target Engagement Reference Staurosporine Very High Potency Low Selectivity Very Low IC50 Broad Kinase Inhibition

Caption: A logical comparison of the performance of the novel pyridine compounds.

References

Iodopyridine vs. Iodobenzene: A Comparative Guide to Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of aryl halide is a critical parameter in the design and optimization of cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of iodopyridine and iodobenzene in several key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

The enhanced reactivity of aryl iodides over other aryl halides is well-established, stemming from the lower carbon-iodine (C-I) bond dissociation energy, which facilitates the rate-determining oxidative addition step in many catalytic cycles.[1][2] While both iodopyridine and iodobenzene benefit from this inherent reactivity, the presence of the nitrogen atom in the pyridine ring introduces distinct electronic and coordination effects that differentiate its reactivity from that of iodobenzene.

The Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an electron-deficient aromatic system. This electronic effect can influence the rate of oxidative addition of the C-I bond to the palladium(0) catalyst. Furthermore, the lone pair of electrons on the nitrogen atom can coordinate to the palladium center, which can either be beneficial or detrimental to the catalytic cycle depending on the specific reaction and ligand environment. The position of the iodine atom on the pyridine ring (2-, 3-, or 4-iodopyridine) also plays a significant role in its reactivity due to varying electronic and steric environments.

Comparative Reactivity in Key Cross-Coupling Reactions

This section provides a comparative overview of the reactivity of iodopyridine and iodobenzene in five major cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and Stille couplings.

Table 1: Summary of Comparative Reactivity
Cross-Coupling ReactionGeneral Reactivity TrendKey Observations
Suzuki-Miyaura Iodobenzene and Iodopyridines are both highly reactive.Iodopyridines can sometimes exhibit slightly lower yields depending on the isomer and reaction conditions, potentially due to catalyst inhibition by the pyridine nitrogen.
Heck Both are effective substrates.Iodobenzene generally provides high yields. The reactivity of iodopyridines can be influenced by the position of the iodine and the electronic nature of the alkene.
Buchwald-Hartwig Both are excellent substrates.Direct comparison shows 3-iodopyridine giving a slightly lower yield than iodobenzene under identical conditions, suggesting a potential electronic or coordination effect from the pyridine nitrogen.[3][4]
Sonogashira Both are highly reactive.The nitrogen in iodopyridine can potentially coordinate with the catalyst, but the reaction generally proceeds efficiently for both substrates under standard conditions.
Stille Both are suitable substrates.Iodobenzene is a classic substrate for Stille couplings. Iodopyridines are also reactive, with the outcome influenced by the specific organostannane and reaction conditions.

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from the literature, providing a more direct comparison of yields under specific reaction conditions. It is important to note that direct, side-by-side comparisons under identical conditions are not always available, and thus, some data is presented from analogous systems.

Table 2: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
Aryl IodideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePd-IPGK2CO3Ethanol/Water60->98[5]
4-IodoanisolePd/CK2CO3DMFReflux1.592[6]

Note: Direct comparative yield for iodopyridine under the same conditions was not found in the initial search. However, both are generally considered high-yielding substrates.

Table 3: Heck Reaction of Aryl Iodides with Alkenes

| Aryl Iodide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Iodobenzene | Styrene | Pd milling balls | K2CO3/TEA | DMF (LAG) | 120 | 1 | 82 |[7] | | Iodobenzene | Styrene | Pd(OAc)2 | Na2CO3/NBu4Cl | NMP | 120 | 2 | 95 |[8] |

Note: Direct comparative yield for iodopyridine under the same conditions was not found in the initial search. Both are known to be effective substrates.

Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Amines

| Aryl Iodide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Iodobenzene | p-Toluidine | Ni(acac)2 / Phenylboronic ester | K3PO4 | - | - | - | 95 |[3][4] | | 3-Iodopyridine | p-Toluidine | Ni(acac)2 / Phenylboronic ester | K3PO4 | - | - | - | 86 |[3][4] | | Iodobenzene | Aniline | γ-Fe2O3@MBD/Pd-Co | t-BuONa | Water | 50 | 5 | 95 |[9][10] |

Table 5: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
Aryl IodideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePd/CuFe2O4K2CO3Ethanol70390[11]
4-IodotoluenePd on alumina / Cu2O-THF-DMA7572<2 (batch)[12]

Note: The flow chemistry result for 4-iodotoluene showed a 60% yield, highlighting the impact of reaction setup.

Table 6: Stille Coupling of Aryl Iodides with Organostannanes
Aryl IodideOrganostannaneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneTributyl(vinyl)tinPd iminophosphineDMF50--[13]

Experimental Protocols

Detailed experimental protocols for each of the five major cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol

Reaction: Iodobenzene with Phenylboronic Acid

  • To a flame-dried Schlenk tube, add iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).[14]

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and degassed solvent (e.g., a mixture of toluene and water).[14]

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

Reaction: Iodobenzene with Styrene

  • To a reaction vessel, add iodobenzene (1.0 mmol), styrene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), and a suitable ligand if required (e.g., a phosphine ligand).[7][15]

  • Add a base (e.g., triethylamine or sodium acetate, 1.5-2.0 mmol) and a solvent (e.g., DMF or NMP).[7][8]

  • Degas the mixture and heat under an inert atmosphere to the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.

Buchwald-Hartwig Amination Protocol

Reaction: Iodobenzene with Aniline

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a Pd-phosphine complex, 1-5 mol%), a phosphine ligand, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-1.5 mmol).[9][16]

  • Add the aryl iodide (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with stirring (e.g., 80-110 °C) until the starting material is consumed.

  • After cooling, quench the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.[16]

Sonogashira Coupling Protocol

Reaction: Iodobenzene with Phenylacetylene

  • To a Schlenk flask, add the aryl iodide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[11][12]

  • Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).[12]

  • Degas the mixture with an inert gas.

  • Add the terminal alkyne (1.1-1.2 mmol) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and washing the organic layer.

  • Dry, concentrate, and purify the product by chromatography.

Stille Coupling Protocol

Reaction: Iodobenzene with an Organostannane

  • In an inert atmosphere, combine the aryl iodide (1.0 mmol), the organostannane reagent (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) in a suitable solvent (e.g., THF or toluene).[17]

  • Additives such as LiCl or CuI can be included to accelerate the reaction.

  • Heat the mixture (e.g., 50-100 °C) and monitor its progress.

  • Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture, extract the filtrate with an organic solvent, and wash the organic layer.

  • Dry, concentrate, and purify the desired product by chromatography.

Visualizing Reaction Mechanisms and Relationships

The following diagrams illustrate the fundamental catalytic cycle for cross-coupling reactions and the structural relationship between iodobenzene and the iodopyridine isomers.

Cross_Coupling_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)-Nu(Ln) ArPdX->ArPdNu Transmetalation (Nu-M) ArPdNu->Pd0 Product Ar-Nu ArPdNu->Product Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Substrate_Comparison cluster_pyridines Iodobenzene Iodobenzene Iodopyridines Iodopyridines Iodo2 2-Iodopyridine Iodopyridines->Iodo2 ortho Iodo3 3-Iodopyridine Iodopyridines->Iodo3 meta Iodo4 4-Iodopyridine Iodopyridines->Iodo4 para

Caption: Structural relationship between iodobenzene and iodopyridine isomers.

Conclusion

Both iodopyridine and iodobenzene are highly reactive and versatile substrates for a wide range of palladium-catalyzed cross-coupling reactions. The choice between them will often depend on the specific target molecule. While iodobenzene provides a simple and reliable aromatic scaffold, iodopyridines offer a handle for introducing nitrogen into the final product, a common feature in many pharmaceuticals. The electronic and coordination effects of the pyridine nitrogen can influence reactivity, sometimes leading to slightly lower yields compared to iodobenzene under similar conditions. However, with careful optimization of reaction parameters, high efficiencies can be achieved with all iodopyridine isomers. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic selection and application of these important building blocks in their synthetic endeavors.

References

Functionalized Pyridinols: A Comparative Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, functionalized pyridinols have emerged as a promising class of compounds, demonstrating significant efficacy, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides an objective comparison of the antimicrobial performance of various functionalized pyridinols against other alternatives, supported by experimental data.

I. Comparative Antimicrobial Activity

The antimicrobial efficacy of functionalized pyridinols is significantly influenced by the nature and position of their chemical modifications. This section presents a comparative analysis of their in vitro activity, primarily focusing on Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Performance Against Gram-Positive Bacteria

Functionalized pyridinols have consistently demonstrated potent activity against a range of Gram-positive bacteria. Notably, certain alkyl pyridinol derivatives have shown remarkable efficacy against various strains of Staphylococcus aureus.

Table 1: Comparative MIC and MBC of Alkyl Pyridinols against Staphylococcus aureus Strains (µg/mL)

CompoundFunctional GroupS. aureus (ATCC 25923) MICMRSA (ATCC 33591) MICMRSA (ATCC BAA-44) MICMRSA (USA300LAC) MICMRSA (USA300LAC) MBC
EA-02-009 Bromine at meta position0.5 - 10.5 - 10.5 - 132>128 (Bacteriostatic)
JC-01-072 Alkyl chain, Nitrogen at meta position4448>128 (Bacteriostatic)
JC-01-074 Alkyl chain, Nitrogen at ortho position1616161616 (Bactericidal)
EA-02-011 Alkyl chain, Nitrogen at para position323232NDND
JC-01-083 Di-alkyl substituted>128>128>128>128ND
Vancomycin ----4 (for JC-01-074 comparison)-

ND: Not Determined

The data clearly indicates that the substitution pattern on the pyridinol ring plays a crucial role in its antimicrobial activity. For instance, the bromine-substituted pyridinol (EA-02-009) exhibited the most potent inhibitory activity against several S. aureus strains, with MIC values as low as 0.5 µg/mL.[1] However, its efficacy was significantly lower against the MRSA USA300LAC strain.[1] The position of the nitrogen atom within the pyridinol ring also impacts activity, with the meta position (JC-01-072) showing better inhibition than the ortho (JC-01-074) and para (EA-02-011) positions.[1] Interestingly, the ortho-substituted compound JC-01-074 was found to be bactericidal, with its MBC value being equal to its MIC.[1] In contrast, di-alkylation (JC-01-083) resulted in a loss of activity.[1]

Performance Against Gram-Negative Bacteria

A consistent finding across multiple studies is the general lack of efficacy of the tested functionalized pyridinols against Gram-negative bacteria. As shown in the table below, compounds that are highly active against S. aureus were found to be completely ineffective against Pseudomonas aeruginosa.[1]

Table 2: MIC of Alkyl Pyridinols against Pseudomonas aeruginosa (ATCC 27853)

CompoundMIC (µg/mL)
EA-02-009 >128
JC-01-072 >128
JC-01-074 >128
EA-02-011 >128
JC-01-083 >128

This selectivity is likely due to the differences in the cell wall structure between Gram-positive and Gram-negative bacteria, with the outer membrane of the latter acting as a formidable barrier to the penetration of these lipophilic compounds.

Comparison with Standard Antibiotics

While direct, comprehensive comparative studies are limited, some inferences can be drawn. For instance, the MIC of the bactericidal pyridinol JC-01-074 against MRSA USA300LAC (16 µg/mL) is higher than that of vancomycin (4 µg/mL) against the same strain.[2] However, the unique mechanism of action of pyridinols may offer advantages in combating resistance. Furthermore, other classes of pyridine derivatives, such as those with nitro and dimethoxy substituents, have shown antimicrobial activity comparable to standard drugs like fluconazole and norfloxacin.[1]

II. Mechanism of Action

The primary mechanism of antimicrobial action for the well-studied alkyl pyridinols is the disruption of the bacterial cell membrane.[1] Their lipophilic nature allows them to integrate into the bacterial membrane, leading to its disruption and ultimately causing cell death.[1] This is supported by evidence of these compounds causing disruption and deformation of the staphylococcal membrane.[1] Other pyridine derivatives may exhibit different mechanisms, including the inhibition of essential enzymes like DNA gyrase.

III. Anti-Biofilm Activity

Biofilms are a major challenge in the treatment of chronic infections due to their inherent resistance to conventional antibiotics. Some functionalized pyridinols have shown promising anti-biofilm activity. For example, the bactericidal alkyl pyridinol JC-01-074 was found to be potent in inhibiting the formation of S. aureus biofilms.[2] In a dose-dependent manner, it reduced biofilm formation by approximately 60-70%, outperforming vancomycin, which showed no significant inhibition of biofilm formation even at four times its MIC.[2]

IV. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Functionalized pyridinol compounds and control antibiotics

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds and control antibiotics in a suitable solvent. Create a series of two-fold dilutions in MHB in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (bacteria and MHB without antimicrobial) and a sterility control well (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Nutrient agar plates

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

  • Plating: Spread the aliquot onto a nutrient agar plate.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in no colony growth on the agar plate, corresponding to a 99.9% reduction in the initial inoculum.

V. Visualizing Experimental Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow_for_MIC_and_MBC cluster_MIC MIC Determination cluster_MBC MBC Determination prep_compounds Prepare serial dilutions of functionalized pyridinols and control antibiotics inoculate_plate Inoculate microtiter plate wells with bacteria prep_compounds->inoculate_plate prep_inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate_plate incubate_mic Incubate plate (37°C, 18-24h) inoculate_plate->incubate_mic read_mic Determine MIC (lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells (≥ MIC) onto agar plates read_mic->subculture Proceed with results from MIC assay incubate_mbc Incubate agar plates (37°C, 24h) subculture->incubate_mbc read_mbc Determine MBC (lowest concentration with no colony growth) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of functionalized pyridinols.

SAR_Pyridinols cluster_Functional_Groups Functional Group Modifications cluster_Activity Impact on Antimicrobial Activity Pyridinol_Core Pyridinol Core Alkyl_Chain Alkyl Chain (e.g., JC-01-072, JC-01-074) Pyridinol_Core->Alkyl_Chain Halogen Halogen (e.g., Bromine) (EA-02-009) Pyridinol_Core->Halogen Di_Alkyl Di-alkylation (JC-01-083) Pyridinol_Core->Di_Alkyl Moderate_Activity Moderate Activity Alkyl_Chain->Moderate_Activity High_Activity High Activity (Low MIC) Halogen->High_Activity Low_Activity Low/No Activity (High MIC) Di_Alkyl->Low_Activity

References

A Comparative Guide to Palladium Catalysts in Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules vital to the pharmaceutical, agrochemical, and materials science sectors. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of the performance of various palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving pyridine substrates, supported by experimental data to inform catalyst selection and methods development.

Performance Overview of Palladium Catalysts

The efficacy of a palladium catalyst in pyridine coupling is heavily influenced by the nature of the ancillary ligands, the specific coupling reaction, and the electronic properties of the pyridine substrate. Pyridine's nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation, which makes the choice of an appropriate catalytic system particularly crucial.

Ligand Classes at a Glance:
  • Phosphine Ligands: Traditional and widely used, these ligands can be tailored electronically and sterically. Electron-rich and bulky phosphines, such as SPhos and XPhos, are often effective for challenging couplings of heteroaryl substrates.

  • N-Heterocyclic Carbene (NHC) Ligands: Known for forming strong bonds with palladium, NHC ligands like IMes create highly stable and active catalysts.[1] These are particularly effective in couplings involving less reactive aryl chlorides.[2][3]

  • Palladacycles: These pre-catalysts offer high stability and activity, often allowing for low catalyst loadings and mild reaction conditions.[4][5][6] They are advantageous in a variety of C-C and C-heteroatom bond-forming reactions.[5][6]

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between pyridine halides or triflates and organoboron compounds. The performance of several common palladium catalysts is summarized below.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O9012Good5[7][8]
PdCl₂(dppf)dppfK₂CO₃DME802HighNot Specified[7]
Pd(OAc)₂SPhosK₃PO₄Toluene10016HighNot Specified[7]
Pd[P(tBu)₃]₂P(tBu)₃K₂CO₃Dioxane8024952[9]
Pd(OAc)₂Buchwald LigandsCs₂CO₃Dioxane1001280-982[8]
PEPPSI-IPrIPr (NHC)K₂CO₃Dioxane8018922[10]

Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract or primary text.[7] The data represents typical conditions and may vary with specific substrates.

Heck Coupling Performance

The Heck reaction facilitates the coupling of pyridyl halides with alkenes. The choice of catalyst and reaction conditions is critical to achieving high yields and selectivity.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂PPh₃Et₃NDMF10024853[11]
Pd/CNoneNaOAcDMA14016785[12]
Pd(NN')Cl₂Pyridyl-imineEt₃NDMF802.5>990.1[11]

Note: The performance of Heck catalysts can be significantly influenced by additives and the specific nature of the alkene coupling partner.

Sonogashira Coupling: Catalyst Efficiency

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and a pyridyl halide.

| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF or DMF | Room Temp. | Not Specified | High | 2 |[7] | | Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | 2.5 |[13][14] | | Pd/C | None | CuI | K₂CO₃ | H₂O | 80 | 12 | 88 | 1 |[15] |

Note: Copper(I) iodide is a common co-catalyst in Sonogashira reactions, though copper-free conditions have also been developed.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the key coupling reactions.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the pyridyl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[16]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand.[9]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[16]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[16]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[16]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[16]

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.[16]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[16]

General Protocol for Heck Coupling
  • Reaction Setup: In a reaction vessel, combine the pyridyl halide (1.0 equiv), the alkene (1.1-1.5 equiv), the base (e.g., Et₃N, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) with a phosphine ligand if required.

  • Solvent Addition: Add the solvent (e.g., DMF or DMA).

  • Reaction: Heat the mixture to the specified temperature (e.g., 80-140 °C) under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, filter off any solids, and remove the solvent in vacuo. The residue is then partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a solution of the pyridyl halide (1.0 equiv), terminal alkyne (1.2 equiv), and a base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a co-catalyst (e.g., CuI, 4 mol%).[7][13][14]

  • Reaction: Stir the reaction mixture at the appropriate temperature (from room temperature to 100 °C) until completion, as monitored by TLC or LC-MS.[13][14]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over a drying agent, filter, and concentrate. Purify the crude product via column chromatography.

Visualizing the Workflow

A general experimental workflow for palladium-catalyzed pyridine coupling is depicted below.

G reagents Combine Pyridyl Halide, Coupling Partner, & Base catalyst Add Palladium Catalyst & Ligand reagents->catalyst 1 inert Establish Inert Atmosphere (Ar/N2) catalyst->inert 2 solvent Add Degassed Solvent inert->solvent 3 reaction Heat & Stir solvent->reaction 4 monitor Monitor Reaction (TLC, LC-MS) reaction->monitor 5 workup Aqueous Work-up & Extraction monitor->workup 6 purify Purify Product (Chromatography) workup->purify 7 characterize Characterize Product (NMR, MS) purify->characterize 8

References

A Comparative Analysis of Aminobromopyridines in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds that are crucial for the synthesis of a vast array of pharmaceuticals and functional materials.[1][2] The choice of reactants, particularly the heterocyclic halide, is a critical determinant of reaction efficiency and yield.[3] This guide provides an objective comparison of the performance of various aminobromopyridine isomers in Suzuki coupling reactions, supported by experimental data, to aid researchers in selecting the optimal substrates and conditions for their synthetic goals.

The reactivity of bromopyridines in these transformations is significantly influenced by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring.[3] The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[3] However, the presence of an amino group introduces electronic and steric effects that can also modulate reactivity, and in some cases, lead to catalyst inhibition through coordination with the palladium catalyst.[4]

Comparative Performance of Aminobromopyridine Isomers

The following table summarizes quantitative data from various studies, offering a comparative overview of the performance of different aminobromopyridine isomers in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct, side-by-side comparative studies for all isomers under identical conditions are limited in the literature. Therefore, some data is extrapolated from reactions with structurally similar compounds to provide a predictive analysis.[3]

Aminobromopyridine IsomerArylboronic AcidCatalyst SystemBaseSolventYield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85[1]
5-Bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O82[1]
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O88[1]
5-Bromo-2-methylpyridin-3-amine4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O78[1][5]
5-Bromo-2-methylpyridin-3-amine4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80[5]
3-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OData not available, but expected to be similar to 5-bromo-2-methylpyridin-3-amine[5]
2-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OExpected to be high based on analogous substrates[1]
2-Amino-4-bromopyridineVarious arylboronic acidsNot specifiedNot specifiedNot specifiedHigh yields generally achievable[2]

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below is a representative protocol for the Suzuki-Miyaura coupling of an aminobromopyridine, which can be adapted based on the specific isomer and boronic acid used.

General Procedure for Suzuki-Miyaura Coupling of Aminobromopyridines

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[3][6]

Materials:

  • Aminobromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., K₃PO₄, 2.0 equiv)[3]

  • Solvent (e.g., 1,4-Dioxane and degassed water, 4:1 ratio)[3][7]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aminobromopyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with the inert gas three times.[4]

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.[4]

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.[4][7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.[6]

Visualizing the Suzuki-Miyaura Coupling

To further elucidate the process, the following diagrams illustrate the generalized catalytic cycle and a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Diorgano_PdII R¹-Pd(II)-R² Transmetal->Diorgano_PdII RedElim Reductive Elimination Diorgano_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactant1 R¹-X (Aminobromopyridine) Reactant1->OxAdd Reactant2 R²-B(OR)₂ (Arylboronic Acid) Reactant2->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Biological Activities of Pyrrolopyridine Derivatives and Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of pyrrolopyridine derivatives and pyridinols, supported by experimental data from peer-reviewed literature. The information is intended to assist researchers in understanding the therapeutic potential and mechanisms of action of these two important classes of heterocyclic compounds.

Overview of Biological Activities

Pyrrolopyridine and pyridinol scaffolds are present in a wide array of biologically active molecules. While both share a pyridine ring, the fusion of a pyrrole ring in pyrrolopyridines results in a bicyclic structure that often imparts distinct pharmacological properties compared to the monocyclic pyridinols.

Pyrrolopyridine derivatives have demonstrated a broad spectrum of activities, including potent anticancer, antiviral, and anti-inflammatory effects. Their mechanism of action often involves the inhibition of key enzymes in signaling pathways, such as kinases, by mimicking the purine ring of ATP.[1]

Pyridinols , or hydroxypyridines, also exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Their activity is often attributed to their ability to chelate metal ions and scavenge free radicals.

Comparative Analysis of Biological Activity Data

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antiviral activities of selected pyrrolopyridine and pyridinol derivatives.

Anticancer Activity
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrrolopyridine Pyrrolo[3,2-c]pyridine 1cFMS Kinase0.042
Pyrrolo[3,2-c]pyridine 1eFMS Kinase0.029
Pyrrolo[3,2-c]pyridine 1gFMS Kinase0.035
3-aroyl-1-arylpyrrole (ARAP) 22NCI-ADR-RESNot Specified
Pyridinol (Hydroxypyridine) 3-hydroxy-pyridine-4-one derivative ANot SpecifiedNot Specified[2]
1,4-Dihydropyridine 18HeLa3.6[3]
1,4-Dihydropyridine 19HeLa2.3[3]
1,4-Dihydropyridine 20HeLa4.1[3]
Pyridine-urea 8eMCF-70.22[4]
Pyridine-urea 8nMCF-71.88[4]
Anti-inflammatory Activity
Compound ClassAssayInhibition/IC50Reference
Pyrrolopyridine Not SpecifiedNot Specified
Pyridinol (Hydroxypyridine) Carrageenan-induced paw edema (Compound A, 20 mg/kg)67% inhibition[2]
Carrageenan-induced paw edema (Compound B, 400 mg/kg)Significant inhibition[2]
Carrageenan-induced paw edema (Compound C, 200 mg/kg)58% inhibition[2]
Nitric oxide production in RAW 264.7 cells (Compound 7a)IC50 = 76.6 µM
Nitric oxide production in RAW 264.7 cells (Compound 9d)IC50 = 88.7 µM
Antiviral Activity
Compound ClassVirusEC50 (µM)Reference
Pyrrolopyridine HIV-11.65 (for ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate 12j)
Pyridinol (Hydroxypyridine) SARS-CoV2.1-2.7 mg/L (for several alkyl/halogeno-substituted pyridine N-oxide derivatives)[5]
SARS-CoV-22.2 (for pyridine-N-oxide 227)
Influenza A/H1N1, A/H3N2, BNot Specified[6]
SARS-CoV-24.29 µg/mL (for a derivative of epoxybenzooxocinopyridine)[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][8][9][10][11]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for the assay)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Test compounds

  • Control cells (untreated)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: After incubation, replace the medium with 100 µL of fresh serum-free medium containing various concentrations of the test compounds. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: After incubation, carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator in the inflammatory response.[12][13][14][15][16]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Cell culture medium

  • 96-well plates

  • Test compounds

  • Control cells (untreated and LPS-stimulated)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Add 50 µL of Griess Reagent to each well containing the supernatant.[12]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control.

Signaling Pathway Diagrams

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in several cancers. Some pyrrolopyridine derivatives have been shown to inhibit this pathway.

Hedgehog_Signaling cluster_extracellular Extracellular Space cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Sequestration GLI-R GLI (Repressor) GLI->GLI-R Processing GLI-A GLI (Activator) GLI->GLI-A Activation Target Genes Target Genes GLI-R->Target Genes Repression GLI-A->Target Genes Activation

Caption: Simplified Hedgehog signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a key role in immunity and inflammation. Pyrrolopyridine derivatives have been developed as inhibitors of this pathway.[17][18][19][20][21]

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT Phosphorylation STAT_P STAT-P STAT_Dimer STAT-P Dimer STAT_P->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Nuclear Translocation & Binding Gene Transcription Gene Transcription DNA->Gene Transcription Initiation

Caption: Overview of the JAK/STAT signaling pathway.

Conclusion

Both pyrrolopyridine derivatives and pyridinols represent promising scaffolds in drug discovery, each with a distinct profile of biological activities. Pyrrolopyridines often exhibit potent and targeted activities, particularly as kinase inhibitors, making them attractive candidates for anticancer and antiviral therapies. Pyridinols, with their anti-inflammatory and antioxidant properties, hold potential for the treatment of a range of diseases. The data and protocols presented in this guide are intended to provide a foundation for further research and development of novel therapeutics based on these versatile heterocyclic structures.

References

Safety Operating Guide

Personal protective equipment for handling 6-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Iodopyridin-3-ol

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral)
alt text
Warning H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and critical barrier to exposure. The following table outlines the minimum required PPE for handling this compound. Selections should be based on a risk assessment of the specific procedures being performed.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety Goggles or a Face ShieldSafety glasses with side shields offer minimum protection. For splash hazards, chemical safety goggles or a full-face shield are required.[2][3]
Hand Protection Chemical-Resistant GlovesUse powder-free nitrile or neoprene gloves. Double gloving is recommended to minimize contamination risk.[3][4] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[3][4]
Body Protection Disposable, Low-Permeability GownWear a disposable gown made of a lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting knit or elastic cuffs.[4][5] Do not use standard cloth lab coats.
Respiratory Protection NIOSH-Approved RespiratorA respirator (e.g., N95) should be used if there is a risk of inhaling dust, especially when handling the solid compound outside of a certified chemical fume hood.[6]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic procedure is crucial for minimizing exposure and ensuring experimental integrity. All handling of this compound, particularly the solid form, should occur within a certified chemical fume hood.

Step 1: Preparation and Engineering Controls

  • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly before beginning any work.

  • Gather Materials: Assemble all necessary equipment, including the chemical container, spatulas, weighing paper, glassware, and waste containers, inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as specified in the table above. When double gloving, place the inner glove cuff under the gown sleeve and the outer glove cuff over the gown sleeve.[4]

Step 2: Weighing and Aliquoting (Solid Compound)

  • Minimize Dust: Handle the solid this compound carefully to avoid generating dust.

  • Use Appropriate Tools: Use a clean spatula to transfer the solid onto weighing paper or directly into a tared container.

  • Seal Container: Promptly and securely close the main container of this compound after dispensing. The compound should be stored away from light in a cool, dry, and well-ventilated area.[6]

Step 3: Solution Preparation and Use

  • Add Solvent Slowly: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Maintain Containment: Keep all containers with this compound capped or covered when not in immediate use.

  • Work Within Fume Hood: All manipulations, including mixing and transferring solutions, should be performed inside the fume hood.

Step 4: Post-Handling and Decontamination

  • Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Wipe Surfaces: Clean the work surface within the fume hood with an appropriate solvent and cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance. This compound is a halogenated organic compound and must be disposed of accordingly.

Step 1: Waste Identification and Segregation

  • Identify Waste Streams: All materials contaminated with this compound are considered hazardous waste. This includes:

    • Unused or excess solid compound and solutions.

    • Contaminated disposable labware (e.g., pipette tips, gloves, gowns, weighing paper).

    • Solvents used for cleaning and decontamination.

  • Segregate Halogenated Waste: It is imperative to segregate this waste into a container specifically designated for "Halogenated Organic Waste."[7] Do not mix with non-halogenated chemical waste.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect contaminated solid items in a dedicated, clearly labeled, and sealable container (e.g., a high-density polyethylene (HDPE) bag or container).[7]

  • Liquid Waste: Collect all liquid waste containing this compound in a leak-proof, shatter-resistant container labeled "Halogenated Organic Liquid Waste."[7]

  • Labeling: Ensure all waste containers are clearly labeled with the chemical name ("this compound Waste") and the appropriate hazard symbols.

  • Container Management: Keep waste containers closed except when adding waste. Do not fill containers beyond 80% capacity to allow for expansion.[7]

Step 3: Final Disposal

  • Arrange for Pickup: Store sealed waste containers in a designated satellite accumulation area.

  • Licensed Disposal: The final disposal of this compound must be conducted through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[6][7]

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Verify Fume Hood Function prep2 Don Required PPE (Gown, Goggles, Double Gloves) prep1->prep2 weigh Weigh Solid Compound prep2->weigh Start Work dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Glassware & Surfaces experiment->decon segregate Segregate Halogenated Waste (Solid & Liquid) experiment->segregate doff Doff PPE Correctly decon->doff wash Wash Hands Thoroughly doff->wash collect Collect in Labeled, Sealed Containers segregate->collect store Store in Designated Area collect->store dispose Arrange Pickup by Licensed Hazardous Waste Disposal store->dispose

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodopyridin-3-ol
Reactant of Route 2
6-Iodopyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.